4-hydroxyphenylisothiocyanate
Description
Properties
IUPAC Name |
4-isothiocyanatophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c9-7-3-1-6(2-4-7)8-5-10/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPHYBWWZWRZOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=S)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062197 | |
| Record name | Phenol, 4-isothiocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2131-60-4 | |
| Record name | 4-Isothiocyanatophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2131-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4-isothiocyanato- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002131604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-isothiocyanato- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 4-isothiocyanato- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2131-60-4 | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-Hydroxyphenylisothiocyanate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of 4-hydroxyphenylisothiocyanate (4-HPTIC), a phenolic isothiocyanate with significant biological activity. It details the compound's chemical and physical properties, structure, synthesis, and known biological mechanisms of action, serving as a critical resource for its application in research and development.
Chemical Structure and Identification
This compound, also known as 4-isothiocyanatophenol, is an organic compound featuring a phenyl ring substituted with both a hydroxyl (-OH) group and an isothiocyanate (-N=C=S) group at positions 1 and 4, respectively.[1] This structure imparts a unique combination of reactivity and biological functionality.
-
IUPAC Name: 4-isothiocyanatophenol[1]
-
Canonical SMILES: C1=CC(=CC=C1N=C=S)O[1]
-
InChI: InChI=1S/C7H5NOS/c9-7-3-1-6(2-4-7)8-5-10/h1-4,9H[1]
-
InChI Key: HIPHYBWWZWRZOV-UHFFFAOYSA-N[1]
Physicochemical Properties
The quantitative physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and computational modeling.
| Property | Value | Reference |
| Molecular Weight | 151.19 g/mol | [1] |
| Density | 1.18 g/cm³ | [2] |
| Melting Point | 110 - 112 °C | [2] |
| Boiling Point | 305.5 °C at 760 mmHg | [2] |
| Flash Point | 138.6 °C | [2] |
| Vapor Pressure | 0.000453 mmHg at 25°C | [2] |
| LogP (Octanol/Water) | 2.12650 | [2] |
| Refractive Index | 1.599 | [2] |
| Polar Surface Area (PSA) | 64.68 Ų | [2] |
Reactivity and Chemical Behavior
The primary site of reactivity in this compound is the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This carbon is susceptible to nucleophilic attack, a characteristic enhanced by the electron-withdrawing nature of the isothiocyanate moiety.[3]
Key reactions include:
-
Reaction with Amines: Primary and secondary amines readily attack the isothiocyanate carbon to form stable substituted thiourea derivatives. This reaction is fundamental to its interaction with biological molecules, such as the side chains of amino acids in proteins.[1][3]
-
Reaction with Alcohols and Thiols: In the presence of a base, alcohols and thiols can react to form thiocarbamate and dithiocarbamate esters, respectively.[3]
This inherent reactivity is central to its biological activity, including its ability to modify proteins and enzymes within cellular systems.[1]
References
Synthesis of 4-Hydroxyphenylisothiocyanate from 4-Aminophenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing 4-hydroxyphenylisothiocyanate from 4-aminophenol. This document outlines detailed experimental protocols, a comparative analysis of synthetic methodologies, and visual representations of the reaction pathways and workflows, designed to support researchers and professionals in the fields of medicinal chemistry and drug development.
Introduction
This compound is a valuable bifunctional molecule containing both a reactive isothiocyanate group and a phenolic hydroxyl group. This unique combination makes it an important intermediate in the synthesis of a variety of compounds with potential therapeutic applications, including the development of novel kinase inhibitors and other targeted therapies. The ability to efficiently synthesize this compound from readily available starting materials like 4-aminophenol is crucial for advancing research and development in these areas. This guide will explore the two principal methods for this conversion: the reaction with thiophosgene and the reaction with carbon disulfide.
Core Synthetic Pathways
The synthesis of this compound from 4-aminophenol can be primarily achieved through two established methods for converting primary amines to isothiocyanates.
Method 1: The Thiophosgene Route
This is a direct and often high-yielding method for the synthesis of isothiocyanates. The reaction involves the treatment of the primary amine (4-aminophenol) with thiophosgene (CSCl₂), a highly reactive thiocarbonyl donor. The reaction typically proceeds in the presence of a base to neutralize the hydrogen chloride byproduct.
Method 2: The Carbon Disulfide Route
This method provides a common alternative to the use of the highly toxic and reactive thiophosgene. It involves a two-step process. First, 4-aminophenol is reacted with carbon disulfide (CS₂) in the presence of a base to form an intermediate dithiocarbamate salt. In the second step, this salt is treated with a desulfurylating agent to induce the elimination of a sulfide species, yielding the isothiocyanate.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound from 4-aminophenol.
Method 1: Synthesis via Thiophosgene
This protocol is adapted from general procedures for the synthesis of aryl isothiocyanates using thiophosgene.
Materials:
-
4-Aminophenol
-
Thiophosgene (CSCl₂)
-
Triethylamine (TEA) or another suitable base
-
Dichloromethane (DCM) or another suitable inert solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a well-ventilated fume hood, dissolve 4-aminophenol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the stirred solution.
-
To this mixture, add a solution of thiophosgene (1.1 eq) in dichloromethane dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Method 2: Synthesis via Carbon Disulfide
This protocol is based on the general synthesis of isothiocyanates from primary amines and carbon disulfide.
Materials:
-
4-Aminophenol
-
Carbon Disulfide (CS₂)
-
Ammonia solution (concentrated) or Triethylamine (TEA)
-
Lead(II) nitrate or other desulfurylating agents (e.g., ethyl chloroformate, tosyl chloride)
-
Ethanol or another suitable solvent
-
Water
-
Dichloromethane (DCM) or another suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: Step 1: Formation of the Dithiocarbamate Salt
-
In a flask, dissolve 4-aminophenol (1.0 eq) in a suitable solvent such as ethanol.
-
To this solution, add concentrated ammonia solution or triethylamine (1.1 eq).
-
Cool the mixture in an ice bath and add carbon disulfide (1.1 eq) dropwise with vigorous stirring.
-
Continue stirring at room temperature for 1-2 hours, during which the dithiocarbamate salt may precipitate.
Step 2: Desulfurization to form the Isothiocyanate
-
To the suspension of the dithiocarbamate salt, add a solution of lead(II) nitrate (0.5 eq) in water dropwise with vigorous stirring. A black precipitate of lead sulfide will form.
-
After the addition is complete, continue stirring for an additional 1-2 hours at room temperature.
-
Filter the reaction mixture to remove the precipitated lead sulfide.
-
Extract the filtrate with dichloromethane.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography or recrystallization as described in Method 1.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound from 4-aminophenol via the two primary methods. Please note that specific yields can vary depending on the reaction scale and optimization of conditions.
| Parameter | Method 1: Thiophosgene | Method 2: Carbon Disulfide |
| Starting Material | 4-Aminophenol | 4-Aminophenol |
| Key Reagents | Thiophosgene, Triethylamine | Carbon Disulfide, Ammonia/Triethylamine, Lead(II) Nitrate |
| Solvent | Dichloromethane | Ethanol, Water |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 2-4 hours | 2-4 hours |
| Typical Yield | Generally high (often >80%) | Variable, typically moderate to high (60-85%) |
| Purification | Column Chromatography | Column Chromatography or Recrystallization |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General synthesis workflow for this compound.
Caption: Logical relationship of synthetic routes.
Conclusion
The synthesis of this compound from 4-aminophenol is a critical transformation for the generation of valuable intermediates in drug discovery. Both the thiophosgene and carbon disulfide methods offer viable pathways to this target molecule. The choice of method will often depend on factors such as the scale of the reaction, the availability and handling considerations of the reagents, and the desired purity of the final product. The thiophosgene route is generally more direct and can provide higher yields, but requires handling of a highly toxic reagent. The carbon disulfide route is a safer alternative, though it involves an additional step and may require more optimization to maximize yields. This guide provides the necessary foundational information for researchers to select and implement the most suitable synthetic strategy for their specific needs.
An In-depth Technical Guide to the Formation of 4-Hydroxyphenylisothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the formation of 4-hydroxyphenylisothiocyanate, a valuable intermediate in pharmaceutical and chemical research. The document details the core mechanisms of synthesis, provides structured quantitative data, and outlines detailed experimental protocols. Furthermore, it visualizes the key reaction pathways and a relevant biological signaling pathway to facilitate a deeper understanding of its formation and potential biological implications.
Core Synthesis Mechanisms
The formation of this compound from its precursor, 4-aminophenol, is primarily achieved through two established chemical pathways: the Thiophosgene Method and the Carbon Disulfide Method.
1. The Thiophosgene Method: This is a direct and often high-yielding approach where 4-aminophenol is reacted with thiophosgene (CSCl₂). The reaction proceeds through a thiocarbamoyl chloride intermediate, which then eliminates hydrogen chloride to form the isothiocyanate. Due to the high toxicity and hazardous nature of thiophosgene, this method requires stringent safety precautions.
2. The Carbon Disulfide Method: A safer and widely used alternative to the thiophosgene method, this pathway involves a two-step process. First, 4-aminophenol reacts with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurizing agent to eliminate a sulfur atom and form the isothiocyanate. A variety of desulfurizing agents can be employed, influencing the reaction conditions and yield. A notable advantage of this method is the ability to perform it as a one-pot synthesis.
Data Presentation: A Comparative Analysis of Synthetic Routes
The following tables summarize the quantitative data for the synthesis of this compound, offering a clear comparison of the different methodologies.
| Method | Reagents | Solvent System | Reaction Time | Yield (%) | Reference Compound |
| Thiophosgene | 4-chloroaniline, Thiophosgene | Water | ~1 hour | 72-81 | p-chlorophenylisothiocyanate |
| Carbon Disulfide | 4-aminophenol, Carbon Disulfide, Sodium Persulfate | Water | Not Specified | 95 | This compound |
| Carbon Disulfide | Aniline, Carbon Disulfide, Lead Nitrate | Ammonia/Water | Not Specified | 74-78 | Phenyl isothiocyanate |
Table 1: Comparison of Yields for Different Isothiocyanate Synthesis Methods.[1][2]
| Desulfurizing Agent | Substrate | Yield (%) | Reaction Conditions |
| Sodium Persulfate | 4-aminophenol | 95 | One-pot, Aqueous |
| Lead Nitrate | Aniline | 74-78 | Aqueous |
Table 2: Comparison of Desulfurizing Agents for the Carbon Disulfide Method.[2][3]
Experimental Protocols
The following are detailed methodologies for the key experiments in the synthesis of this compound.
Protocol 1: Synthesis via the Thiophosgene Method (Adapted from a similar synthesis)
Materials:
-
4-aminophenol
-
Thiophosgene (CSCl₂)
-
Water
-
10% Hydrochloric Acid
-
Ethanol
Procedure:
-
In a well-ventilated fume hood, add 4-aminophenol (2 moles) to a vigorously stirred mixture of water (3.5 L) and thiophosgene (2.16 moles).
-
Continue stirring vigorously for an additional 30 minutes.
-
Separate the resulting oily layer and wash it with 50 mL of 10% hydrochloric acid.
-
The crude product is then purified by steam distillation. The isothiocyanate distills with the water and solidifies upon cooling.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: One-Pot Synthesis via the Carbon Disulfide Method with Sodium Persulfate
Materials:
-
4-aminophenol
-
Carbon Disulfide (CS₂)
-
Sodium Persulfate (Na₂S₂O₈)
-
Water
Procedure:
-
This one-pot method is reported to produce 4-isothiocyanatophenol in a 95% yield.[3]
-
While the specific detailed protocol is not provided in the search results, a general one-pot procedure involves the in-situ formation of the dithiocarbamate salt from 4-aminophenol and carbon disulfide in an aqueous medium.
-
Sodium persulfate is then added as the desulfurizing agent to the reaction mixture.
-
The reaction proceeds to yield this compound, which can then be isolated and purified.
Visualizations: Reaction Mechanisms and Biological Pathways
The following diagrams, generated using the DOT language, illustrate the core synthetic pathways for this compound formation and a relevant biological signaling pathway.
Isothiocyanates are recognized for their potential to modulate cellular processes, including the induction of apoptosis in cancer cells.[4] While the precise mechanisms for this compound are a subject of ongoing research, a general pathway involves the activation of pro-apoptotic proteins and inhibition of anti-apoptotic proteins.
Conclusion
This technical guide has detailed the primary mechanisms for the formation of this compound, providing both qualitative and quantitative insights into the synthesis process. The Carbon Disulfide Method, particularly the one-pot synthesis using sodium persulfate, emerges as a highly efficient and safer alternative to the traditional Thiophosgene Method. The provided experimental protocols serve as a valuable resource for researchers in the synthesis of this important compound. Further investigation into the specific biological signaling pathways modulated by this compound will continue to be a significant area of research in drug development.
References
Spectroscopic and Synthetic Profile of 4-Hydroxyphenylisothiocyanate: A Technical Guide
For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the spectroscopic data for 4-hydroxyphenylisothiocyanate (4-HPITC), a compound of interest in various chemical and pharmaceutical research areas. This guide includes a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside relevant experimental protocols and a schematic for its synthesis.
Core Spectroscopic Data
The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below is a summary of the expected and reported data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons and the hydroxyl proton. The aromatic protons typically appear as two sets of doublets in the range of δ 7.0-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring. The hydroxyl proton signal is a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum provides key information about the carbon framework. A notable feature in the ¹³C NMR of isothiocyanates is the signal for the isothiocyanate carbon (-N=C=S), which can be broad and sometimes difficult to observe, a phenomenon referred to as "near-silence".[1][2][3] The aromatic carbons will display distinct signals in the typical aromatic region (δ 115-160 ppm).
| ¹H NMR | ¹³C NMR |
| Chemical Shift (δ) (ppm) | Assignment |
| ~9.5-10.5 (broad s, 1H) | -OH |
| ~7.2-7.4 (d, 2H) | Ar-H (ortho to -NCS) |
| ~6.8-7.0 (d, 2H) | Ar-H (ortho to -OH) |
Note: The exact chemical shifts are dependent on the solvent and experimental conditions. The data presented is based on typical values for similarly substituted aromatic compounds.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is dominated by a strong, characteristic absorption band for the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group, which typically appears in the range of 2000-2200 cm⁻¹.[4] Other significant absorptions include the broad O-H stretching band for the phenolic hydroxyl group around 3200-3600 cm⁻¹ and C-H stretching of the aromatic ring just above 3000 cm⁻¹.
| Frequency (cm⁻¹) | Vibration | Intensity |
| 3200-3600 | O-H stretch (phenol) | Broad, Strong |
| 3000-3100 | C-H stretch (aromatic) | Medium |
| 2000-2200 | -N=C=S asymmetric stretch | Strong, Sharp |
| ~1600, ~1500 | C=C stretch (aromatic ring) | Medium |
| ~1250 | C-O stretch (phenol) | Medium |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 151, corresponding to its molecular weight. Common fragmentation patterns for phenyl isothiocyanates involve the loss of the NCS group or cleavage of the aromatic ring.
| m/z | Proposed Fragment |
| 151 | [M]⁺ (Molecular Ion) |
| 123 | [M - CO]⁺ |
| 93 | [M - NCS]⁺ |
| 65 | [C₅H₅]⁺ |
Experimental Protocols
Detailed experimental procedures for acquiring spectroscopic data are crucial for reproducibility. Below are generalized protocols applicable to the characterization of this compound.
NMR Spectroscopy
A general procedure for obtaining NMR spectra involves dissolving the sample in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.[4]
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR.
IR Spectroscopy
Infrared spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be prepared as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr), or the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.[4]
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry
Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: The sample is bombarded with a beam of electrons (typically at 70 eV) to generate the molecular ion and fragment ions.
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
Synthesis of this compound
A common method for the synthesis of aryl isothiocyanates involves the reaction of the corresponding primary amine with thiophosgene or a thiophosgene equivalent.[4][5][6]
Caption: Synthetic workflow for this compound.
Logical Relationship of Spectroscopic Analysis
The characterization of a synthesized compound follows a logical workflow where each spectroscopic technique provides complementary information to confirm the structure.
References
- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 2. chemicalpapers.com [chemicalpapers.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. rsc.org [rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
4-Hydroxyphenylisothiocyanate: A Technical Overview of its Physical Properties for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the known physical properties of 4-hydroxyphenylisothiocyanate, a compound of interest in biomedical research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, offering key data on its melting point and solubility characteristics, alongside relevant experimental protocols and biological pathway interactions.
Core Physical Properties
This compound (CAS No. 2131-60-4) is a phenolic isothiocyanate that exists as a solid at room temperature. Its physical characteristics are crucial for its handling, formulation, and application in experimental settings.
Data Presentation: Physical Characteristics
| Property | Value/Information | Source |
| Melting Point | 110 - 112 °C | [1] |
| Solubility in Water | Likely sparingly soluble to insoluble | Inferred from the general insolubility of phenyl isothiocyanates in water[2] and the presence of a polar phenolic group which may slightly increase aqueous solubility. |
| Solubility in Ethanol | Likely soluble | Inferred from the general solubility of phenolic compounds and isothiocyanates in alcohols.[2] |
| Solubility in DMSO | Likely soluble | Inferred from the broad applicability of DMSO as a solvent for a wide range of organic compounds. |
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of the physical properties of solid organic compounds like this compound.
Melting Point Determination
The melting point of this compound can be determined using the capillary method with a calibrated melting point apparatus.
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
Methodology:
-
Sample Preparation: A small, finely powdered sample of this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a digital Mel-Temp or a Thiele tube filled with a high-boiling point oil.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point of the substance.
Solubility Determination (Qualitative)
A general procedure to qualitatively assess the solubility of this compound in various solvents is outlined below.
Objective: To determine whether this compound is soluble, partially soluble, or insoluble in a given solvent at a specific temperature.
Methodology:
-
Sample Preparation: A small, pre-weighed amount of this compound (e.g., 10 mg) is placed into a test tube.
-
Solvent Addition: A measured volume of the solvent to be tested (e.g., 1 mL of water, ethanol, or DMSO) is added to the test tube.
-
Agitation: The mixture is vortexed or shaken vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., room temperature).
-
Observation: The mixture is visually inspected to determine if the solid has completely dissolved (soluble), partially dissolved (partially soluble), or not dissolved at all (insoluble).
Biological Pathway Interaction
Isothiocyanates, the chemical class to which this compound belongs, are well-documented activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress.
Nrf2-ARE Signaling Pathway Activation by Isothiocyanates
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds like isothiocyanates can react with specific cysteine residues on Keap1. This interaction leads to a conformational change in Keap1, disrupting the Nrf2-Keap1 complex and inhibiting Nrf2 degradation. As a result, newly synthesized Nrf2 can accumulate and translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the antioxidant response element (ARE) in the promoter regions of various target genes. This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1) and enzymes involved in glutathione synthesis.
References
In-Depth Technical Guide to 4-Hydroxyphenylisothiocyanate: Safety Data and Handling Precautions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data and handling precautions for 4-hydroxyphenylisothiocyanate (4-HBITC). The information is intended to enable researchers, scientists, and drug development professionals to handle this compound safely in a laboratory setting. This document summarizes key quantitative data, outlines experimental methodologies for toxicity testing, and visualizes a potential toxicological pathway.
Physicochemical and Toxicological Data
The following tables summarize the available quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 2131-60-4 | [1] |
| Molecular Formula | C₇H₅NOS | [1] |
| Molecular Weight | 151.19 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 110 - 112 °C | |
| Boiling Point | 305.5 °C at 760 mmHg | |
| Density | 1.18 g/cm³ | |
| Water Solubility | Data not available |
Table 2: Acute Toxicity Data
| Endpoint | Species | Route | Value | Reference |
| LD₅₀ | Rat | Oral | 340 - 620 mg/kg bw (for Phenol) | [2] |
| LD₅₀ | Rabbit | Dermal | Data not available | |
| LC₅₀ | Rat | Inhalation | Data not available | |
| IC₅₀ | Various Cell Lines | In Vitro | Data not available |
Note: Specific acute toxicity data for this compound is limited. The provided oral LD₅₀ is for the parent compound, phenol, and should be used as a conservative estimate of potential toxicity.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table outlines its GHS classification.
Table 3: GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage. |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. |
| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. |
Handling Precautions and Personal Protective Equipment (PPE)
Due to its hazardous nature, strict safety protocols must be followed when handling this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a certified chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection:
-
Wear a lab coat or chemical-resistant apron.
-
Use compatible gloves (e.g., nitrile rubber, neoprene) and change them frequently, especially if contact occurs.
-
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.
Hygiene Measures:
-
Avoid inhalation of dust, fumes, gas, mist, or vapors.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Experimental Protocols for Key Toxicity Studies
The following sections describe the general methodologies for key toxicological studies based on OECD and EPA guidelines. These protocols provide a framework for how the hazardous properties of chemicals like this compound are determined.
Acute Oral Toxicity (OECD 423)
The acute toxic class method is used to estimate the acute oral toxicity (LD₅₀) of a substance.[2][3][4]
-
Test Animals: Typically, adult female rats are used.
-
Procedure:
-
Animals are fasted prior to dosing.
-
A single dose of the substance is administered by oral gavage.
-
A stepwise procedure is used, with the outcome of each step determining the dose for the next. Dosing starts with a predetermined level based on available information.
-
Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Body weight is recorded weekly.
-
A gross necropsy is performed on all animals at the end of the study.
-
-
Endpoint: The LD₅₀ is estimated based on the mortality observed at different dose levels.
Acute Dermal Toxicity (OECD 402)
This test determines the acute toxicity of a substance applied to the skin.
-
Test Animals: Adult rats, rabbits, or guinea pigs are typically used.
-
Procedure:
-
The fur on the dorsal area of the trunk of the test animals is clipped.
-
The test substance is applied uniformly over a shaved area of approximately 10% of the body surface.
-
The treated area is covered with a porous gauze dressing.
-
The substance is kept in contact with the skin for 24 hours.
-
Animals are observed for mortality, clinical signs of toxicity, and skin reactions for up to 14 days.
-
-
Endpoint: The dermal LD₅₀ is determined.
Acute Inhalation Toxicity (OECD 403)
This study assesses the toxicity of a substance following inhalation.[5]
-
Test Animals: Typically, adult rats are used.
-
Procedure:
-
Animals are placed in an exposure chamber and exposed to the test substance as a gas, vapor, or aerosol for a defined period (usually 4 hours).
-
Multiple concentration groups are used to establish a concentration-response relationship.
-
Animals are observed for mortality and clinical signs of toxicity during and after exposure for up to 14 days.
-
-
Endpoint: The LC₅₀ (median lethal concentration) is calculated.
In Vitro Skin Corrosion (OECD 431) and Irritation (OECD 439)
These in vitro methods use reconstructed human epidermis (RhE) models to assess the potential of a substance to cause skin corrosion or irritation.
-
Procedure:
-
The test substance is applied topically to the surface of the RhE tissue.
-
After a defined exposure period, the substance is removed, and the tissue is rinsed.
-
Cell viability is measured using a colorimetric assay (e.g., MTT assay).
-
-
Endpoint: The reduction in cell viability is used to classify the substance as corrosive, irritant, or non-irritant.
In Vitro Eye Irritation (OECD 492)
This test uses reconstructed human cornea-like epithelium (RhCE) models to predict eye irritation potential.
-
Procedure:
-
The test substance is applied to the surface of the RhCE tissue.
-
Following exposure, the tissue is rinsed, and cell viability is determined.
-
-
Endpoint: The level of cytotoxicity is used to classify the eye irritation potential.
In Vitro Cytotoxicity (General Protocol)
In vitro cytotoxicity assays are used to determine the concentration of a substance that causes 50% inhibition of cell viability (IC₅₀).[6][7][8]
-
Cell Lines: A variety of human cell lines can be used, such as HepG2 (liver), A549 (lung), or keratinocytes.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach.
-
The cells are then exposed to a range of concentrations of the test substance for a specified period (e.g., 24, 48, or 72 hours).
-
Cell viability is assessed using an appropriate assay, such as the MTT, MTS, or neutral red uptake assay.
-
-
Endpoint: The IC₅₀ value is calculated from the concentration-response curve.
Potential Toxicological Signaling Pathway
Isothiocyanates, including this compound, are known to be electrophilic and can react with cellular nucleophiles, leading to cellular stress. A key signaling pathway involved in the cellular response to such stressors is the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[9][10][11][12] The activation of this pathway is a protective mechanism against oxidative and electrophilic stress.[13]
References
- 1. This compound | 2131-60-4 [chemicalbook.com]
- 2. gov.uk [gov.uk]
- 3. REGULATIONS AND ADVISORIES - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. nj.gov [nj.gov]
- 5. rivm.nl [rivm.nl]
- 6. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 7. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 8. In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Current Landscape of NRF2 Biomarkers in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of baicalein against oxidative stress-induced DNA damage and apoptosis in HEI193 Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Phenolic Isothiocyanates: A Technical Guide for Researchers
Executive Summary
Phenolic isothiocyanates (PITCs) are a class of bioactive compounds derived from the hydrolysis of glucosinolates, found predominantly in cruciferous vegetables. Possessing a unique chemical structure that includes both a phenolic ring and a reactive isothiocyanate (-N=C=S) group, these compounds exhibit a wide range of biological activities. Extensive preclinical research has highlighted their potential as chemopreventive, anti-inflammatory, and antioxidant agents.[1] This technical guide provides an in-depth overview of the core mechanisms of action of PITCs, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the complex signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals exploring the therapeutic potential of phenolic isothiocyanates.
Core Mechanisms of Action
Phenolic isothiocyanates exert their biological effects by modulating multiple critical cellular signaling pathways. Their high reactivity, particularly the electrophilic nature of the isothiocyanate group, allows them to interact with and modify key regulatory proteins, leading to downstream effects on cellular homeostasis, inflammation, and survival.[1]
Antioxidant and Cytoprotective Effects: The Keap1-Nrf2 Pathway
A primary mechanism underlying the cytoprotective effects of PITCs is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[3] PITCs, being electrophilic, can directly interact with specific cysteine residues on Keap1, notably Cys151.[4] This interaction disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2.[4][5] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating a suite of phase II detoxification and antioxidant enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutathione S-transferases (GSTs).[4][6]
Anti-Cancer Activity
PITCs demonstrate potent anti-cancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of pro-survival signaling pathways.[7][8]
PITCs can trigger programmed cell death in cancer cells via both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9][10] A key mechanism is the generation of reactive oxygen species (ROS), which disrupts the mitochondrial membrane potential.[11] This leads to the release of pro-apoptotic factors like cytochrome c and Smac/DIABLO from the mitochondria into the cytosol.[10][11] Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9, subsequently leading to the activation of executioner caspase-3 and cell death.[12] This process is also regulated by the Bcl-2 family of proteins, with PITCs shown to upregulate pro-apoptotic members like Bax and downregulate anti-apoptotic members like Bcl-2.[10][12]
References
- 1. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 2. msjonline.org [msjonline.org]
- 3. mdpi.com [mdpi.com]
- 4. Phenethyl Isothiocyanate, a Dual Activator of Transcription Factors NRF2 and HSF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenethyl Isothiocyanate (PEITC) interaction with Keap1 activates the Nrf2 pathway and inhibits lipid accumulation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenethyl isothiocyanate: a comprehensive review of anti-cancer mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Targets of Dietary Phenethyl Isothiocyanate and Sulforaphane for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenethyl isothiocyanate-induced apoptosis in PC-3 human prostate cancer cells is mediated by reactive oxygen species-dependent disruption of the mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phenethyl isothiocyanate Triggers Apoptosis, Combats Oxidative Stress and Inhibits Growth of Ehrlich Ascites Carcinoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found predominantly in cruciferous vegetables of the Brassicaceae family. These compounds are of significant interest to the scientific community due to their potential chemopreventive and therapeutic properties. This technical guide focuses on 4-hydroxyphenylisothiocyanate (4-HBITC), an aromatic isothiocyanate, and its related compounds. It provides an in-depth overview of their natural sources, biosynthesis, analytical methodologies for their quantification, and the signaling pathways they modulate.
Natural Sources and Biosynthesis
This compound is not found in its free form in intact plants. Instead, it is stored as its precursor, a glucosinolate called p-hydroxybenzyl glucosinolate, also known as sinalbin. Glucosinolates are secondary metabolites that are physically segregated from the enzyme myrosinase within the plant cell. When the plant tissue is damaged, for instance, by chewing or cutting, myrosinase comes into contact with the glucosinolate, catalyzing its hydrolysis to produce glucose, sulfate, and an unstable aglycone. This aglycone then rearranges to form the corresponding isothiocyanate.
The primary natural source of this compound is white mustard (Sinapis alba) seeds, which contain high concentrations of sinalbin. Other cruciferous vegetables, such as broccoli, cabbage, cauliflower, and horseradish, also contain a variety of glucosinolates that give rise to different isothiocyanates upon hydrolysis. While these vegetables are rich sources of other isothiocyanates like sulforaphane and allyl isothiocyanate, their content of this compound is generally lower.
Quantitative Data
The concentration of sinalbin and the resulting this compound can vary significantly depending on the plant species, cultivar, growing conditions, and processing methods.
| Plant Source | Compound | Concentration | Reference |
| White Mustard (Sinapis alba) seeds | Sinalbin | Up to 87.9 mg/g of seeds | [1] |
| White Mustard (Sinapis alba) seeds | This compound (after hydrolysis) | Up to 20.1 mg/g of seeds | [1] |
| Horseradish (Armoracia rusticana) | Benzyl isothiocyanate | Not specified | [2] |
| Broccoli (Brassica oleracea var. italica) | Glucoraphanin (precursor to sulforaphane) | 0.8 to 21.7 µmol/g dry weight | [3] |
| Broccoli Sprouts | Glucoraphanin | 16.6 µmol/g fresh weight | [1] |
| Cabbage (Brassica oleracea var. capitata) | Total Glucosinolates | Comparable to cauliflower | [4] |
| Cauliflower (Brassica oleracea var. botrytis) | Total Glucosinolates | <120 mg/100g fresh weight | [4] |
Experimental Protocols
The analysis of this compound from plant sources involves several key steps: extraction of the precursor glucosinolate or the isothiocyanate itself, enzymatic hydrolysis (if starting with the glucosinolate), and subsequent quantification using chromatographic techniques.
Extraction and Hydrolysis Workflow
Detailed Protocol: HPLC-DAD-MS Analysis of this compound
This protocol is adapted from a general method for isothiocyanate analysis and can be optimized for this compound.
1. Sample Preparation and Extraction:
-
Lyophilize plant material to a dry powder.
-
Mix 400 mg of the lyophilized powder with 10 mL of deionized water.
-
Incubate the mixture for 3 hours at 37°C to allow for enzymatic hydrolysis of glucosinolates by endogenous myrosinase.
-
Centrifuge the mixture at 5000 rpm for 15 minutes at 4°C.
-
Collect the supernatant for Solid-Phase Extraction (SPE).
2. Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with water to remove impurities.
-
Elute the isothiocyanates with isopropanol.
3. Derivatization with N-acetyl-L-cysteine (NAC):
-
Combine 500 µL of the isopropanolic eluate with 500 µL of a derivatizing reagent (0.2 M NAC and 0.2 M NaHCO₃ in water).
-
Incubate the reaction mixture for 1 hour at 50°C to form dithiocarbamate derivatives.
-
Cool the samples before injection into the HPLC system.
4. HPLC-DAD-MS Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% (v/v) formic acid in water
-
B: 0.1% (v/v) formic acid in acetonitrile
-
-
Gradient: A linear gradient from 5% to 100% B over a suitable time to achieve separation (e.g., 25 minutes).
-
Flow Rate: 1 mL/min.
-
Injection Volume: 10 µL.
-
Detection:
-
DAD: Monitor at 272 nm.
-
ESI-MS: Operate in negative ion mode to detect the molecular ions of the NAC derivatives.
-
Protocol: GC-MS Analysis of this compound
For GC-MS analysis, derivatization is often necessary to increase the volatility of polar compounds like this compound. Silylation is a common derivatization technique.
1. Extraction and Hydrolysis:
-
Follow the same procedure as for HPLC analysis to obtain the isothiocyanate extract.
2. Derivatization (Silylation):
-
Evaporate the solvent from the isothiocyanate extract under a stream of nitrogen.
-
Add a silylating reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) to the dried extract.
-
Heat the mixture (e.g., at 60-80°C for 30-60 minutes) to facilitate the reaction.
3. GC-MS Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Signaling Pathways Modulated by Isothiocyanates
Isothiocyanates, including this compound, are known to exert their biological effects by modulating various cellular signaling pathways. The primary and most well-studied of these is the Keap1-Nrf2 pathway. Additionally, isothiocyanates can induce apoptosis through the activation of Mitogen-Activated Protein Kinase (MAPK) pathways and the intrinsic mitochondrial pathway.
The Keap1-Nrf2 Antioxidant Response Pathway
Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is kept at low levels in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds like isothiocyanates can react with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. As a result, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, leading to their transcription. These genes encode for phase II detoxification enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).
Induction of Apoptosis
Isothiocyanates can induce programmed cell death (apoptosis) in cancer cells through multiple pathways.
3.2.1. MAPK Signaling Pathway: Isothiocyanates have been shown to activate members of the MAPK family, including c-Jun N-terminal kinase (JNK), p38 MAPK, and Extracellular signal-regulated kinase (ERK). The sustained activation of JNK and p38 MAPK, in particular, is often associated with the induction of apoptosis. This can occur through the phosphorylation of various downstream targets, including transcription factors and members of the Bcl-2 family of proteins.
3.2.2. Intrinsic (Mitochondrial) Apoptotic Pathway: The intrinsic pathway of apoptosis is centered around the mitochondria. Pro-apoptotic signals can lead to a change in the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family. Isothiocyanates can promote an increase in the Bax/Bcl-2 ratio, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9, in turn, activates effector caspases like caspase-3, leading to the execution of apoptosis. The activation of this pathway can also be influenced by the p53 tumor suppressor protein.
References
- 1. Broccoli sprouts: An exceptionally rich source of inducers of enzymes that protect against chemical carcinogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thescipub.com [thescipub.com]
- 3. Variation of glucosinolates in vegetable crops of Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. refp.cohlife.org [refp.cohlife.org]
A Comprehensive Technical Guide to the Reactivity of Isothiocyanates with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the fundamental reaction between isothiocyanates and primary amines, a cornerstone of bioconjugation, labeling chemistry, and synthetic organic chemistry. We will delve into the core reaction mechanism, kinetic parameters, influencing factors, and detailed experimental protocols, presenting quantitative data in accessible formats and illustrating key processes with clear diagrams.
Core Reaction Mechanism: Thiourea Formation
The reaction between an isothiocyanate (R-N=C=S) and a primary amine (R'-NH₂) proceeds via a nucleophilic addition mechanism to form a stable N,N'-disubstituted thiourea. The carbon atom of the isothiocyanate group is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms, making it susceptible to attack by the nucleophilic primary amine.
The reaction can be summarized in two main steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon of the isothiocyanate. This results in the formation of a transient zwitterionic intermediate.
-
Proton Transfer: The intermediate rapidly undergoes a prototropic rearrangement, where a proton is transferred from the amine nitrogen to the isothiocyanate nitrogen, yielding the stable thiourea product. Kinetic studies have suggested that this proton transfer can be catalyzed by a second molecule of the amine, which can lead to second-order kinetics with respect to the amine.[1]
Quantitative Analysis of Reaction Kinetics
The rate of thiourea formation is dependent on the structure of both the isothiocyanate and the amine, as well as the reaction conditions. The reactivity is typically quantified by the second-order rate constant (k).
| Isothiocyanate | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹) | Reference |
| Aliphatic | |||||
| Benzyl Isothiocyanate | Diglycine | Water (pH 8.5) | 25 | 1.39 x 10⁻¹ | [2] |
| Ethyl Isothiocyanate | 1-Octanol | o-Dichlorobenzene | 120 | 4.33 x 10⁻⁵ | [2] |
| n-Butyl Isothiocyanate | 1-Octanol | o-Dichlorobenzene | 120 | 3.83 x 10⁻⁵ | [2] |
| Aromatic | |||||
| Phenyl Isothiocyanate | Diglycine | Water (pH 8.5) | 25 | 4.17 x 10⁻² | [2] |
| Phenyl Isothiocyanate | 1-Octanol | o-Dichlorobenzene | 120 | 7.50 x 10⁻⁵ | [2] |
| p-Nitrophenyl Isothiocyanate | n-Butylamine | Diethyl Ether | 25 | 1.23 x 10⁻² | [2] |
Key Observations from Kinetic Data:
-
Aliphatic vs. Aromatic Isothiocyanates: Aliphatic isothiocyanates, such as benzyl isothiocyanate, are generally more reactive than aromatic isothiocyanates like phenyl isothiocyanate. For instance, benzyl isothiocyanate reacts with diglycine approximately 3.3 times faster than phenyl isothiocyanate under the same conditions.[2]
-
Substituent Effects: The reactivity of aromatic isothiocyanates is significantly influenced by substituents on the aromatic ring. Electron-withdrawing groups, such as a nitro group, increase the electrophilicity of the isothiocyanate carbon, leading to a faster reaction rate.[2]
-
Amine Nucleophilicity: The nucleophilicity of the amine plays a crucial role. Alkylamines are generally more nucleophilic and react more readily with isothiocyanates than arylamines.[3]
Factors Influencing Reactivity
Several factors can be modulated to control the rate and efficiency of the isothiocyanate-amine reaction.
-
pH: The pH of the reaction medium is a critical determinant, especially in aqueous solutions for bioconjugation. The primary amine must be in its unprotonated, nucleophilic state to react. Therefore, the reaction is typically carried out under alkaline conditions, with a pH range of 9-11 being optimal for favoring the reaction with amine groups over other nucleophiles like thiols.[4]
-
Solvent: Aprotic solvents such as tetrahydrofuran (THF), acetonitrile, and dichloromethane (DCM) are commonly used for the synthesis of thioureas.[1][3] For bioconjugation applications, aqueous buffers with controlled pH are employed.
-
Temperature: Increasing the reaction temperature generally increases the reaction rate. However, for sensitive biomolecules, the reaction is often performed at room temperature or below to prevent denaturation. For less reactive amines, such as some arylamines, heating may be necessary to drive the reaction to completion.[3]
-
Steric Hindrance: Steric bulk around the amine or the isothiocyanate group can hinder the approach of the nucleophile to the electrophilic center, thereby slowing down the reaction rate.
Potential Side Reactions
While the formation of thiourea is the predominant reaction, potential side reactions can occur, particularly under non-optimal conditions.
-
Hydrolysis of Isothiocyanate: In aqueous solutions, isothiocyanates can undergo hydrolysis, especially at extreme pH values, to form an amine and carbonyl sulfide, which can further decompose. This is a competing reaction in bioconjugation and can be minimized by working at the optimal pH and using a sufficient concentration of the amine.
-
Reaction with Other Nucleophiles: In a biological context, isothiocyanates can also react with other nucleophilic groups present on proteins, such as the thiol group of cysteine residues. The reaction with thiols to form dithiocarbamates is generally favored at a lower pH (6-8) and is often reversible.[4] Selectivity for amines is achieved by maintaining an alkaline pH (9-11).[4]
Experimental Protocols
General Protocol for the Synthesis of an N,N'-Disubstituted Thiourea
This protocol describes a general procedure for the synthesis of a thiourea from a primary amine and an isothiocyanate in an organic solvent.
Materials:
-
Primary amine (1.0 equivalent)
-
Isothiocyanate (1.0-1.1 equivalents)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the primary amine in the anhydrous solvent.
-
With stirring, add the isothiocyanate dropwise to the amine solution at room temperature. An exothermic reaction may be observed.
-
Continue to stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours for reactive amines.
-
Once the reaction is complete (as indicated by the consumption of the starting materials), remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is often the pure thiourea product. If necessary, the product can be further purified by recrystallization or column chromatography.
Protocol for Kinetic Analysis by Stopped-Flow Spectrophotometry
This method is suitable for measuring the rapid kinetics of the reaction between an isothiocyanate and a primary amine.
Principle: The formation of the thiourea can be monitored by observing the change in absorbance of the reaction mixture over time at a specific wavelength. The stopped-flow technique allows for the rapid mixing of reactants and immediate measurement of absorbance changes.
Materials:
-
Stopped-flow spectrophotometer
-
Isothiocyanate stock solution in a suitable buffer or solvent
-
Primary amine stock solution in the same buffer or solvent (in large excess, e.g., 10-fold or greater)
-
Reaction buffer (e.g., phosphate or borate buffer at the desired pH)
Procedure:
-
Prepare stock solutions of the isothiocyanate and the primary amine in the reaction buffer. The amine should be in large excess to ensure pseudo-first-order kinetics.
-
Determine the optimal wavelength for monitoring the reaction by scanning the UV-Vis spectra of the reactants and the product.
-
Load the isothiocyanate solution and the amine solution into separate syringes of the stopped-flow instrument.
-
Initiate the reaction by rapidly mixing the two solutions in the instrument's mixing chamber.
-
Record the change in absorbance over time at the predetermined wavelength.
-
Fit the absorbance data to a single exponential equation to determine the observed pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k) can be calculated by dividing k_obs by the concentration of the amine in excess.
Applications in Drug Development and Research
The robust and specific nature of the isothiocyanate-primary amine reaction makes it a valuable tool in various scientific disciplines:
-
Bioconjugation: Isothiocyanates are widely used as labeling reagents to attach fluorescent dyes (e.g., FITC - fluorescein isothiocyanate), biotin, or other reporter molecules to proteins, antibodies, and other biomolecules through their primary amine groups (e.g., the ε-amino group of lysine residues).
-
Protein Sequencing: The Edman degradation, a classical method for determining the amino acid sequence of proteins, relies on the reaction of phenyl isothiocyanate (PITC) with the N-terminal amino group of a peptide.
-
Medicinal Chemistry: The thiourea moiety is a common scaffold in a wide range of biologically active compounds. The reaction of isothiocyanates with amines is a fundamental step in the synthesis of many potential drug candidates.
-
Materials Science: This reaction is employed in the functionalization of polymers and surfaces containing primary amine groups to impart specific properties.
References
An In-depth Technical Guide to the Electrophilicity of 4-Hydroxyphenylisothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxyphenylisothiocyanate (4-HPITC) is an aromatic isothiocyanate, a class of compounds known for their significant biological activities, which are largely dictated by the electrophilic nature of the isothiocyanate (-N=C=S) functional group. This technical guide provides a comprehensive overview of the core principles underlying the electrophilicity of 4-HPITC, its reactivity with biological nucleophiles, and the key signaling pathways it is anticipated to modulate. This document details experimental protocols for quantifying its reactivity and identifying its protein targets, and presents quantitative data in a structured format for clarity. Visual diagrams of key pathways and experimental workflows are provided to facilitate understanding.
Introduction to the Electrophilicity of this compound
Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds characterized by the -N=C=S functional group. The central carbon atom of this group is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. This inherent electrophilicity allows ITCs to readily react with a variety of nucleophiles.[1] In biological systems, the most significant nucleophiles are the thiol groups of cysteine residues in proteins and glutathione (GSH), as well as the amino groups of lysine residues.[2][3]
The reactivity of this compound is modulated by the electronic properties of the phenyl ring. The hydroxyl group at the para position is an electron-donating group, which can influence the electron density of the isothiocyanate moiety and, consequently, its electrophilic reactivity.
The primary mechanism of action for the biological effects of many isothiocyanates is their covalent modification of specific protein targets, leading to the modulation of cellular signaling pathways.[4] A key pathway targeted by ITCs is the Keap1-Nrf2 signaling pathway, which plays a central role in the cellular antioxidant and anti-inflammatory response.[5][6]
Quantitative Analysis of Electrophilicity
Table 1: Reaction Kinetics of this compound with Thiol-Containing Nucleophiles
| Nucleophile | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Assay Condition |
| Glutathione (GSH) | 1.5 x 10² | pH 7.4, 25°C |
| N-acetylcysteine (NAC) | 8.5 x 10¹ | pH 7.4, 25°C |
| Cysteine | 1.2 x 10² | pH 7.4, 25°C |
Note: These are representative values based on the reactivity of other aromatic isothiocyanates and should be experimentally determined for this compound.
Table 2: In Vitro Biological Activity of this compound
| Assay | IC₅₀ (µM) | Cell Line |
| Keap1-Nrf2 Protein-Protein Interaction Inhibition | 5 - 15 | HEK293T |
| Nrf2-ARE Luciferase Reporter Activation | 2 - 10 | HaCaT |
| Cytotoxicity (MTT Assay) | 20 - 50 | A549 |
Note: These are hypothetical IC₅₀ values to illustrate the expected range of biological activity. Actual values require experimental validation.
Key Signaling Pathway: The Keap1-Nrf2 Axis
A primary mechanism by which isothiocyanates exert their biological effects is through the activation of the Keap1-Nrf2 signaling pathway.[5] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[7] Electrophiles like this compound can react with reactive cysteine residues on Keap1, leading to a conformational change in the Keap1 protein.[6][8] This modification inhibits the ubiquitination of Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the transcription of a battery of cytoprotective and antioxidant enzymes.[9]
Caption: The Keap1-Nrf2 signaling pathway and its activation by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the electrophilicity and biological activity of this compound.
Quantification of Thiol Reactivity by UV-Vis Spectrophotometry
This protocol describes a method to determine the second-order rate constant for the reaction of this compound with glutathione (GSH). The disappearance of the thiol group is monitored using a chromogenic disulfide such as 4,4'-dithiodipyridine.[10]
Materials:
-
This compound
-
Glutathione (GSH)
-
4,4'-dithiodipyridine (DTDP)
-
Phosphate buffer (100 mM, pH 7.4)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare stock solutions of this compound, GSH, and DTDP in a suitable solvent (e.g., DMSO for 4-HPITC, phosphate buffer for GSH and DTDP).
-
In a cuvette, mix the phosphate buffer and the DTDP solution.
-
Add the GSH solution to the cuvette and record the initial absorbance at the wavelength of maximum absorbance for the thiopyridine product (typically around 324 nm).
-
Initiate the reaction by adding the this compound solution to the cuvette.
-
Monitor the decrease in absorbance over time as the GSH reacts with the isothiocyanate.
-
The second-order rate constant can be calculated from the pseudo-first-order rate constant obtained under conditions where the concentration of this compound is in large excess over GSH.
Caption: Experimental workflow for determining thiol reactivity using UV-Vis spectrophotometry.
Identification of Protein Targets using Mass Spectrometry-Based Proteomics
This protocol outlines a general workflow for identifying the protein targets of this compound in a cellular context using a chemoproteomic approach.[11][12]
Materials:
-
Cell line of interest (e.g., A549)
-
This compound
-
Cell lysis buffer
-
Dithiothreitol (DTT) and iodoacetamide (IAA)
-
Trypsin
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Proteomics data analysis software
Procedure:
-
Treat cultured cells with this compound or a vehicle control.
-
Lyse the cells and harvest the proteome.
-
Reduce and alkylate the protein disulfide bonds.
-
Digest the proteins into peptides using trypsin.
-
Analyze the peptide mixture by LC-MS/MS.
-
Search the MS/MS data against a protein database, specifying the mass modification corresponding to the adduction of this compound to cysteine or lysine residues.
-
Validate the identified protein targets.
Caption: Workflow for the proteomic identification of this compound protein targets.
Nrf2 Activation Assay using a Luciferase Reporter
This protocol describes a cell-based assay to quantify the activation of the Nrf2 pathway by this compound using a luciferase reporter gene under the control of the Antioxidant Response Element (ARE).[9][13]
Materials:
-
ARE-luciferase reporter cell line (e.g., HaCaT-ARE-luc)
-
This compound
-
Cell culture medium and reagents
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the ARE-luciferase reporter cells in a multi-well plate.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a measure of cell viability (e.g., a co-transfected Renilla luciferase or a separate MTT assay).
-
Determine the concentration-response curve and calculate the EC₅₀ for Nrf2 activation.
Caption: Workflow for the Nrf2 activation luciferase reporter assay.
Conclusion
This compound possesses an electrophilic isothiocyanate group that is predicted to react with biological nucleophiles, primarily cysteine residues in proteins. This reactivity is the basis for its expected biological activity, most notably the modulation of the Keap1-Nrf2 signaling pathway. The experimental protocols detailed in this guide provide a robust framework for the quantitative assessment of its electrophilicity and the identification of its cellular targets. Such studies are crucial for understanding the therapeutic potential and mechanism of action of this compound in the context of drug discovery and development. Further research is warranted to generate specific quantitative data for this compound and to validate its effects on key signaling pathways in relevant biological models.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. High-Throughput, Quantitative Analysis of Peptide-Exchanged MHCI Complexes by Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On-target sample preparation of 4-sulfophenyl isothiocyanate-derivatized peptides using AnchorChip Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Post-translational modifications of Keap1: the state of the art [frontiersin.org]
- 7. Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Post-translational modifications of Keap1: the state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spectrophotometric measurement of mercaptans with 4,4'-dithiodipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Labeling Antibodies with 4-Hydroxyphenylisothiocyanate (4-HPI)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent labeling of antibodies is a cornerstone technique in a vast array of biological and pharmaceutical research applications, including immunoassays, immunohistochemistry, flow cytometry, and the development of antibody-drug conjugates (ADCs). 4-Hydroxyphenylisothiocyanate (4-HPI) is a reactive compound that enables the stable conjugation of molecules to antibodies and other proteins. The isothiocyanate group (–N=C=S) of 4-HPI reacts with primary amine groups, such as the side chain of lysine residues and the N-terminus of the antibody, to form a stable thiourea bond.[1][2][3] This covalent linkage ensures that the label is securely attached to the antibody, allowing for robust and reliable downstream applications.
The protocol outlined below is based on established methods for isothiocyanate-based antibody conjugation, particularly with the well-documented compound Fluorescein isothiocyanate (FITC), due to the chemical similarity of the reactive isothiocyanate group.[3][4][5][6] This application note provides a detailed, step-by-step protocol for the successful labeling of antibodies with 4-HPI, including reagent preparation, conjugation reaction, purification of the labeled antibody, and characterization of the conjugate.
Reaction Mechanism and Experimental Workflow
The fundamental principle of 4-HPI labeling involves the reaction of the electrophilic isothiocyanate group with nucleophilic primary amines on the antibody. This reaction is most efficient under slightly alkaline conditions (pH 8.5-9.5), which deprotonate the amine groups, thereby increasing their nucleophilicity.[5]
The overall workflow for labeling antibodies with 4-HPI consists of several key stages: antibody preparation, reagent preparation, conjugation reaction, and purification of the final conjugate. Each of these stages is critical for achieving optimal labeling efficiency and preserving the immunoreactivity of the antibody.
Caption: Workflow for 4-HPI Antibody Labeling.
Quantitative Data Summary
The success of an antibody labeling reaction is determined by several factors, including the molar ratio of 4-HPI to the antibody, the concentration of the antibody, the pH of the reaction buffer, and the incubation time. The following table summarizes typical starting parameters and expected outcomes for the labeling of a standard IgG antibody.
| Parameter | Recommended Range | Rationale |
| Antibody Concentration | 2 - 10 mg/mL | Higher concentrations favor the conjugation reaction over hydrolysis of the isothiocyanate.[5] |
| 4-HPI:Antibody Molar Ratio | 5:1 to 20:1 | A molar excess of 4-HPI is required to drive the reaction. The optimal ratio should be determined empirically for each antibody. |
| Reaction Buffer | 0.1 M Carbonate-Bicarbonate or Borate Buffer | Maintains the alkaline pH required for the reaction. Buffers containing primary amines (e.g., Tris) must be avoided.[3][7] |
| Reaction pH | 8.5 - 9.5 | Facilitates the deprotonation of primary amines on the antibody, enhancing their reactivity.[5] |
| Reaction Temperature | Room Temperature (20-25°C) | Provides a balance between reaction rate and antibody stability. |
| Incubation Time | 1 - 2 hours | Generally sufficient for achieving a good degree of labeling. Longer times may not significantly increase labeling and could risk antibody denaturation.[5] |
| Purification Method | Gel Filtration (e.g., Sephadex G-25), Dialysis | Effectively removes unconjugated 4-HPI and reaction by-products.[8] |
Experimental Protocol: Antibody Labeling with 4-HPI
This protocol provides a detailed methodology for the conjugation of 4-HPI to a typical IgG antibody.
Materials
-
Purified antibody (2-10 mg/mL) in an amine-free buffer (e.g., PBS)
-
This compound (4-HPI)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Carbonate-Bicarbonate buffer, pH 9.0
-
Purification column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure
-
Antibody Preparation:
-
Ensure the antibody is in a buffer free of primary amines (e.g., Tris, glycine) and other interfering substances like sodium azide. If necessary, dialyze the antibody against 1x PBS, pH 7.4.
-
Adjust the antibody concentration to 2-10 mg/mL in 0.1 M Carbonate-Bicarbonate buffer, pH 9.0.
-
-
Preparation of 4-HPI Stock Solution:
-
Immediately before use, prepare a 10 mg/mL stock solution of 4-HPI in anhydrous DMSO.
-
Vortex thoroughly to ensure the 4-HPI is completely dissolved. Note: 4-HPI is moisture-sensitive and will hydrolyze in aqueous solutions. Prepare this solution fresh each time.
-
-
Calculation of 4-HPI Volume:
-
Determine the volume of 4-HPI stock solution needed based on the desired molar ratio. For a starting point, a 10:1 molar ratio of 4-HPI to antibody is recommended.
-
Example Calculation for a 10:1 Molar Ratio:
-
Antibody (IgG) Molecular Weight ≈ 150,000 g/mol
-
4-HPI Molecular Weight ≈ 151.19 g/mol
-
Assume 1 mg of IgG in 0.5 mL buffer:
-
Moles of IgG = (0.001 g) / (150,000 g/mol ) = 6.67 x 10⁻⁹ mol
-
Moles of 4-HPI needed = 10 * 6.67 x 10⁻⁹ mol = 6.67 x 10⁻⁸ mol
-
Mass of 4-HPI needed = 6.67 x 10⁻⁸ mol * 151.19 g/mol = 1.01 x 10⁻⁵ g = 10.1 µg
-
Volume of 10 mg/mL 4-HPI stock = (10.1 µg) / (10 µg/µL) = 1.01 µL
-
-
-
-
Conjugation Reaction:
-
Slowly add the calculated volume of the 4-HPI stock solution to the antibody solution while gently stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Labeled Antibody:
-
Equilibrate a gel filtration column (e.g., Sephadex G-25) with 1x PBS, pH 7.4.
-
Apply the reaction mixture to the top of the column.
-
Elute the labeled antibody with 1x PBS, pH 7.4. The labeled antibody will elute in the void volume, while the smaller, unconjugated 4-HPI molecules will be retained.
-
Collect the fractions containing the purified, labeled antibody.
-
-
Characterization of the Conjugate (Optional but Recommended):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the maximum absorbance wavelength of the 4-HPI label.
-
Calculate the degree of labeling (DOL), which is the average number of 4-HPI molecules conjugated per antibody molecule.
-
Signaling Pathways and Logical Relationships
The chemical reaction underlying the labeling process is a straightforward nucleophilic addition.
References
- 1. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 2. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Optimal Labeling of Antibody with Fluorescein Isothiocyanate. | Scilit [scilit.com]
- 5. Conjugation of fluorescein isothiocyanate to antibodies: I. Experiments on the conditions of conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FITC Labeling Service - Antibody Conjugation - BiologicsCorp [biologicscorp.com]
- 7. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conjugation of antibodies with bifunctional chelating agents: isothiocyanate and bromoacetamide reagents, methods of analysis, and subsequent addition of metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Hydroxyphenylisothiocyanate (4-HPITC) Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyphenylisothiocyanate (4-HPITC) is a reactive compound belonging to the isothiocyanate family, which is of significant interest in bioconjugation, drug development, and cellular biology research. Isothiocyanates are known for their ability to form stable covalent bonds with nucleophilic groups on proteins, primarily the ε-amino groups of lysine residues and the α-amino group at the N-terminus, as well as the sulfhydryl groups of cysteine residues. The phenolic hydroxyl group in 4-HPITC can impart unique properties to the resulting protein conjugate, potentially influencing its biological activity, solubility, and utility in various assays.
These application notes provide a comprehensive guide to the optimal buffer conditions and detailed protocols for the successful conjugation of 4-HPITC to proteins. The information herein is designed to enable researchers to achieve efficient and specific labeling for a wide range of applications, including the development of antibody-drug conjugates, fluorescently labeled probes, and tools for studying protein function and signaling pathways.
Data Presentation: Optimizing Buffer Conditions
The efficiency and specificity of 4-HPITC protein conjugation are critically dependent on the reaction buffer conditions. The pH of the reaction medium is the most crucial parameter, as it dictates the nucleophilicity of the target amino acid residues.
Table 1: Effect of pH on the Reactivity of Isothiocyanates with Amino and Thiol Groups on Proteins
| pH Range | Primary Target Residue(s) | Predominant Reaction Product | Reaction Rate | Specificity Considerations | Recommended Buffer Systems |
| 6.5 - 7.5 | Cysteine (thiol group) | Dithiocarbamate | Moderate | High for thiols over amines. The reaction with amines is significantly slower at this pH. | Phosphate buffer, HEPES |
| 8.0 - 9.5 | Lysine (ε-amino group), N-terminus (α-amino group) | Thiourea | High | High for primary amines. Reactivity with thiols also occurs, but the reaction with amines is favored. | Sodium Bicarbonate, Sodium Borate |
| > 9.5 | Lysine (ε-amino group), N-terminus (α-amino group) | Thiourea | Very High | Decreased specificity, with potential for side reactions and protein denaturation. | Carbonate-Bicarbonate |
Note: The reaction rate constant for the conjugation of various isothiocyanates with a cysteine-functionalized protein is over 12 times higher at pH 9.5 than at pH 6.5[1].
Table 2: Recommended Buffer Components and Concentrations for 4-HPITC Protein Conjugation
| Buffer Component | Recommended Concentration | Key Considerations |
| Sodium Bicarbonate | 0.1 - 0.2 M | Ideal for targeting primary amines at pH 8.0-9.0. Amine-free and readily available. |
| Sodium Borate | 0.1 M | Provides good buffering capacity in the pH 8.0-9.5 range. Also amine-free. |
| Phosphate Buffer | 10 - 50 mM | Suitable for targeting cysteine residues at a more neutral pH (6.5-7.5). |
| Incompatible Buffers | N/A | Buffers containing primary amines (e.g., Tris, Glycine) or sulfhydryl groups (e.g., DTT, mercaptoethanol) must be avoided as they will compete with the protein for reaction with 4-HPITC.[2] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the conjugation of 4-HPITC to a model protein.
Protocol 1: Conjugation of 4-HPITC to Primary Amines (Lysine Residues)
Objective: To achieve efficient and specific labeling of lysine residues and the N-terminus of a target protein with 4-HPITC.
Materials:
-
Target protein (e.g., antibody, enzyme) at a concentration of 1-10 mg/mL
-
This compound (4-HPITC)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5
-
Purification Column: Sephadex G-25 or equivalent size-exclusion chromatography column
-
Storage Buffer: Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the target protein into the Conjugation Buffer (0.1 M Sodium Bicarbonate, pH 8.5). Ensure the protein concentration is between 1-10 mg/mL.
-
It is critical that the protein solution is free of any amine-containing buffers or stabilizers.
-
-
4-HPITC Solution Preparation:
-
Immediately before use, prepare a stock solution of 4-HPITC in anhydrous DMSO or DMF. A typical concentration is 10 mg/mL. Protect the solution from light.
-
-
Conjugation Reaction:
-
Calculate the required volume of the 4-HPITC stock solution to achieve the desired molar excess of 4-HPITC to protein. A starting point is a 10- to 20-fold molar excess.
-
Slowly add the calculated volume of the 4-HPITC solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed overnight at 4°C.
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add the Quenching Reagent to the reaction mixture. For example, add 1/10th volume of 1 M Tris-HCl, pH 8.0.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Equilibrate a Sephadex G-25 column with the desired Storage Buffer (e.g., PBS, pH 7.4).
-
Apply the quenched reaction mixture to the column.
-
Elute the protein conjugate with the Storage Buffer. The 4-HPITC-protein conjugate will elute in the void volume, while the smaller, unreacted 4-HPITC and quenching molecules will be retained.
-
Collect the fractions containing the protein conjugate. The conjugate may have a faint yellowish color.
-
-
Characterization of the Conjugate:
-
Degree of Labeling (DOL): Determine the protein concentration by measuring the absorbance at 280 nm. The concentration of conjugated 4-HPITC can be determined by spectrophotometry, although the specific absorbance maximum and extinction coefficient for 4-HPITC would need to be determined experimentally.
-
Mass Spectrometry: To confirm covalent modification and identify the specific amino acid residues that have been conjugated, the protein conjugate can be analyzed by mass spectrometry (e.g., LC-MS/MS) after proteolytic digestion.
-
Protocol 2: Cysteine-Specific Conjugation of 4-HPITC
Objective: To selectively label cysteine residues on a protein with 4-HPITC.
Materials:
-
Target protein with accessible cysteine residues
-
This compound (4-HPITC)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: 50 mM Phosphate Buffer, pH 7.0
-
Purification and Storage Buffers as in Protocol 1
Procedure:
-
Protein Preparation:
-
If necessary, reduce disulfide bonds to generate free sulfhydryl groups using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). TCEP is preferred as it does not need to be removed before conjugation. If DTT is used, it must be removed by dialysis or desalting prior to adding 4-HPITC.
-
Exchange the protein into the Conjugation Buffer (50 mM Phosphate Buffer, pH 7.0).
-
-
4-HPITC Solution Preparation:
-
Prepare a fresh stock solution of 4-HPITC in anhydrous DMSO or DMF as described in Protocol 1.
-
-
Conjugation Reaction:
-
Add a 5- to 10-fold molar excess of 4-HPITC to the protein solution.
-
Incubate the reaction for 2 hours at room temperature, protected from light.
-
-
Purification and Characterization:
-
Follow steps 5 and 6 from Protocol 1 to purify and characterize the 4-HPITC-protein conjugate. The reaction with cysteine forms a dithiocarbamate linkage, which may have different stability properties compared to the thiourea bond formed with amines.
-
Mandatory Visualizations
Signaling Pathway: Nrf2 Activation by Isothiocyanates
Isothiocyanates, including phenolic derivatives, are known to activate the Nrf2 signaling pathway, a key cellular defense mechanism against oxidative stress.
Caption: Nrf2 signaling pathway activation by 4-HPITC.
Experimental Workflow: 4-HPITC Protein Conjugation and Analysis
The following diagram outlines the key steps in the experimental workflow for conjugating 4-HPITC to a protein and subsequently analyzing the conjugate.
Caption: Experimental workflow for 4-HPITC protein conjugation.
References
Application Notes and Protocols for 4-Hydroxyphenylisothiocyanate (4-HPIT) Labeling of Cell Surface Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective labeling of cell surface proteins is a powerful technique for studying protein trafficking, identifying cell-surface markers, and developing targeted drug delivery systems. 4-Hydroxyphenylisothiocyanate (4-HPIT) is a chemical probe that can be used to covalently label proteins. Isothiocyanates are known to react with primary amines, such as the N-terminus of a polypeptide chain and the epsilon-amine of lysine residues, to form a stable thiourea bond. This reaction is favored under alkaline conditions (pH 9-11). By carefully controlling the reaction conditions, 4-HPIT can be used to selectively label proteins on the surface of living cells, as it is a membrane-impermeant molecule. These application notes provide a detailed protocol for the use of 4-HPIT for the labeling of cell surface proteins.
Key Experimental Parameters
A summary of the key quantitative parameters for the 4-HPIT labeling protocol is provided in the table below. Note that these are starting recommendations and optimal conditions may vary depending on the cell type and experimental goals.
| Parameter | Recommended Range | Notes |
| Cell Density | 1 x 10^6 - 1 x 10^7 cells/mL | Higher cell densities can reduce the required concentration of 4-HPIT. |
| 4-HPIT Concentration | 0.1 - 1.0 mM | Start with a lower concentration and optimize for sufficient labeling without compromising cell viability. |
| Incubation Time | 15 - 60 minutes | Shorter incubation times at higher concentrations or longer times at lower concentrations can be tested. |
| Incubation Temperature | 4°C | Performing the labeling on ice minimizes membrane internalization and cellular metabolic processes. |
| pH of Labeling Buffer | 8.5 - 9.5 | An alkaline pH is crucial for the efficient reaction of the isothiocyanate group with primary amines. |
| Quenching Solution | 100 mM Tris-HCl or Glycine, pH 8.0 | The quenching solution contains an excess of primary amines to react with and neutralize any unreacted 4-HPIT. |
Experimental Protocols
Reagent Preparation
-
Labeling Buffer (pH 9.0): Prepare a buffer solution such as borate buffer or phosphate-buffered saline (PBS) and adjust the pH to 9.0 using NaOH. It is critical to use an amine-free buffer (e.g., do not use Tris buffer for labeling).
-
4-HPIT Stock Solution (100 mM): Dissolve the appropriate amount of 4-HPIT in anhydrous dimethyl sulfoxide (DMSO). Prepare this solution fresh before each experiment.
-
Quenching Solution (100 mM Tris-HCl, pH 8.0): Dissolve Tris base in deionized water, adjust the pH to 8.0 with HCl, and bring to a final concentration of 100 mM.
Cell Preparation
-
Culture cells to the desired confluency (for adherent cells) or concentration (for suspension cells).
-
For adherent cells, wash the cells twice with ice-cold, amine-free PBS (pH 7.4).
-
For suspension cells, centrifuge the cells at 300 x g for 5 minutes at 4°C and discard the supernatant. Wash the cell pellet twice with ice-cold, amine-free PBS (pH 7.4).
-
Resuspend the cells in ice-cold Labeling Buffer (pH 9.0) at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.
4-HPIT Labeling of Cell Surface Proteins
-
Add the 4-HPIT stock solution to the cell suspension to achieve the desired final concentration (e.g., 0.5 mM). Mix gently by inverting the tube.
-
Incubate the cells on ice (4°C) for 30 minutes with gentle agitation.
-
To quench the reaction, add an equal volume of Quenching Solution to the cell suspension.
-
Incubate for 10 minutes on ice to ensure all unreacted 4-HPIT is neutralized.
-
Wash the cells three times with ice-cold PBS (pH 7.4) by centrifugation at 300 x g for 5 minutes at 4°C to remove any unreacted 4-HPIT and quenching reagent.
-
The labeled cells are now ready for downstream applications such as cell lysis, protein extraction, and analysis by western blot or mass spectrometry.
Visualizations
Application Notes and Protocols for 4-Hydroxyphenylisothiocyanate in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyphenylisothiocyanate (4-HPI) is a versatile reagent with potential applications in enzyme-linked immunosorbent assays (ELISA) and Western blotting. Its utility stems from two key chemical features: the isothiocyanate group and the phenolic ring. The isothiocyanate moiety readily forms stable thiourea bonds with primary amines on proteins, such as the ε-amino group of lysine residues and the N-terminal α-amino group. This allows for the covalent labeling of antibodies and antigens. The phenolic group, on the other hand, can act as an enhancer in horseradish peroxidase (HRP)-mediated chemiluminescent reactions, significantly increasing signal output and assay sensitivity.
These application notes provide detailed protocols for two primary uses of 4-HPI in immunoassays: as a protein labeling agent and as a chemiluminescence enhancer.
Application Note 1: 4-HPI as a Protein Labeling Agent
The reactivity of the isothiocyanate group makes 4-HPI a suitable candidate for the covalent labeling of proteins, including antibodies and antigens, for use in various immunoassay formats. The introduction of the 4-hydroxyphenyl group can be utilized for subsequent modifications or to alter the properties of the labeled protein.
Experimental Protocol: Labeling of Antibodies with 4-HPI
This protocol describes the covalent conjugation of 4-HPI to an antibody. The same general principles can be applied to other proteins.
Materials:
-
Antibody (or protein) to be labeled in an amine-free buffer (e.g., PBS)
-
This compound (4-HPI)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
50 mM Carbonate-bicarbonate buffer, pH 9.0
-
PD-10 desalting column (or equivalent for size exclusion chromatography)
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
Dialyze the antibody against 50 mM carbonate-bicarbonate buffer (pH 9.0) overnight at 4°C to remove any amine-containing preservatives (e.g., sodium azide) and to adjust the pH for the conjugation reaction.
-
Determine the antibody concentration using a spectrophotometer at 280 nm.
-
-
4-HPI Solution Preparation:
-
Immediately before use, dissolve 4-HPI in anhydrous DMSO to a final concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add the 4-HPI solution to the antibody solution at a molar ratio of 20:1 (4-HPI:antibody). The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring, protected from light.
-
-
Purification of the Labeled Antibody:
-
Remove unreacted 4-HPI and byproducts by size exclusion chromatography using a PD-10 desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the protein-containing fractions. The labeled antibody will elute in the void volume.
-
-
Characterization of the Conjugate:
-
Determine the concentration of the labeled antibody.
-
The degree of labeling can be estimated by spectrophotometry, although this is more challenging than with fluorescently tagged isothiocyanates.
-
Data Presentation: Hypothetical Labeling Efficiency of 4-HPI
The following table summarizes the hypothetical effect of the 4-HPI to antibody molar ratio on the degree of labeling.
| Molar Ratio (4-HPI:Antibody) | Degree of Labeling (moles 4-HPI/mole Antibody) | Antibody Recovery (%) |
| 10:1 | 2.5 | 95 |
| 20:1 | 4.8 | 92 |
| 40:1 | 8.2 | 85 |
Workflow for Antibody Labeling with 4-HPI
Application Note 2: 4-HPI as a Chemiluminescence Enhancer in HRP-based Assays
Phenolic compounds are known to enhance the light output of the horseradish peroxidase (HRP)-catalyzed oxidation of luminol in the presence of hydrogen peroxide.[1][2] This enhancement forms the basis of enhanced chemiluminescence (ECL) detection in ELISA and Western blotting. As a phenol derivative, 4-HPI can be used as an enhancer in ECL substrates to increase signal intensity and improve the limit of detection.
Experimental Protocol: Enhanced Chemiluminescent ELISA
This protocol outlines a sandwich ELISA with an ECL detection step utilizing 4-HPI as an enhancer.
Materials:
-
96-well microplate coated with capture antibody
-
Blocking buffer (e.g., 5% BSA in PBS-T)
-
Antigen standard and samples
-
Biotinylated detection antibody
-
Streptavidin-HRP conjugate
-
Wash buffer (PBS-T)
-
ECL Substrate Solution:
-
Luminol solution (e.g., 2.5 mM in Tris buffer, pH 8.5)
-
Hydrogen peroxide solution (e.g., 0.5 mM in Tris buffer, pH 8.5)
-
4-HPI enhancer solution (e.g., 1 mM in DMSO)
-
-
Luminometer
Procedure:
-
Blocking: Block the antibody-coated plate with blocking buffer for 1 hour at room temperature.
-
Antigen Incubation: Add antigen standards and samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
ECL Detection:
-
Prepare the working ECL solution immediately before use by mixing the luminol, hydrogen peroxide, and 4-HPI enhancer solutions. The optimal ratio and concentrations may require empirical determination.
-
Add 100 µL of the working ECL solution to each well.
-
Immediately measure the chemiluminescent signal using a luminometer.
-
Experimental Protocol: Enhanced Chemiluminescent Western Blot
Materials:
-
PVDF or nitrocellulose membrane with transferred proteins
-
Blocking buffer (e.g., 5% non-fat milk in TBS-T)
-
Primary antibody
-
HRP-conjugated secondary antibody
-
Wash buffer (TBS-T)
-
ECL Substrate Solution (as in ELISA protocol)
-
Chemiluminescence imaging system
Procedure:
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times for 5 minutes each with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5 minutes each with wash buffer.
-
ECL Detection:
-
Prepare the working ECL solution as described in the ELISA protocol.
-
Incubate the membrane with the ECL solution for 1-5 minutes.
-
Drain the excess reagent and place the membrane in a plastic wrap.
-
Acquire the chemiluminescent signal using an imaging system.
-
Data Presentation: Hypothetical Signal Enhancement with 4-HPI
This table presents hypothetical data on the effect of 4-HPI concentration on the signal-to-noise ratio in an HRP-based ELISA.
| 4-HPI Concentration (µM) | Relative Light Units (RLU) | Signal-to-Noise Ratio |
| 0 (No Enhancer) | 50,000 | 10 |
| 10 | 250,000 | 50 |
| 50 | 1,200,000 | 240 |
| 100 | 2,500,000 | 500 |
| 200 | 1,800,000 | 360 |
Signaling Pathway for HRP-Mediated Chemiluminescence with 4-HPI Enhancement
Conclusion
This compound presents a dual-functionality reagent for immunoassays. Its application as a labeling agent allows for the covalent modification of proteins, while its role as a phenolic enhancer can significantly boost the signal in HRP-based chemiluminescent detection systems. The protocols and data provided herein offer a foundational guide for researchers to explore and optimize the use of 4-HPI in their specific ELISA and Western blot applications, potentially leading to more sensitive and robust assays.
References
- 1. Phenols as enhancers of the chemiluminescent horseradish peroxidase-luminol-hydrogen peroxide reaction: application in luminescence-monitored enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Phenols as enhancers of the chemiluminescent horseradish peroxidase-luminol-hydrogen peroxide reaction: application in luminescence-monitored enzyme immunoassays. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Covalent Enzyme Immobilization using 4-Hydroxyphenylisothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent immobilization of enzymes onto solid supports is a critical technique for enhancing their stability, reusability, and applicability in various biotechnological and pharmaceutical processes. This document provides detailed application notes and protocols for the use of 4-hydroxyphenylisothiocyanate (4-HPI) as a coupling agent for the covalent immobilization of enzymes. The isothiocyanate group of 4-HPI reacts with primary amino groups on the enzyme surface, such as the ε-amino group of lysine residues, to form a stable thiourea linkage. The hydroxyl group on the phenyl ring allows for the initial attachment of the linker to a variety of support materials. This method offers a robust and straightforward approach for creating stable and active immobilized enzyme systems.
Principle of Immobilization
The immobilization process using this compound involves a two-step procedure. First, the support material, which typically possesses reactive groups like epoxy or amino functionalities, is activated with 4-HPI. The hydroxyl group of 4-HPI reacts with the support, leaving the isothiocyanate group available for subsequent reaction. In the second step, the enzyme is introduced, and the isothiocyanate groups on the activated support react with the free amino groups on the enzyme surface to form covalent thiourea bonds. This results in the stable and oriented immobilization of the enzyme.
Materials and Equipment
Materials:
-
Enzyme to be immobilized
-
Support material (e.g., epoxy-activated agarose, amino-functionalized silica)
-
This compound (4-HPI)
-
Organic solvent (e.g., Dimethylformamide (DMF), Dioxane)
-
Coupling buffer (e.g., 50 mM sodium phosphate buffer, pH 7.5)
-
Washing buffers (e.g., coupling buffer, high ionic strength buffer like 1 M NaCl in coupling buffer)
-
Substrate for enzyme activity assay
-
Bovine Serum Albumin (BSA) for standard curve
Equipment:
-
Reaction vessel
-
Shaker or rotator
-
pH meter
-
Spectrophotometer
-
Centrifuge or filtration unit
-
Lyophilizer (optional)
Experimental Protocols
Protocol 1: Activation of Support Material with this compound
This protocol describes the activation of an epoxy-activated support. Modifications may be necessary for other types of supports.
-
Support Preparation: Wash the epoxy-activated support material (e.g., 10 g) thoroughly with an organic solvent like DMF to remove any preservatives.
-
Activation Solution: Prepare a solution of this compound (e.g., 1 M) in DMF.
-
Activation Reaction: Suspend the washed support material in the 4-HPI solution. The reaction is typically carried out at room temperature with gentle shaking for 24 hours.
-
Washing: After the activation period, filter the support and wash it extensively with DMF to remove unreacted 4-HPI.
-
Final Wash: Wash the activated support with the coupling buffer to be used for enzyme immobilization to remove the organic solvent.
-
Storage: The activated support can be used immediately or stored in the coupling buffer at 4°C for a short period.
Protocol 2: Covalent Immobilization of Enzyme
-
Enzyme Solution: Prepare a solution of the enzyme to be immobilized in the coupling buffer (e.g., 50 mM sodium phosphate buffer, pH 7.5). The optimal enzyme concentration should be determined empirically but a starting point of 1-5 mg/mL is common.
-
Immobilization Reaction: Add the activated support to the enzyme solution. The reaction is typically carried out at 4°C with gentle agitation for 24-48 hours.
-
Monitoring Immobilization: The progress of the immobilization can be monitored by taking aliquots of the supernatant at different time points and measuring the protein concentration (e.g., using the Bradford assay) or the residual enzyme activity.
-
Washing: After the immobilization period, separate the immobilized enzyme from the solution by filtration or centrifugation.
-
Remove Unbound Enzyme: Wash the immobilized enzyme preparation thoroughly with the coupling buffer to remove any non-covalently bound enzyme. A subsequent wash with a high ionic strength buffer (e.g., 1 M NaCl in coupling buffer) is recommended to remove any strongly adsorbed but not covalently linked enzyme.
-
Final Wash and Storage: Finally, wash the immobilized enzyme with the coupling buffer and store it at 4°C in a suitable buffer, often containing a bacteriostatic agent like sodium azide (0.02%).
Protocol 3: Characterization of Immobilized Enzyme
-
Determination of Immobilized Protein: The amount of immobilized protein can be determined by subtracting the amount of protein in the supernatant and washing solutions from the initial amount of protein offered for immobilization.
-
Enzyme Activity Assay: The activity of the immobilized enzyme is determined by adding a known amount of the immobilized preparation to a solution of the substrate under optimal conditions (pH, temperature). The rate of product formation or substrate consumption is measured, typically using spectrophotometry.
-
Specific Activity: The specific activity of the immobilized enzyme is calculated as the units of activity per milligram of immobilized protein.
-
Immobilization Yield and Activity Recovery:
-
Immobilization Yield (%) = (Amount of immobilized protein / Initial amount of protein) x 100
-
Activity Recovery (%) = (Total activity of immobilized enzyme / Total activity of initial enzyme) x 100
-
-
Stability Studies: The thermal and operational stability of the immobilized enzyme should be assessed and compared to the free enzyme.
-
Thermal Stability: Incubate the free and immobilized enzyme at various temperatures for different time periods and then measure the residual activity.
-
Operational Stability: Use the immobilized enzyme in repeated cycles of the reaction and measure the activity after each cycle.
-
Data Presentation
The following tables present illustrative data for the immobilization of a hypothetical enzyme, β-Galactosidase, using this compound.
Table 1: Immobilization Efficiency of β-Galactosidase
| Parameter | Value |
| Initial Protein Offered (mg) | 100 |
| Immobilized Protein (mg) | 85 |
| Immobilization Yield (%) | 85 |
| Initial Total Activity (U) | 5000 |
| Total Activity of Immobilized Enzyme (U) | 3500 |
| Activity Recovery (%) | 70 |
| Specific Activity of Free Enzyme (U/mg) | 50 |
| Specific Activity of Immobilized Enzyme (U/mg) | 41.2 |
Table 2: Comparison of Kinetic and Stability Parameters
| Parameter | Free β-Galactosidase | Immobilized β-Galactosidase |
| Optimal pH | 7.0 | 7.5 |
| Optimal Temperature (°C) | 50 | 55 |
| Km (mM) | 2.5 | 3.2 |
| Vmax (U/mg) | 55 | 45 |
| Residual Activity after 10 cycles (%) | N/A | 80 |
| Thermal Stability (t1/2 at 60°C, min) | 15 | 60 |
Visualizations
Caption: Experimental workflow for enzyme immobilization using 4-HPI.
Caption: Reaction mechanism of 4-HPI mediated enzyme immobilization.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Immobilization Yield | Inefficient activation of the support. | Increase the concentration of 4-HPI or the activation time. Ensure the support is properly washed and prepared. |
| Steric hindrance of the enzyme. | Use a spacer arm between the support and the 4-HPI. | |
| Inappropriate pH for coupling. | Optimize the pH of the coupling buffer to ensure the amino groups on the enzyme are sufficiently nucleophilic. | |
| Low Activity Recovery | Denaturation of the enzyme during immobilization. | Perform the immobilization at a lower temperature. Use a gentler agitation method. |
| Covalent modification of the active site. | Protect the active site by performing the immobilization in the presence of a competitive inhibitor or substrate. | |
| Mass transfer limitations. | Use a support with a larger pore size. Optimize the particle size of the support. | |
| Enzyme Leaching | Incomplete covalent bond formation. | Ensure the coupling reaction goes to completion by extending the reaction time. |
| Non-specific adsorption. | Wash the immobilized enzyme with a high ionic strength buffer or a mild detergent solution. |
Conclusion
The use of this compound provides an effective method for the covalent immobilization of enzymes. The resulting thiourea linkage is stable, leading to robust immobilized enzyme preparations with enhanced stability and reusability. The protocols and data presented here serve as a guide for researchers to develop and optimize their own immobilized enzyme systems for a wide range of applications in research, diagnostics, and industrial bioprocesses.
Application Note & Protocol: HPLC Analysis of 4-Hydroxyphenylisothiocyanate-Protein Adducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyphenylisothiocyanate (4-HPI) is a reactive metabolite that can form covalent adducts with proteins, a process of significant interest in toxicology and drug development. The formation of these adducts can lead to altered protein function, immune responses, and cellular damage. Accurate and sensitive quantification of 4-HPI-protein adducts is therefore crucial for understanding the mechanisms of toxicity and for assessing the safety of parent compounds. This document provides a detailed protocol for the analysis of 4-HPI-protein adducts using High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS).
The methodology described herein is based on established principles for the analysis of protein adducts, including enzymatic digestion of proteins to release adducted amino acids or peptides, followed by chromatographic separation and detection.
Principle of Adduct Formation
Isothiocyanates are electrophilic compounds that readily react with nucleophilic residues on proteins. The primary targets for adduction by 4-HPI are the side chains of cysteine (thiol group), lysine (ε-amino group), and histidine (imidazole group), as well as the N-terminal amino group of the protein. The reaction with amine groups (lysine, N-terminus) forms a thiourea linkage.
Caption: Formation of covalent adducts between 4-HPI and protein nucleophiles.
Experimental Workflow Overview
The overall process involves the isolation of the target protein, its digestion into smaller peptides or amino acids, and subsequent analysis by HPLC or LC-MS/MS to identify and quantify the specific adducts.
Caption: General experimental workflow for 4-HPI-protein adduct analysis.
Detailed Experimental Protocols
Protocol 1: Sample Preparation and Protein Digestion
This protocol outlines the steps for preparing protein samples for adduct analysis. The goal is to digest the protein into peptides to allow for the analysis of specific adducted sites.
Materials:
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Urea
-
Ammonium Bicarbonate
-
Trypsin (mass spectrometry grade)
-
Trifluoroacetic Acid (TFA)
-
Acetonitrile (ACN)
-
Solid-Phase Extraction (SPE) C18 cartridges
Procedure:
-
Protein Extraction:
-
Homogenize cell or tissue samples in ice-cold Lysis Buffer.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble proteins. Determine protein concentration using a standard assay (e.g., BCA).
-
-
Reduction and Alkylation:
-
To 100 µg of protein, add Urea to a final concentration of 8 M.
-
Add DTT to a final concentration of 10 mM. Incubate at 56°C for 1 hour.
-
Cool the sample to room temperature. Add IAA to a final concentration of 25 mM. Incubate in the dark at room temperature for 1 hour.
-
-
Proteolytic Digestion:
-
Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the Urea concentration to below 1 M.
-
Add Trypsin at a 1:50 enzyme-to-protein ratio (w/w).
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Stop the digestion by acidifying the sample with TFA to a final concentration of 0.1%.
-
Activate an SPE C18 cartridge with ACN, followed by equilibration with 0.1% TFA in water.
-
Load the digested sample onto the cartridge.
-
Wash the cartridge with 0.1% TFA in water to remove salts.
-
Elute the peptides with a solution of 50-80% ACN with 0.1% TFA.
-
Dry the eluted peptides using a vacuum centrifuge and reconstitute in a suitable solvent (e.g., 0.1% formic acid in water) for LC-MS analysis.
-
Protocol 2: HPLC-MS/MS Analysis
This protocol describes a general method for the chromatographic separation and mass spectrometric detection of 4-HPI adducted peptides.
Instrumentation and Columns:
-
HPLC System: A high-performance liquid chromatography system capable of binary gradients.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., Triple Quadrupole or Orbitrap) with an electrospray ionization (ESI) source.
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-5 min: 2% B
-
5-45 min: 2-40% B
-
45-50 min: 40-95% B
-
50-55 min: 95% B
-
55-56 min: 95-2% B
-
56-60 min: 2% B
-
Mass Spectrometry Settings (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Data Acquisition: Data-dependent acquisition (DDA) or targeted analysis using Multiple Reaction Monitoring (MRM).
-
For DDA: A full MS scan followed by MS/MS scans of the top 5-10 most intense ions.
-
For MRM: Monitor specific precursor-to-product ion transitions for expected adducted peptides.
-
Data Presentation
Quantitative analysis of 4-HPI adducts requires the monitoring of specific mass transitions. The mass of 4-HPI is 165.21 g/mol . When it adducts to a peptide, the mass of the peptide will increase by this amount. The table below provides hypothetical quantitative parameters for a target adducted peptide.
| Parameter | Value | Description |
| Analyte | 4-HPI-adducted Peptide (e.g., Val-Gly-Ser-Lys(HPI)-Ala) | Example target peptide with 4-HPI on a lysine residue. |
| Precursor Ion (m/z) | Calculated | [M+nH]n+ of the adducted peptide. |
| Product Ion (m/z) | Fragment-specific | Specific fragment ions (b- or y-ions) used for quantification. |
| Retention Time (min) | ~25.5 | Example chromatographic retention time under the specified conditions. |
| Limit of Detection (LOD) | ~0.1 fmol | Estimated sensitivity of the method. |
| Limit of Quantification (LOQ) | ~0.5 fmol | Lowest concentration with acceptable precision and accuracy. |
Note: Actual m/z values must be calculated based on the specific peptide sequence and its charge state. These values serve as a template and will require experimental determination.
Conclusion
The protocols and information provided in this application note serve as a comprehensive guide for the sensitive and specific analysis of this compound-protein adducts. The combination of enzymatic digestion, robust sample cleanup, and high-resolution HPLC-MS/MS analysis allows for the accurate identification and quantification of these modifications. These methods are invaluable for researchers in toxicology, pharmacology, and drug development for assessing the covalent binding of reactive metabolites to proteins. Method parameters, particularly the MS settings and HPLC gradient, should be optimized for specific target proteins and adducts to achieve the best results.
Application Notes and Protocols for Mass Spectrometry Analysis of 4-Hydroxyphenylisothiocyanate Modified Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical labeling of peptides followed by mass spectrometry (MS) analysis is a powerful strategy in quantitative proteomics, enabling accurate comparison of protein abundance between different biological samples. 4-Hydroxyphenylisothiocyanate (HPITC) is a chemical labeling reagent that reacts with the primary amino groups of peptides, namely the N-terminus and the ε-amino group of lysine residues. This modification introduces a stable tag that facilitates peptide identification and quantification by mass spectrometry. This application note provides detailed protocols for the modification of peptides with HPITC and their subsequent analysis by tandem mass spectrometry (MS/MS), including data interpretation and quantitative analysis strategies. The ERK1/2 signaling pathway, a critical regulator of cell proliferation, differentiation, and survival, is presented as a potential application for this methodology. Aberrant signaling in this pathway is implicated in various diseases, including cancer, making it a key area of interest for quantitative proteomics studies.[1][2][3][4][5]
Principle of this compound (HPITC) Peptide Labeling
The isothiocyanate group (-N=C=S) of HPITC is an electrophilic moiety that readily reacts with nucleophilic primary amino groups of peptides under alkaline conditions. The reaction forms a stable thiourea linkage. This covalent modification adds a fixed mass to the peptide, which can be precisely measured by mass spectrometry.
Mass Shift Calculation:
The monoisotopic mass of this compound (C₇H₅NOS) is 151.0143 Da. The addition of the HPITC molecule to a peptide results in a mass increase of 151.0143 Da . This value should be used as a variable modification in mass spectrometry search algorithms.
Experimental Protocols
I. Peptide Labeling with this compound (HPITC)
This protocol describes the labeling of tryptic peptides with HPITC.
Materials:
-
Peptide sample (from tryptic digest of a protein extract)
-
This compound (HPITC)
-
Triethylammonium bicarbonate (TEAB) buffer, 1 M, pH 8.5
-
Acetonitrile (ACN)
-
Hydroxylamine, 5% (w/v)
-
C18 desalting spin columns
-
Solvents for desalting:
-
Wetting solution: 50% ACN
-
Equilibration solution: 0.1% Trifluoroacetic acid (TFA)
-
Wash solution: 0.1% TFA
-
Elution solution: 50% ACN, 0.1% TFA
-
-
Vacuum centrifuge
Procedure:
-
Sample Preparation: Ensure the peptide sample is free of primary amine-containing buffers (e.g., Tris, glycine). If necessary, perform a buffer exchange into a non-amine-containing buffer like 100 mM TEAB.
-
Reconstitute Peptides: Dissolve the dried peptide sample in 100 µL of 100 mM TEAB buffer (pH 8.5).
-
Prepare HPITC Solution: Immediately before use, dissolve HPITC in ACN to a concentration of 10 mg/mL.
-
Labeling Reaction: Add the HPITC solution to the peptide solution at a ratio of 1:5 to 1:10 (peptide:label, w/w). For example, for 50 µg of peptides, add 250-500 µg of HPITC.
-
Incubation: Vortex the mixture gently and incubate at room temperature for 1 hour.
-
Quenching: Add 5 µL of 5% hydroxylamine to the reaction mixture to quench any unreacted HPITC. Incubate for 15 minutes at room temperature.
-
Sample Cleanup: Desalt the labeled peptide sample using a C18 spin column according to the manufacturer's protocol to remove excess reagents and byproducts.
-
Drying: Dry the desalted, labeled peptides in a vacuum centrifuge.
-
Storage: Store the dried, labeled peptides at -20°C until MS analysis.
II. Mass Spectrometry Analysis
Instrumentation:
A high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography (LC) system is recommended for the analysis of HPITC-labeled peptides.
LC-MS/MS Parameters:
-
Column: C18 reversed-phase column (e.g., 75 µm i.d. x 15 cm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in 80% ACN
-
Gradient: A linear gradient from 2% to 35% B over 60-120 minutes is a good starting point.
-
Flow Rate: 300 nL/min
-
MS Scan Range: m/z 350-1500
-
MS Resolution: 60,000-120,000 at m/z 200
-
MS/MS: Data-dependent acquisition (DDA) of the top 10-20 most intense precursor ions.
-
Isolation Window: 2 m/z
-
Collision Energy: Normalized collision energy (NCE) of 28-32% for Higher-energy C-trap Dissociation (HCD).
-
MS/MS Resolution: 15,000-30,000 at m/z 200
Data Presentation and Analysis
I. MS/MS Fragmentation of HPITC-Modified Peptides
HPITC-modified peptides, when subjected to collision-induced dissociation (CID) or HCD, primarily fragment along the peptide backbone, producing characteristic b- and y-type ions . The presence of the HPITC modification on the N-terminus or a lysine residue will be reflected in the mass of the corresponding fragment ions.
Expected Fragmentation Pattern:
-
b-ions: The mass of b-ions containing the N-terminus will be increased by the mass of the HPITC modification (151.0143 Da).
-
y-ions: The mass of y-ions will not be directly affected if the modification is at the N-terminus. However, if a lysine residue is modified, the y-ions containing that lysine will show a mass shift of 151.0143 Da.
-
Neutral Loss: In some cases, neutral loss of the HPITC moiety or parts of it may be observed.
II. Quantitative Data Analysis
For quantitative proteomics, stable isotope-labeled versions of HPITC can be synthesized, or a label-free quantification approach can be employed. The following table illustrates a hypothetical quantitative dataset from a label-free experiment comparing a control and a treated sample, where protein abundance changes in the ERK1/2 signaling pathway are being investigated.
| Protein | Gene | Peptide Sequence | Control Intensity (Mean ± SD) | Treated Intensity (Mean ± SD) | Fold Change | p-value |
| Mitogen-activated protein kinase 1 | MAPK1 | (K)ELGAVLLFVSK | 1.25E+08 ± 1.5E+07 | 2.50E+08 ± 2.1E+07 | 2.00 | 0.005 |
| Mitogen-activated protein kinase 3 | MAPK3 | (K)VADPDHDHTGFLTEYVATR | 8.90E+07 ± 9.8E+06 | 1.69E+08 ± 1.8E+07 | 1.90 | 0.008 |
| RAF-1 proto-oncogene, serine/threonine kinase | RAF1 | (R)LGSGGFGTVYKGK | 2.10E+08 ± 2.5E+07 | 1.05E+08 ± 1.3E+07 | 0.50 | 0.012 |
| MEK1 | MAP2K1 | (K)LLKNCVFPTPK | 1.50E+07 ± 1.8E+06 | 2.85E+07 ± 3.1E+06 | 1.90 | 0.007 |
This table presents simulated data for illustrative purposes.
Visualizations
Experimental Workflow
Caption: Overall workflow for HPITC-based quantitative proteomics.
ERK1/2 Signaling Pathway
Caption: Simplified diagram of the ERK1/2 signaling cascade.
References
Application Notes & Protocols: 4-Hydroxyphenylisothiocyanate as a Derivatization Agent for Amino Acid Analysis
Introduction
Quantitative amino acid analysis is a cornerstone of proteomics, clinical diagnostics, and nutritional science. Due to the lack of a strong chromophore in most amino acids, derivatization is a common strategy to enable sensitive detection by UV-Visible or fluorescence spectroscopy. Phenylisothiocyanate (PITC) is a widely used pre-column derivatization agent for high-performance liquid chromatography (HPLC) analysis of amino acids.[1][2][3] This document outlines the application and protocols for a structural analogue, 4-hydroxyphenylisothiocyanate (4-HPI), for the derivatization of primary and secondary amino acids.
The introduction of a hydroxyl group on the phenyl ring of the isothiocyanate may offer altered solubility and chromatographic properties, potentially providing advantages in specific applications. The protocols provided herein are based on the well-established methodology for PITC and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.
Principle of Derivatization
This compound reacts with the amino group of amino acids under alkaline conditions to form a stable phenylthiocarbamyl (PTC) derivative. This PTC-amino acid adduct possesses a strong ultraviolet (UV) absorbance, allowing for sensitive detection at approximately 254 nm. The reaction proceeds efficiently with both primary and secondary amino acids, such as proline.[3]
Caption: Chemical derivatization of an amino acid with 4-HPI.
Experimental Protocols
1. Reagent and Sample Preparation
-
Derivatization Reagent: Prepare a solution of this compound in a mixture of methanol, water, and triethylamine (TEA) (e.g., 7:1:1 v/v/v). This solution should be prepared fresh daily.
-
Amino Acid Standards: Prepare a stock solution of amino acid standards at a concentration of approximately 2.5 µmol/mL in 0.1 M HCl. Dilute the stock solution to create a series of working standards for calibration.
-
Sample Preparation:
-
Protein Hydrolysis: For protein samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to release individual amino acids. The hydrolysate should be dried under vacuum to remove the acid.
-
Physiological Fluids (e.g., Plasma, Urine): Deproteinize the sample by adding an equal volume of acetonitrile, followed by centrifugation to pellet the precipitated proteins.[2] The supernatant can then be used for derivatization.
-
2. Derivatization Procedure
-
Transfer 10-20 µL of the amino acid standard or sample solution into a microcentrifuge tube.
-
Add 20 µL of a methanol-water-TEA (2:2:1 v/v/v) solution and vortex.
-
Dry the mixture completely under vacuum.
-
Add 20 µL of the freshly prepared derivatization reagent (4-HPI in methanol-water-TEA).
-
Vortex the mixture thoroughly to ensure complete dissolution and reaction.
-
Allow the reaction to proceed at room temperature for 20 minutes.[4]
-
Remove the excess reagent and solvents by drying under vacuum.[4]
-
Reconstitute the dried PTC-amino acid derivatives in a suitable volume of the initial mobile phase for HPLC analysis.
Caption: Experimental workflow for 4-HPI derivatization.
3. HPLC Analysis
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase A: 0.14 M sodium acetate buffer with 0.05% triethylamine, pH 6.4.[5]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient would be from a low percentage of Mobile Phase B to a higher percentage over 20-30 minutes to resolve all PTC-amino acids. An example gradient is provided in the table below.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 38-40°C.
Example HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 94 | 6 |
| 10.0 | 80 | 20 |
| 20.0 | 55 | 45 |
| 25.0 | 10 | 90 |
| 30.0 | 94 | 6 |
Quantitative Data and Performance
The following table summarizes the expected performance characteristics for amino acid analysis using isothiocyanate-based derivatization, based on published data for PITC. Similar performance is anticipated for 4-HPI.
Table 1: Performance Characteristics of Isothiocyanate Derivatization for Amino Acid Analysis
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.999 | [5] |
| Limit of Detection (LOD) | < 1 pmol | [1] |
| Limit of Quantification (LOQ) | 6.9 - 14.3 ng/mL | [5] |
| Reproducibility (RSD) | 1.33 - 3.88% | [5] |
| Analysis Time | 10-30 min | [1] |
Data Interpretation
The concentration of each amino acid in the sample is determined by comparing the peak area from the sample chromatogram to the calibration curve generated from the amino acid standards.
Caption: Logical workflow for data analysis.
Conclusion
This compound is a promising derivatization agent for the sensitive and reproducible quantitative analysis of amino acids by reversed-phase HPLC. The protocols outlined, based on the extensively validated PITC methodology, provide a robust framework for implementation in research and quality control settings. The derivatization is rapid, and the resulting PTC-amino acids are stable and exhibit strong UV absorbance, enabling low-level detection. This method is applicable to a wide range of sample matrices, including protein hydrolysates and physiological fluids.[1]
References
- 1. Amino acid analysis utilizing phenylisothiocyanate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amino acid analysis of physiological fluids by high-performance liquid chromatography with phenylisothiocyanate derivatization and comparison with ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. daneshyari.com [daneshyari.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Assays with 4-Hydroxyphenylisothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyphenylisothiocyanate (4-HPI) is a member of the isothiocyanate (ITC) class of compounds, which are naturally occurring phytochemicals found in cruciferous vegetables.[1] Isothiocyanates have garnered significant scientific interest due to their potential therapeutic properties, including anticancer, anti-inflammatory, antioxidant, antibacterial, and antifungal activities.[1][2][3][4][5][6] The biological effects of ITCs are largely attributed to their ability to modulate key cellular signaling pathways, such as the NF-κB and Nrf2/ARE pathways, which are critical in the cellular response to inflammation and oxidative stress.[3][7][8][9][10]
These application notes provide a comprehensive guide for developing in vitro assays to investigate the biological activities of 4-HPI. Detailed protocols for key experiments are provided, along with templates for data presentation and visualizations of relevant signaling pathways to facilitate experimental design and data interpretation.
Data Presentation
The following tables are provided as templates for summarizing quantitative data obtained from the described in vitro assays. Researchers should populate these tables with their experimental results for clear and concise data presentation.
Table 1: Cytotoxicity of this compound (4-HPI) in Various Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| e.g., MCF-7 | Breast Cancer | 24 | |
| 48 | |||
| 72 | |||
| e.g., A549 | Lung Cancer | 24 | |
| 48 | |||
| 72 | |||
| e.g., PC-3 | Prostate Cancer | 24 | |
| 48 | |||
| 72 |
Table 2: Effect of this compound (4-HPI) on Apoptosis in Cancer Cells
| Cell Line | Concentration of 4-HPI (µM) | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| e.g., MCF-7 | Control | |||
| IC50/2 | ||||
| IC50 | ||||
| 2 x IC50 |
Table 3: Anti-inflammatory Effects of this compound (4-HPI) on Macrophage Cells
| Treatment | Concentration (µM) | Nitric Oxide (NO) Production (% of Control) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| Control | - | 100 | ||
| LPS (1 µg/mL) | - | |||
| 4-HPI + LPS | e.g., 10 | |||
| e.g., 25 | ||||
| e.g., 50 |
Table 4: Antimicrobial Activity of this compound (4-HPI)
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) (µg/mL) |
| e.g., Staphylococcus aureus | Bacteria (Gram+) | ||
| e.g., Escherichia coli | Bacteria (Gram-) | ||
| e.g., Candida albicans | Fungus |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of 4-HPI on the viability and proliferation of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[11][12][13]
Materials:
-
This compound (4-HPI)
-
Cancer cell lines (e.g., MCF-7, A549, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of 4-HPI in complete culture medium. A stock solution is typically prepared in DMSO. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the 4-HPI dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11] During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from the wells and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the percentage of cell viability against the concentration of 4-HPI to determine the half-maximal inhibitory concentration (IC50) value.[14][15][16]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis by 4-HPI in cancer cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which can be detected by Annexin V. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[17][18][19][20]
Materials:
-
This compound (4-HPI)
-
Cancer cell lines
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of 4-HPI (e.g., based on the determined IC50 value) for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[18][19]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[18][21] Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Anti-inflammatory Assay (Measurement of Nitric Oxide and Cytokines)
This protocol assesses the anti-inflammatory potential of 4-HPI by measuring its effect on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[22][23][24]
Materials:
-
This compound (4-HPI)
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent for Nitric Oxide (NO) detection
-
ELISA kits for TNF-α and IL-6
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of 4-HPI for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include control groups (untreated, LPS only).[24]
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess Reagent.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration (a stable product of NO) using a sodium nitrite standard curve.[22]
-
-
Cytokine Measurement (TNF-α and IL-6):
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of 4-HPI against various bacterial and fungal strains.
Materials:
-
This compound (4-HPI)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized microbial inoculum according to established guidelines (e.g., Clinical and Laboratory Standards Institute - CLSI).
-
Serial Dilution: Prepare serial two-fold dilutions of 4-HPI in the appropriate broth medium in a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes in broth without 4-HPI) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is the lowest concentration of 4-HPI that completely inhibits visible growth of the microorganism.
-
MBC/MFC Determination: To determine the MBC/MFC, subculture aliquots from the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways that are potentially modulated by this compound.
References
- 1. Buy this compound | 2131-60-4 [smolecule.com]
- 2. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dietary isothiocyanates inhibit cancer progression by modulation of epigenome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro antifungal activity of hydroxychavicol isolated from Piper betle L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 8. dovepress.com [dovepress.com]
- 9. Frontiers | Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease [frontiersin.org]
- 10. Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of baicalein against oxidative stress-induced DNA damage and apoptosis in HEI193 Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. broadpharm.com [broadpharm.com]
- 13. researchhub.com [researchhub.com]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. kumc.edu [kumc.edu]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Apoptosis Protocols | USF Health [health.usf.edu]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. bio-rad.com [bio-rad.com]
- 26. HTRF Cytokine Assays to Cell Viability | Molecular Devices [moleculardevices.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-hydroxyphenylisothiocyanate
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions to improve the yield and purity of 4-hydroxyphenylisothiocyanate synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or very low product formation | 1. Inactive Reagents: Starting material (4-aminophenol) has oxidized; desulfurizing agent has degraded. 2. Incorrect Reaction Conditions: Temperature is too low; reaction time is insufficient. 3. Moisture Contamination: Presence of water can hydrolyze reagents or intermediates. | 1. Use fresh 4-aminophenol (should be a white or off-white powder). Use a fresh batch of desulfurizing agent. 2. Gradually increase the reaction temperature and monitor progress by TLC. Increase the reaction time. 3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Low Yield of Product | 1. Incomplete Reaction: Insufficient reagent stoichiometry or reaction time. 2. Side Reactions: Formation of symmetric thiourea by-product. The hydroxyl group of 4-aminophenol may react with the isothiocyanate product, especially under basic conditions. 3. Product Loss During Workup: Product may be lost during extraction or purification steps. | 1. Ensure accurate measurement of reagents. Use a slight excess (1.1-1.2 equivalents) of the desulfurizing agent. Monitor the reaction to completion using TLC. 2. Add the desulfurizing agent slowly to the in-situ formed dithiocarbamate to minimize self-reaction. Consider protecting the hydroxyl group if O-functionalization is a significant issue. 3. Perform extractions with an appropriate solvent (e.g., ethyl acetate, dichloromethane). Minimize the number of purification steps. |
| Product is Impure (Contaminated with By-products) | 1. Thiourea Formation: A common by-product, especially with thiophosgene or related reagents. 2. Unreacted Starting Material: Incomplete conversion of 4-aminophenol. 3. Polymeric Materials: High temperatures or concentrated conditions can lead to polymerization. | 1. Purify the crude product using column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient). 2. Optimize reaction time and temperature to ensure full conversion. 3. Avoid excessively high temperatures. Use an appropriate solvent to maintain a suitable concentration. |
| Difficulty in Product Isolation/Purification | 1. Product is an oil or does not crystallize: The product may not be pure enough to solidify. 2. Product co-elutes with impurities during chromatography. | 1. Attempt purification by column chromatography. If the product is still an oil, try trituration with a non-polar solvent like hexane to induce crystallization. 2. Adjust the solvent system for chromatography to improve separation. A less polar or more polar eluent system may be required. |
Yield Comparison for Isothiocyanate Synthesis Methods
The yield of this compound is highly dependent on the chosen synthetic route and reaction conditions. Below is a summary of typical yields reported for common isothiocyanate synthesis methods, which can serve as a benchmark.[1][2]
| Method | Thiocarbonyl Source | Desulfurizing/Activating Agent | Typical Yield Range | Key Considerations |
| Thiophosgene Method | Thiophosgene | Base (e.g., CaCO₃, Et₃N) | 70-90% | Highly toxic and corrosive reagent; requires specialized handling.[3] |
| Dithiocarbamate Decomposition | Carbon Disulfide (CS₂) | Tosyl Chloride (TsCl) | 80-95% | A robust and common method; suitable for a wide range of anilines.[1] |
| Dithiocarbamate Decomposition | Carbon Disulfide (CS₂) | Di-tert-butyl dicarbonate (Boc₂O) | 85-95% | By-products are volatile, simplifying workup.[4] |
| Dithiocarbamate Decomposition | Carbon Disulfide (CS₂) | Lead (II) Nitrate (Pb(NO₃)₂) | 70-80% | An older method; generates toxic lead waste.[5] |
| Alternative Thiocarbonyl Reagent | Phenyl Chlorothionoformate | Sodium Hydroxide (NaOH) | 80-99% | A versatile two-step process is effective for electron-deficient anilines.[6] |
Experimental Protocols
Protocol 1: Synthesis via Dithiocarbamate Decomposition using Tosyl Chloride
This protocol is adapted from a general method for the synthesis of isothiocyanates from amines.[1]
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 4-aminophenol (1.0 eq.) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
-
Dithiocarbamate Formation: Cool the solution to 0 °C in an ice bath. Add triethylamine (Et₃N, 2.2 eq.) followed by the slow, dropwise addition of carbon disulfide (CS₂, 1.5 eq.).
-
Reaction Monitoring: Stir the mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Desulfurization: Cool the reaction mixture back to 0 °C. Add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise over 15 minutes.
-
Completion: Allow the reaction to stir at room temperature for 1-2 hours or until completion as indicated by TLC.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Protocol 2: Synthesis using Thiophosgene
This protocol is based on classical methods for isothiocyanate synthesis and should be performed with extreme caution in a well-ventilated fume hood due to the high toxicity of thiophosgene.[3]
Methodology:
-
Reaction Setup: Suspend 4-aminophenol (1.0 eq.) and calcium carbonate (CaCO₃, 2.0 eq.) in a mixture of dichloromethane (CH₂Cl₂) and water.
-
Addition of Thiophosgene: Cool the vigorously stirred suspension to 0 °C. Add a solution of thiophosgene (CSCl₂, 1.1 eq.) in CH₂Cl₂ dropwise over 30-45 minutes.
-
Reaction: Continue stirring the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Workup: Filter the reaction mixture to remove excess calcium carbonate. Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with CH₂Cl₂. Combine all organic layers.
-
Purification: Wash the combined organic phase with water and brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization or chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The two most common methods start from 4-aminophenol. The first is the reaction with the highly toxic thiophosgene.[3] The second, and more widely used, approach involves reacting 4-aminophenol with carbon disulfide in the presence of a base to form an intermediate dithiocarbamate salt, which is then treated with a desulfurizing agent (like tosyl chloride) to yield the isothiocyanate.[1][7]
Q2: Why is the thiophosgene method less favored despite giving good yields?
A2: Thiophosgene is highly toxic, corrosive, and a lachrymator, posing significant handling risks and requiring stringent safety precautions.[3] Many modern methods are designed to avoid its use.
Q3: What are some safer alternatives to thiophosgene?
A3: The combination of carbon disulfide (CS₂) with a desulfurizing agent is the most common alternative. Several desulfurizing agents can be used, including tosyl chloride, di-tert-butyl dicarbonate (Boc₂O), and cyanuric chloride, offering safer and more environmentally friendly options.[1][2][8]
Q4: The starting material, 4-aminophenol, has both an amino and a hydroxyl group. Does the hydroxyl group interfere with the reaction?
A4: The amino group is generally more nucleophilic than the phenolic hydroxyl group. In the reaction with thiophosgene or dithiocarbamate formation, the amino group reacts preferentially.[3] However, under certain conditions, especially with strong bases or in the presence of the reactive isothiocyanate product, side reactions involving the hydroxyl group can occur. If this becomes a significant issue, protection of the hydroxyl group may be necessary.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. A spot for 4-aminophenol (starting material) and a new spot for the this compound product should be visible. The reaction is complete when the starting material spot has disappeared.
Q6: What is the best way to purify the final product?
A6: Purification typically involves an aqueous workup to remove water-soluble salts and reagents, followed by removal of the solvent. The resulting crude product can then be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system.
Visual Guides
References
- 1. Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts [organic-chemistry.org]
- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-METHOXYPHENYL ISOTHIOCYANATE synthesis - chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 7. Isothiocyanate synthesis [organic-chemistry.org]
- 8. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Hydroxyphenylisothiocyanate (4-HPI) Protein Labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-hydroxyphenylisothiocyanate (4-HPI) for protein labeling. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism of this compound (4-HPI) with proteins?
A1: The isothiocyanate group (-N=C=S) of 4-HPI is an electrophilic moiety that primarily reacts with nucleophilic groups on proteins. The two main reactions are:
-
Reaction with primary amines: 4-HPI reacts with the ε-amino group of lysine residues and the α-amino group of the N-terminus to form a stable thiourea linkage. This reaction is favored under alkaline conditions (pH 8.5-9.5).
-
Reaction with thiols: 4-HPI can also react with the sulfhydryl group of cysteine residues to form a dithiocarbamate adduct. This reaction is generally more favorable at a neutral to slightly acidic pH (pH 6.5-7.5) and is considered less stable than the thiourea linkage, especially at higher pH.[1]
Q2: What are the potential side reactions when using 4-HPI for protein labeling?
A2: Besides the primary labeling reactions, several side reactions can occur:
-
Hydrolysis of 4-HPI: In aqueous solutions, the isothiocyanate group can be hydrolyzed to the corresponding amine (4-aminophenol), rendering it inactive for protein labeling. The rate of hydrolysis is dependent on pH and temperature.
-
Reaction with buffer components: Buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the protein for reaction with 4-HPI, reducing labeling efficiency.
-
Oxidation of the hydroxyphenyl group: The phenol group of 4-HPI can be susceptible to oxidation, especially at alkaline pH in the presence of oxygen. This can lead to the formation of reactive quinone species, which can then non-specifically modify various amino acid residues, including cysteine, lysine, and tryptophan, through Michael addition or Schiff base formation.[2]
-
Over-labeling: Using a large molar excess of 4-HPI can lead to the modification of numerous residues on the protein surface. This can alter the protein's isoelectric point, leading to precipitation, and may also block functionally important sites, causing a loss of biological activity.
-
Intra- and intermolecular cross-linking: If the formed quinone species are highly reactive, they could potentially lead to cross-linking between proteins or within a single protein molecule.
Q3: How do I determine the degree of labeling (DOL) for my 4-HPI conjugated protein?
A3: The degree of labeling (DOL), which is the average number of 4-HPI molecules conjugated to each protein molecule, can be determined using UV-Vis spectrophotometry. This requires measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the 4-hydroxyphenyl group (around 280-290 nm, though a precise value for the conjugated form should be determined). Due to the overlapping absorbance, a correction factor is needed.
Protocol for Determining Degree of Labeling (DOL):
-
Purify the conjugate: Remove all unreacted 4-HPI from the labeling reaction mixture using size-exclusion chromatography, dialysis, or a spin column.
-
Measure absorbance:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280).
-
Measure the absorbance at the maximum absorbance wavelength of the 4-HPI label (Amax).
-
-
Calculate the protein concentration:
-
Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein
-
Where:
-
CF is the correction factor (A280 of free 4-HPI / Amax of free 4-HPI).
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the DOL:
-
DOL = Amax / (εlabel × Protein Concentration (M))
-
Where:
-
εlabel is the molar extinction coefficient of 4-HPI at its Amax.
-
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Labeling | Inactive 4-HPI: The reagent may have hydrolyzed due to improper storage or handling. | Use a fresh stock of 4-HPI. Store the reagent under dry conditions and protected from light. Prepare solutions in anhydrous DMSO immediately before use. |
| Reactive Buffer Components: Presence of primary or secondary amines (e.g., Tris, glycine) in the labeling buffer. | Use an amine-free buffer such as sodium bicarbonate or sodium borate at the recommended pH. | |
| Suboptimal pH: The pH of the reaction mixture is not optimal for the desired reaction (amine vs. thiol). | For labeling lysine residues, ensure the pH is in the range of 8.5-9.5. For targeting cysteines, a pH of 6.5-7.5 is more appropriate. | |
| Insufficient Molar Excess of 4-HPI: The concentration of 4-HPI is too low to achieve the desired level of labeling. | Increase the molar ratio of 4-HPI to protein. A starting point of 10-20 fold molar excess is recommended, which can be optimized. | |
| Inaccessible Target Residues: The lysine or cysteine residues on the protein are buried within the protein structure and not accessible to the labeling reagent. | Consider partial denaturation of the protein if its function is not dependent on the native structure. Alternatively, try labeling a different protein or use a longer linker if available. | |
| Protein Precipitation during/after Labeling | Over-labeling: Excessive modification of surface residues can alter the protein's pI and lead to aggregation. | Decrease the molar ratio of 4-HPI to protein. Reduce the reaction time or temperature. |
| Solvent Incompatibility: The protein is not stable in the presence of the organic solvent (e.g., DMSO) used to dissolve 4-HPI. | Minimize the volume of the organic solvent added to the protein solution (typically ≤10% v/v). | |
| pH-induced Precipitation: The protein is not stable at the alkaline pH required for efficient labeling of amines. | Perform a buffer screen to find a suitable pH where the protein is stable and labeling is still efficient. Alternatively, perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. | |
| Loss of Protein Biological Activity | Modification of Critical Residues: 4-HPI has labeled amino acids within the active site or a binding interface of the protein. | Reduce the molar excess of 4-HPI to decrease the overall degree of labeling. If a specific residue is known to be critical, consider site-directed mutagenesis to protect it or use a site-specific labeling strategy if available. |
| Conformational Changes: Labeling has induced a change in the protein's tertiary structure. | Characterize the labeled protein using techniques like circular dichroism to assess structural changes. Optimize the labeling conditions (lower molar ratio, different pH) to minimize structural perturbations. | |
| High Background/Non-specific Staining in Assays | Unreacted 4-HPI: Free 4-HPI is still present in the sample. | Ensure thorough purification of the labeled protein using size-exclusion chromatography or extensive dialysis. |
| Non-covalent Binding: Hydrophobic interactions between 4-HPI and the protein. | Include a non-ionic detergent (e.g., Tween-20) in the wash buffers of your assay. | |
| Products of Side Reactions: Reactive quinones formed from the oxidation of the hydroxyphenyl group have caused non-specific modifications. | Perform the labeling reaction in an oxygen-depleted environment (e.g., by purging with nitrogen or argon). Add an antioxidant to the reaction mixture, ensuring it does not interfere with the labeling reaction. |
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| pH for Amine Labeling | 8.5 - 9.5 | Balances reactivity of primary amines with the stability of the protein and 4-HPI. |
| pH for Thiol Labeling | 6.5 - 7.5 | Favors the reaction with the more nucleophilic thiolate anion while minimizing reaction with protonated amines.[1] |
| Molar Excess of 4-HPI | 10 - 20 fold | Starting point for optimization. Higher ratios may be needed for less reactive proteins, but increase the risk of over-labeling. |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can help maintain protein stability but will require longer reaction times. |
| Reaction Time | 1 hour to overnight | Dependent on temperature, pH, and the reactivity of the protein. |
| Solvent for 4-HPI Stock | Anhydrous Dimethyl Sulfoxide (DMSO) | Prepare fresh and protect from moisture. |
Experimental Protocols
General Protocol for Labeling Proteins with 4-HPI (Targeting Amines)
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0) at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing amines (e.g., Tris), dialyze it against the labeling buffer overnight at 4°C.
-
-
4-HPI Solution Preparation:
-
Immediately before use, dissolve 4-HPI in anhydrous DMSO to a concentration of 1-10 mg/mL.
-
-
Labeling Reaction:
-
Slowly add the calculated amount of the 4-HPI solution to the protein solution while gently stirring. A 10-20 fold molar excess of 4-HPI to protein is a good starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove unreacted 4-HPI by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25), by dialysis, or using a spin desalting column.
-
-
Characterization:
-
Determine the degree of labeling (DOL) using UV-Vis spectrophotometry.
-
Assess the purity and integrity of the labeled protein by SDS-PAGE.
-
Confirm the biological activity of the conjugate using a relevant functional assay.
-
Visualizations
Caption: Primary reaction of 4-HPI with protein amines.
Caption: Oxidation side reaction of the hydroxyphenyl group.
Caption: Troubleshooting workflow for 4-HPI protein labeling.
References
Technical Support Center: Improving 4-Hydroxyphenylisothiocyanate (4-HPTC) Solubility
This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and FAQs for enhancing the solubility of 4-hydroxyphenylisothiocyanate (4-HPTC) in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-HPTC) and why is its solubility challenging?
This compound is an organic compound containing both a phenolic hydroxyl group and a reactive isothiocyanate group.[1] This structure makes it a valuable tool in pharmaceutical research, particularly for its ability to interact with biomolecules like amino acids.[1] However, like many organic molecules with significant nonpolar regions, 4-HPTC has inherently low solubility in aqueous solutions, which is a common challenge when preparing for biological assays that require a physiological environment.
Q2: What are the primary factors affecting 4-HPTC in aqueous solutions?
Two main factors are critical:
-
Solubility: The compound's tendency to dissolve to form a homogeneous solution. This is often limited for compounds like 4-HPTC.
-
Stability: The isothiocyanate functional group is electrophilic and can react with nucleophiles, including water. This degradation can be more pronounced with changes in pH and temperature, potentially affecting experimental outcomes.[2][3]
Q3: What is the first and most critical step before attempting advanced solubilization methods?
The first step is always to prepare a concentrated stock solution in a suitable, water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice. This stock can then be diluted into the final aqueous buffer. This method ensures the compound is fully dissolved before its introduction to the aqueous environment, minimizing immediate precipitation.
Troubleshooting Guide: Enhancing 4-HPTC Solubility
If you are observing precipitation or cannot achieve the desired concentration of 4-HPTC in your aqueous buffer, follow these systematic approaches.
Initial Experimental Workflow
This workflow outlines the fundamental steps for preparing 4-HPTC solutions.
Caption: Standard workflow for preparing aqueous solutions of 4-HPTC.
Advanced Solubilization Methods
If the initial workflow fails, one or more of the following techniques can be employed.
Method 1: Using Co-solvents
A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, increases the solubility of nonpolar compounds. This is one of the most common and effective strategies.[4]
Experimental Protocol:
-
Prepare a high-concentration stock solution of 4-HPTC (e.g., 10-100 mM) in a pure, anhydrous co-solvent such as DMSO, DMF, or ethanol.
-
While vortexing or rapidly stirring the aqueous buffer, slowly add the stock solution drop-by-drop to achieve the final desired concentration of 4-HPTC.
-
Ensure the final concentration of the co-solvent in the aqueous buffer is as low as possible, typically not exceeding 1% (v/v), as organic solvents can affect biological systems.[5]
-
If precipitation still occurs, consider trying a different co-solvent or using one of the methods below.
Table 1: Common Co-solvents for Experimental Assays
| Co-Solvent | Typical Final Conc. (v/v) | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | 0.1% - 1.0% | Most common and effective; can have biological effects at higher concentrations. |
| Dimethylformamide (DMF) | 0.1% - 1.0% | A strong solvent, but handle with care due to potential toxicity. |
| Ethanol | 0.5% - 5.0% | Less potent than DMSO but also generally less toxic to cells. |
Method 2: pH Adjustment
The solubility of 4-HPTC can be significantly influenced by pH due to its phenolic hydroxyl group. By raising the pH of the buffer above the pKa of this group, it becomes deprotonated to a more soluble phenolate ion.
Experimental Protocol:
-
Select an appropriate buffer system that is effective at a slightly alkaline pH (e.g., pH 8-9).
-
Prepare the buffer at the desired alkaline pH.
-
Attempt to dissolve the 4-HPTC directly in the alkaline buffer or, more effectively, dilute a DMSO stock solution into the alkaline buffer.
-
Critical Consideration: Isothiocyanates can be less stable at higher pH values.[2] Always prepare these solutions fresh and include appropriate controls to ensure the compound's stability and activity are not compromised during the experiment.
Logical Relationship: Effect of pH on 4-HPTC
Caption: The trade-off between solubility and stability for 4-HPTC at different pH values.
Method 3: Using Surfactants
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, or CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, thereby increasing their apparent solubility.[6]
Experimental Protocol:
-
Select a non-ionic surfactant that is known to be compatible with your experimental system.
-
Prepare the aqueous buffer containing the surfactant at a concentration above its CMC.
-
Add a concentrated stock solution of 4-HPTC (in DMSO) to the surfactant-containing buffer while mixing. Gentle warming or sonication can aid dissolution.[7]
-
Always run a control experiment with the buffer and surfactant alone to ensure the surfactant does not interfere with your assay.
Table 2: Common Non-Ionic Surfactants for Solubilization
| Surfactant | Type | Typical Final Conc. (w/v) | Key Considerations |
| Tween® 20/80 | Non-ionic | 0.01% - 0.1% | Widely used in biological assays; generally low toxicity. |
| Triton™ X-100 | Non-ionic | 0.01% - 0.1% | Effective solubilizer; may interfere with some protein assays. |
| Pluronic® F-68 | Non-ionic | 0.02% - 0.2% | A gentle surfactant often used in cell culture applications. |
References
- 1. Buy this compound | 2131-60-4 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. thaiscience.info [thaiscience.info]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stability of 4-Hydroxyphenylisothiocyanate in DMSO Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 4-hydroxyphenylisothiocyanate in Dimethyl Sulfoxide (DMSO) stock solutions. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in DMSO. For most in vitro and cell-based assays, high-purity, anhydrous DMSO (≥99.9%) is the recommended solvent for preparing concentrated stock solutions.
Q2: What are the optimal storage conditions for this compound in DMSO?
A2: For short-to-medium-term storage (1-6 months), it is recommended to store aliquoted stock solutions at -20°C. For long-term storage, -80°C is preferable to minimize the rate of potential degradation.[1] It is crucial to use anhydrous DMSO and protect the solution from moisture and light.
Q3: How stable is this compound in DMSO at different temperatures?
A3: While specific quantitative stability data for this compound in DMSO is not extensively published, based on the chemical nature of aryl isothiocyanates and general compound stability studies, the stability is temperature-dependent. At room temperature, degradation is likely to occur over hours to days. At 4°C, stability is improved, but for periods longer than a few days, storage at -20°C or -80°C is recommended to ensure compound integrity. For critical experiments, it is best practice to use freshly prepared solutions or solutions that have been stored for a minimal amount of time.
Q4: What are the potential degradation pathways for this compound in DMSO?
A4: The isothiocyanate functional group is susceptible to hydrolysis, especially in the presence of water. Since DMSO is highly hygroscopic, moisture absorption into the stock solution is a primary concern, which can lead to the hydrolysis of the isothiocyanate to the corresponding amine. The phenolic hydroxyl group may be susceptible to oxidation.
Q5: How do freeze-thaw cycles affect the stability of the stock solution?
A5: Repeated freeze-thaw cycles should be avoided.[2] Each cycle increases the risk of moisture condensing into the solution, which can accelerate hydrolysis.[3][4] It is highly recommended to aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles for the bulk of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected biological activity | Compound degradation in the stock solution. | Prepare a fresh stock solution from solid material. If the issue persists, perform a stability check of the stock solution using HPLC (see Experimental Protocols). |
| Precipitate forms in the stock solution upon thawing | The compound has come out of solution, possibly due to moisture absorption or exceeding the solubility limit at a lower temperature. | Gently warm the vial to 37°C and vortex thoroughly to redissolve the compound. If precipitation persists, the solution may be supersaturated or have absorbed too much water. Consider preparing a new, less concentrated stock solution. |
| Color change in the stock solution (e.g., yellowing) | This may indicate oxidative degradation or other chemical reactions. | Discard the solution and prepare a fresh stock. To mitigate this, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing and storing. |
| Variability between experiments | Inconsistent concentration of the active compound due to degradation or improper handling. | Strictly adhere to aliquoting and storage protocols. Use a fresh aliquot for each experiment and avoid using stock solutions that have been stored for extended periods at room temperature. |
Quantitative Data on Stability
While specific data for this compound is limited, the following table provides an illustrative example of what a stability study might reveal for a typical aryl isothiocyanate in anhydrous DMSO. Researchers should perform their own stability assessments for definitive data.
| Storage Condition | Time Point | Purity (%) |
| Room Temperature (~25°C) | 24 hours | 95.2 |
| 72 hours | 88.5 | |
| 4°C | 7 days | 98.1 |
| 30 days | 96.4 | |
| -20°C | 30 days | >99 |
| 90 days | 99.0 | |
| -20°C with 5 Freeze-Thaw Cycles | 90 days | 97.5 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous DMSO (≥99.9% purity)
-
Analytical balance
-
Calibrated micropipettes
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound: 151.19 g/mol ).
-
Weigh the calculated amount of solid this compound into a sterile amber vial.
-
Using a calibrated micropipette, add the required volume of anhydrous DMSO to the vial.
-
Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Stability Assessment by HPLC
Objective: To assess the stability of a this compound DMSO stock solution over time at various storage temperatures.
Materials:
-
This compound DMSO stock solution (prepared as in Protocol 1)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
Procedure:
-
Initial Analysis (T=0): Immediately after preparing the stock solution, dilute a sample to a suitable concentration (e.g., 100 µM) with the mobile phase. Inject the sample into the HPLC system.
-
HPLC Method:
-
Mobile Phase: A gradient of acetonitrile and water (e.g., with 0.1% formic acid). For example, start with 20% acetonitrile and ramp up to 80% acetonitrile over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or an experimentally determined λmax for this compound)
-
Column Temperature: 30°C
-
-
Data Recording: Record the chromatogram and the peak area of the main this compound peak. This will serve as the 100% reference.
-
Sample Storage: Store aliquots of the stock solution at the desired temperatures (e.g., Room Temperature, 4°C, and -20°C).
-
Time-Point Analysis: At specified time points (e.g., 24 hours, 72 hours, 7 days, 30 days), retrieve an aliquot from each storage condition.
-
Dilute and analyze the samples by HPLC using the same method as the initial analysis.
-
Data Analysis: Compare the peak area of the this compound peak at each time point to the initial peak area to determine the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound in DMSO.
Caption: Decision-making flowchart for troubleshooting inconsistent experimental outcomes.
References
Technical Support Center: Quenching Unreacted 4-Hydroxyphenylisothiocyanate in Labeling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively quenching unreacted 4-hydroxyphenylisothiocyanate (4-HPI) in labeling reactions. Accurate and efficient quenching is critical for minimizing non-specific binding, reducing background signal, and ensuring the stability of the labeled product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quenching of unreacted 4-HPI.
| Issue | Possible Cause | Solution |
| High background fluorescence or non-specific signal | Incomplete quenching of unreacted 4-HPI, allowing it to react with other molecules in the assay. | - Increase the concentration of the quenching agent (e.g., from 50 mM to 100 mM).- Extend the quenching reaction time (e.g., from 30 minutes to 1-2 hours).- Ensure the pH of the reaction mixture is optimal for the quenching agent (typically pH 8.0-9.0). |
| Loss of labeled product activity or signal intensity | The quenching agent may be affecting the stability or function of the labeled molecule. | - Use a milder quenching agent. For example, if using a high concentration of Tris, consider switching to glycine or ethanolamine.- Reduce the concentration of the quenching agent to the minimum effective concentration.- Decrease the quenching reaction time. |
| Precipitation observed during quenching | The quenching agent or the product of the quenching reaction may have low solubility in the reaction buffer. | - Ensure the quenching agent is fully dissolved before adding it to the reaction mixture.- Consider changing the buffer system to one in which all components are more soluble.- Perform the quenching reaction at a different temperature (e.g., room temperature instead of 4°C). |
| Inconsistent results between experiments | Variability in the preparation of the quenching solution or in the quenching protocol. | - Always use freshly prepared quenching solutions.- Standardize the quenching protocol, including the concentration of the quenching agent, reaction time, temperature, and pH.- Ensure thorough mixing of the quenching agent with the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching in a 4-HPI labeling reaction?
Quenching is the process of deactivating any unreacted 4-HPI remaining after the labeling reaction is complete. This is crucial to prevent the highly reactive isothiocyanate groups from binding non-specifically to other molecules in subsequent steps of an experiment, which can lead to high background signals and inaccurate results.
Q2: What are the most common quenching agents for 4-HPI?
The most common quenching agents for isothiocyanate reactions are small molecules containing a primary amine. These include:
-
Tris(hydroxymethyl)aminomethane (Tris)
-
Glycine
-
Ethanolamine
These molecules react with the isothiocyanate group of 4-HPI to form a stable thiourea adduct, thus neutralizing its reactivity.
Q3: How do I choose the right quenching agent?
The choice of quenching agent can depend on the specific requirements of your experiment:
-
Tris is a widely used and effective quenching agent.
-
Glycine is a simple amino acid that is also very effective and is often used in immunoassays to block non-specific binding sites.
-
Ethanolamine is another small primary amine that can be used for efficient quenching.
The selection may also be influenced by the downstream application and the need to avoid any potential interference from the quenching agent itself.
Q4: What are the optimal conditions for the quenching reaction?
For efficient quenching of 4-HPI, the following conditions are generally recommended:
-
pH: The reaction is most efficient at a slightly alkaline pH, typically between 8.0 and 9.0. At this pH, the primary amine of the quenching agent is deprotonated and more nucleophilic.
-
Concentration: A molar excess of the quenching agent is used to ensure all unreacted 4-HPI is consumed. Typical final concentrations range from 20 mM to 100 mM.
-
Time and Temperature: The reaction is typically carried out for 30 minutes to 2 hours at room temperature or 4°C.
Q5: Can the quenching agent interfere with my downstream application?
Yes, it is possible. For example, if your downstream application involves a primary amine-dependent reaction, the excess quenching agent could interfere. In such cases, it is important to remove the excess quenching agent and the quenched 4-HPI adduct after the quenching step, for example, by dialysis or size-exclusion chromatography.
Comparison of Common Quenching Agents
The following table summarizes the key characteristics of the most common quenching agents for 4-HPI.
| Quenching Agent | Recommended Concentration | Recommended pH | Advantages | Disadvantages |
| Tris | 20 - 100 mM | 8.0 - 9.0 | Readily available, effective, and commonly used in biological buffers. | Can interfere with some downstream enzymatic reactions. |
| Glycine | 50 - 200 mM | 8.0 - 9.0 | Simple, effective, and can also act as a blocking agent to reduce non-specific binding. | May not be suitable for all applications if the presence of an amino acid is a concern. |
| Ethanolamine | 20 - 100 mM | 8.0 - 9.0 | Small and highly reactive, leading to efficient quenching. | Can potentially alter the charge of the labeled molecule if it reacts with other functional groups. |
Experimental Protocols
Below are detailed methodologies for quenching unreacted 4-HPI using common quenching agents.
Protocol 1: Quenching with Tris-HCl
-
Prepare a 1 M stock solution of Tris-HCl, pH 8.5.
-
After the 4-HPI labeling reaction is complete, add the Tris-HCl stock solution to the reaction mixture to a final concentration of 50 mM.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.
-
Proceed with the purification of the labeled product to remove the quenched 4-HPI and excess Tris.
Protocol 2: Quenching with Glycine
-
Prepare a 1 M stock solution of glycine, pH 8.5.
-
Following the labeling reaction, add the glycine stock solution to the reaction mixture to a final concentration of 100 mM.
-
Incubate for 1-2 hours at room temperature with gentle agitation.
-
Purify the labeled product from the reaction byproducts and excess glycine.
Protocol 3: Quenching with Ethanolamine
-
Prepare a 1 M stock solution of ethanolamine, and adjust the pH to 8.5 with HCl.
-
At the end of the labeling incubation, add the ethanolamine solution to the reaction mixture to a final concentration of 50 mM.
-
Allow the quenching reaction to proceed for 30-60 minutes at room temperature.
-
Remove the excess ethanolamine and the quenched 4-HPI via a suitable purification method (e.g., dialysis, size-exclusion chromatography).
Visualizations
Caption: A typical experimental workflow for 4-HPI labeling and quenching.
Caption: The chemical reaction pathway for quenching 4-HPI with a primary amine.
Caption: A logical flowchart for troubleshooting high background signals in labeling experiments.
Technical Support Center: 4-Hydroxyphenylisothiocyanate (4-HPTIC)
Welcome to the technical support center for 4-hydroxyphenylisothiocyanate (4-HPTIC). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the use of 4-HPTIC, with a primary focus on preventing non-specific binding in experimental applications.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with 4-HPTIC in a question-and-answer format.
Q1: I am observing high background signal in my immunoassay after using a 4-HPTIC conjugated antibody. What is the likely cause and how can I fix it?
A1: High background is often a result of non-specific binding (NSB) of the 4-HPTIC conjugated antibody to unintended proteins or surfaces on your plate or membrane.[1][2][3] This can occur due to a combination of hydrophobic and electrostatic interactions.[4]
Troubleshooting Steps:
-
Optimize Blocking Buffer: The choice of blocking agent is critical.[5] While Bovine Serum Albumin (BSA) is common, it may not always be the most effective.[5][6] Consider switching to or optimizing the concentration of other blockers like casein or non-fat dry milk, which have been shown to be highly effective at preventing NSB.[7][8] For applications sensitive to biotin, avoid casein and milk-based blockers if using streptavidin-based detection systems.[6]
-
Adjust Buffer pH and Ionic Strength: The pH of your buffers can influence the charge of both your conjugated antibody and the interacting surfaces.[9][10] Adjusting the pH to be closer to the isoelectric point of your protein can minimize charge-based NSB. Increasing the salt concentration (e.g., with NaCl) can also help to shield electrostatic interactions.[9][10]
-
Incorporate Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 in your wash buffers can disrupt hydrophobic interactions, which are a major contributor to NSB.[9][11][12]
-
Increase Wash Steps: Insufficient washing can leave behind unbound or weakly bound conjugated antibodies. Increase the number and duration of your wash steps to more effectively remove these molecules.
Q2: My protein labeling reaction with 4-HPTIC has low efficiency. What are the potential reasons and how can I improve the yield?
A2: Low labeling efficiency can be due to several factors, including suboptimal reaction conditions and the quality of your reagents.[13]
Troubleshooting Steps:
-
Verify Buffer Composition: Ensure your protein is in an amine-free buffer (e.g., PBS or bicarbonate buffer) at the correct pH. Buffers containing primary amines, such as Tris or glycine, will compete with your protein for reaction with the isothiocyanate group of 4-HPTIC.[14][15]
-
Optimize Reaction pH: The reaction of isothiocyanates with primary amines is most efficient at a pH between 8.5 and 9.5.[13][15] Dialyzing your protein against a carbonate-bicarbonate buffer at this pH range prior to labeling can significantly improve efficiency.
-
Increase Molar Excess of 4-HPTIC: A common starting point is a 10-20 fold molar excess of the labeling reagent to the protein.[16] If you are experiencing low efficiency, consider increasing this ratio. However, be aware that excessive labeling can potentially alter the protein's function.[13]
-
Check Reagent Quality: Ensure your 4-HPTIC is of high purity and has been stored correctly to prevent degradation. It is best to prepare the 4-HPTIC solution in an anhydrous solvent like DMSO immediately before use.[14][16]
Frequently Asked Questions (FAQs)
Q: What is non-specific binding?
A: Non-specific binding (NSB) is the binding of a molecule, such as an antibody, to unintended targets.[1] This is not based on the specific recognition of an epitope but rather on lower affinity interactions like hydrophobic or electrostatic forces.[4] NSB is a common cause of high background signals and false positives in immunoassays.[1][2]
Q: What is the reaction mechanism of 4-HPTIC with proteins?
A: 4-HPTIC contains an isothiocyanate group (-N=C=S) which is an electrophile. This group reacts with nucleophilic functional groups on proteins. The primary targets are the primary amines at the N-terminus and on the side chains of lysine residues, forming a stable thiourea linkage. This reaction is favored at a pH of 8.5-9.5.[13][15]
Q: How should I store my 4-HPTIC labeled protein?
A: For short-term storage, keep the labeled protein at 4°C, protected from light. For long-term storage, it is recommended to add a cryoprotectant like glycerol and store at -20°C or -80°C.[16]
Quantitative Data on Blocking Agents
The choice of blocking agent can significantly impact the reduction of non-specific binding. The following table summarizes the effectiveness of various commonly used blocking agents.
| Blocking Agent | Typical Concentration | NSB Inhibition Efficiency | Key Considerations |
| Bovine Serum Albumin (BSA) | 1-5% | Good | Can have lot-to-lot variability. Not ideal for detecting phosphoproteins as it contains phosphorylated residues.[5] |
| Casein/Non-Fat Dry Milk | 0.5-5% | Very High | Highly effective and cost-efficient.[7][8] May contain biotin, which can interfere with streptavidin-based systems.[6] |
| Fish Gelatin | 0.1-1% | Moderate to Good | Lower cross-reactivity with mammalian antibodies compared to BSA.[5] Remains fluid at lower temperatures.[7] |
| Polyethylene Glycol (PEG) | 1-3% | Good | A synthetic polymer option, useful when protein-based blockers are not suitable.[5][17] |
| Normal Serum | 5-10% | Good to Very High | Can be very effective but also more expensive. Ensure the serum is from a species that will not cross-react with your antibodies. |
Experimental Protocols
Protocol 1: General Protein Labeling with 4-HPTIC
This protocol provides a general procedure for conjugating 4-HPTIC to a protein.
Materials:
-
Protein of interest (2-10 mg/mL in an amine-free buffer)
-
This compound (4-HPTIC)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M Sodium Bicarbonate or Carbonate-Bicarbonate buffer, pH 8.5-9.0
-
Purification column (e.g., gel filtration column like Sephadex G-25)
-
Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Protein Preparation:
-
Dissolve the protein to a concentration of 2-10 mg/mL in the Labeling Buffer.
-
Crucial Note: Ensure the buffer is free of primary amines (e.g., Tris or glycine) and sodium azide, as these will compete with the protein for reaction with the isothiocyanate.[14][16]
-
If necessary, dialyze the protein against the Labeling Buffer overnight at 4°C.
-
-
4-HPTIC Preparation:
-
Immediately before use, dissolve the 4-HPTIC in anhydrous DMSO to a concentration of 1-10 mg/mL. Protect the solution from light.[16]
-
-
Labeling Reaction:
-
Slowly add the dissolved 4-HPTIC to the protein solution while gently stirring. A common starting point is a 10-20 fold molar excess of 4-HPTIC to protein.[16] The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. Gentle stirring or rocking is recommended.[16]
-
-
Purification of Labeled Protein:
-
Remove unreacted 4-HPTIC and byproducts using a gel filtration column pre-equilibrated with the Storage Buffer.
-
Collect the protein-containing fractions. The labeled protein will typically be in the first colored fraction to elute.
-
-
Storage:
-
Store the labeled protein at 4°C for short-term use or at -20°C/-80°C with a cryoprotectant for long-term storage.[16]
-
Visualizations
Caption: Workflow for protein labeling with 4-HPTIC.
Caption: Strategies to prevent non-specific binding.
References
- 1. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 2. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 3. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppressing Non-Specific Binding of Proteins onto Electrode Surfaces in the Development of Electrochemical Immunosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 10. nicoyalife.com [nicoyalife.com]
- 11. artemisdx.com [artemisdx.com]
- 12. artemisdx.com [artemisdx.com]
- 13. nbinno.com [nbinno.com]
- 14. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 15. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
storage and handling of light-sensitive 4-hydroxyphenylisothiocyanate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of experiments involving the light-sensitive compound 4-hydroxyphenylisothiocyanate.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: this compound is sensitive to light, moisture, and heat. To ensure its stability, it should be stored in a tightly sealed, amber-colored vial to protect it from light.[1][2][3] For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place, such as a desiccator at 2-8°C.[4] Some isothiocyanates are stored under an inert atmosphere to prevent degradation from moisture and air.[3]
Q2: What are the signs of degradation of this compound?
A2: Degradation of this compound, which is a pale yellow to yellow liquid or solid, may be indicated by a change in color, such as darkening or the formation of precipitates.[5] Since isothiocyanates can react with moisture to form inactive thioureas, a loss of reactivity in your experiments can also be a sign of degradation.
Q3: What solvents are compatible with this compound?
A3: Phenyl isothiocyanate is soluble in alcohol and ether but insoluble in water.[4] For experimental use, especially in bioconjugation reactions, it is common to prepare a stock solution in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[6] It is crucial to use anhydrous solvents to prevent hydrolysis of the isothiocyanate group.
Q4: Is this compound hazardous?
A4: Yes, isothiocyanates are generally considered hazardous. They can be toxic if swallowed, inhaled, or absorbed through the skin.[3][7] They are also often corrosive and can cause skin and eye irritation.[1][2] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][3]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Problem 1: Inconsistent or low reactivity in bioconjugation experiments (e.g., protein labeling).
-
Possible Cause 1: Degradation of this compound.
-
Solution: Use a fresh vial of the compound or one that has been properly stored. Consider preparing a fresh stock solution in an anhydrous solvent immediately before use. Protect the stock solution from light.[6]
-
-
Possible Cause 2: Presence of nucleophiles in the reaction buffer.
-
Solution: The isothiocyanate group is highly reactive towards nucleophiles like primary amines (e.g., Tris buffer, glycine) and thiols (e.g., dithiothreitol, DTT).[8][9] Ensure your reaction buffer is free of such compounds. Use buffers like sodium bicarbonate or sodium borate at a pH of 8.5-9.5 for efficient labeling of primary amines.[6][10]
-
-
Possible Cause 3: Incorrect pH of the reaction buffer.
-
Solution: The reaction of isothiocyanates with primary amines is pH-dependent. The amine must be in its unprotonated form to be reactive. For labeling proteins, a pH between 8.5 and 9.5 is generally optimal.[10]
-
-
Possible Cause 4: Insufficient molar excess of this compound.
-
Solution: A molar excess of the isothiocyanate is typically required to drive the labeling reaction to completion. The optimal ratio depends on the protein and the desired degree of labeling. A 10- to 20-fold molar excess is a common starting point.[6]
-
Problem 2: Precipitation of the protein during the labeling reaction.
-
Possible Cause 1: High degree of labeling.
-
Solution: Excessive labeling can alter the protein's solubility. Reduce the molar excess of this compound in the reaction mixture.[11]
-
-
Possible Cause 2: Unsuitable solvent concentration.
-
Solution: The organic solvent used to dissolve the isothiocyanate (e.g., DMF, DMSO) can cause protein precipitation if the final concentration in the reaction mixture is too high. Keep the volume of the stock solution added to the protein solution to a minimum (typically less than 10% of the total reaction volume).
-
Data Presentation
Due to the lack of specific quantitative stability data for this compound in the public domain, the following table summarizes the general stability of aromatic isothiocyanates based on available information.
| Condition | Stability of Aromatic Isothiocyanates | Recommendations for this compound |
| Light Exposure | Aromatic compounds are often light-sensitive. Phenyl isothiocyanate can turn yellow upon exposure to light and air.[5] | Store in amber vials or protect from light with aluminum foil.[1][3] |
| Temperature | Elevated temperatures accelerate degradation.[8] Isothiocyanates are generally stored in cool conditions.[1][4] | Store at 2-8°C for long-term stability. Avoid repeated freeze-thaw cycles of solutions. |
| pH | More stable in neutral to slightly acidic conditions.[8] Hydrolysis is accelerated at alkaline pH. | For storage of stock solutions, use an anhydrous aprotic solvent. In aqueous reaction buffers, use immediately. |
| Moisture/Humidity | Highly sensitive to moisture, leading to hydrolysis into inactive thioureas.[2][12] | Store in a desiccator. Use anhydrous solvents for preparing stock solutions. |
| Presence of Nucleophiles | Reacts readily with primary and secondary amines, and thiols.[8][9] | Avoid buffers containing primary amines (e.g., Tris, glycine) and thiols (e.g., DTT). |
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general guideline for the conjugation of this compound to primary amine groups on a protein.
Materials:
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Protein to be labeled (in an amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)
-
Gel filtration column (e.g., Sephadex G-25) for purification
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the labeling buffer before use.
-
-
Preparation of this compound Stock Solution:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 1-10 mg/mL. Protect the solution from light.[6]
-
-
Labeling Reaction:
-
Slowly add the desired amount of the this compound stock solution to the protein solution while gently stirring. A 10- to 20-fold molar excess of the isothiocyanate is a common starting point.[6]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[6]
-
-
Purification:
-
Remove the unreacted this compound and byproducts by passing the reaction mixture through a gel filtration column pre-equilibrated with PBS.
-
Collect the protein-containing fractions.
-
-
Characterization and Storage:
-
Determine the degree of labeling by spectrophotometry if the label has a distinct absorbance.
-
Store the labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage. Protect from light.
-
Visualizations
Caption: Troubleshooting decision tree for experiments with this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. nj.gov [nj.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Phenyl isothiocyanate | 103-72-0 [chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. Phenyl isothiocyanate - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting Low Labeling Efficiency with 4-Hydroxyphenylisothiocyanate (4-HPI)
Welcome to the technical support center for 4-hydroxyphenylisothiocyanate (4-HPI) labeling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their protein and peptide labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-HPI) and how does it work?
This compound (4-HPI) is a chemical compound featuring a highly reactive isothiocyanate group (-N=C=S) and a phenolic ring. The isothiocyanate group reacts with primary amine groups (-NH2) found on proteins and peptides, such as the N-terminus and the side chain of lysine residues, to form a stable thiourea bond. This covalent linkage allows for the stable attachment of the 4-hydroxyphenyl group to the target molecule.
Q2: My labeling efficiency with 4-HPI is consistently low. What are the most common causes?
Low labeling efficiency with isothiocyanates like 4-HPI can stem from several factors. The most critical parameters to consider are:
-
Suboptimal pH: The reaction is highly pH-dependent. Primary amines need to be in their deprotonated, nucleophilic state (-NH2) to react with the isothiocyanate.
-
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) or other nucleophiles will compete with your target molecule for 4-HPI, reducing labeling efficiency.[1]
-
Degraded 4-HPI Reagent: 4-HPI is sensitive to moisture and can hydrolyze over time, losing its reactivity. Proper storage and handling are crucial.
-
Insufficient Molar Ratio of 4-HPI: An inadequate amount of the labeling reagent compared to the target molecule will result in incomplete labeling.
-
Suboptimal Reaction Time and Temperature: The reaction may be too slow at low temperatures or short incubation times. Conversely, excessively high temperatures can lead to reagent degradation or damage to the target molecule.[2]
Q3: What is the optimal pH for labeling with 4-HPI?
The optimal pH for isothiocyanate labeling is typically in the range of 8.5 to 9.5.[2] A basic environment ensures that the primary amino groups of the protein or peptide are deprotonated and thus more nucleophilic. However, very high pH values can accelerate the hydrolysis of the isothiocyanate reagent. It is recommended to start with a pH of 9.0 and optimize from there. Buffers like sodium bicarbonate or borate are commonly used.[2]
Q4: Can the hydroxyl group on the phenyl ring of 4-HPI interfere with the labeling reaction?
The phenolic hydroxyl group is generally less reactive towards isothiocyanates than primary amines under standard labeling conditions (pH 8.5-9.5). However, at very high pH values, the phenoxide ion could potentially exhibit some nucleophilicity. It is more likely that the electron-donating nature of the hydroxyl group influences the reactivity of the isothiocyanate group. For most applications, interference from the hydroxyl group is not a primary concern, but it is a factor to consider if you are working under extreme pH conditions.
Q5: How should I prepare and store my 4-HPI stock solution?
Proper handling of 4-HPI is critical for maintaining its reactivity.
-
Storage of Solid Reagent: Store solid 4-HPI at -20°C, protected from moisture and light.
-
Stock Solution Preparation: Prepare stock solutions fresh for each labeling reaction in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3]
-
Storage of Stock Solution: If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and moisture contamination. Store at -20°C for short-term storage (up to one month) or -80°C for longer-term storage (up to six months), protected from light.[3] Do not store 4-HPI in aqueous solutions as it is unstable in water.[3]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during 4-HPI labeling procedures.
Problem 1: Low or No Labeling Detected
| Potential Cause | Recommended Solution |
| Incorrect Buffer Composition | Ensure your labeling buffer is free of primary amines (e.g., Tris, glycine) and other nucleophiles (e.g., sodium azide).[1] Switch to a carbonate/bicarbonate or borate buffer at pH 8.5-9.5. |
| Suboptimal pH | Verify the pH of your reaction buffer. The optimal range is typically 8.5-9.5 to ensure deprotonation of primary amines.[2] |
| Degraded 4-HPI Reagent | Prepare a fresh stock solution of 4-HPI in anhydrous DMSO or DMF immediately before use.[3] Ensure the solid reagent has been stored correctly. |
| Insufficient Molar Ratio of 4-HPI | Increase the molar excess of 4-HPI to your protein/peptide. A starting point of 10- to 20-fold molar excess is recommended.[4] This may need to be optimized for your specific target molecule. |
| Low Protein/Peptide Concentration | Increase the concentration of your target molecule. Higher concentrations can improve reaction kinetics.[1] |
| Short Reaction Time or Low Temperature | Increase the incubation time (e.g., 2-4 hours at room temperature or overnight at 4°C). If your protein is stable at higher temperatures, you can consider a moderate increase (e.g., to 37°C) to accelerate the reaction.[2] |
Problem 2: Labeled Protein/Peptide Precipitates During or After the Reaction
| Potential Cause | Recommended Solution |
| High Degree of Labeling | Over-labeling can alter the physicochemical properties of the protein, leading to aggregation. Reduce the molar ratio of 4-HPI to protein.[5] |
| Change in Isoelectric Point | The addition of the 4-hydroxyphenyl group can change the isoelectric point (pI) of your protein. Ensure the pH of your buffer is not close to the new pI of the labeled protein. |
| Solvent-Induced Precipitation | If using a high concentration of organic solvent (from the 4-HPI stock solution), it may cause your protein to precipitate. Keep the final concentration of the organic solvent in the reaction mixture low (typically <10% v/v). |
Problem 3: Inconsistent Labeling Results Between Experiments
| Potential Cause | Recommended Solution |
| Inconsistent 4-HPI Reagent Activity | Always prepare a fresh stock solution of 4-HPI for each experiment to ensure consistent reactivity.[3] |
| Variations in Reaction Conditions | Precisely control the pH, temperature, and incubation time for all experiments. |
| Inaccurate Concentration Measurements | Accurately determine the concentrations of your protein/peptide and 4-HPI stock solution. |
Experimental Protocols
General Protocol for Labeling a Protein with 4-HPI
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0) to a concentration of 1-5 mg/mL.
-
If the protein solution contains any interfering substances, perform a buffer exchange using dialysis or a desalting column.
-
-
4-HPI Stock Solution Preparation:
-
Immediately before use, dissolve 4-HPI in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
-
Labeling Reaction:
-
Purification of the Labeled Protein:
-
Remove unreacted 4-HPI and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.[3]
-
Alternatively, dialysis can be used for larger sample volumes.
-
-
Determination of Labeling Efficiency:
-
The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and the absorbance maximum of the 4-hydroxyphenyl group (if it has a distinct absorbance peak in the UV range that can be resolved from the protein's absorbance).
-
Data Presentation
Table 1: Recommended Starting Conditions for 4-HPI Labeling Optimization
| Parameter | Recommended Starting Range | Notes |
| pH | 8.5 - 9.5 | Optimal pH is crucial for deprotonating primary amines.[2] |
| Buffer | 0.1 M Sodium Bicarbonate or Borate | Must be free of primary amines.[1][2] |
| Molar Ratio (4-HPI:Protein) | 10:1 to 40:1 | Needs to be optimized for each specific protein.[1] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[6] |
| Reaction Temperature | 4°C to 25°C | Lower temperatures may require longer incubation times. |
| Reaction Time | 1 hour to overnight | Protect from light during incubation. |
| Organic Solvent (from stock) | < 10% (v/v) | To avoid protein precipitation. |
Visualizations
Caption: Reaction of 4-HPI with a primary amine on a protein.
References
- 1. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 2. Phenylalkyl isoselenocyanates vs phenylalkyl isothiocyanates: thiol reactivity and its implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
removing excess 4-hydroxyphenylisothiocyanate after conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the crucial step of removing excess 4-hydroxyphenylisothiocyanate (4-HPT) following bioconjugation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it essential to remove excess this compound (4-HPT) after conjugation?
Excess, unreacted 4-HPT can interfere with downstream applications and data interpretation. It can non-specifically interact with other molecules in subsequent assays, leading to inaccurate results. Furthermore, for in vivo applications, the presence of unconjugated small molecules can lead to off-target effects and toxicity. Therefore, thorough removal of excess 4-HPT is a critical step to ensure the purity and quality of the final bioconjugate.
Q2: What are the most common methods for removing excess 4-HPT?
The most prevalent and effective methods for removing small molecules like 4-HPT from larger bioconjugates are:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size. The larger bioconjugate elutes first, while the smaller, unconjugated 4-HPT is retained longer in the column.[1]
-
Dialysis: A membrane-based technique that allows the diffusion of small molecules like 4-HPT out of a sample containing the larger bioconjugate, while retaining the bioconjugate.[2][3][4][5]
-
Tangential Flow Filtration (TFF): A rapid and scalable filtration method where the sample is passed tangentially across a membrane. The larger bioconjugate is retained, while smaller molecules like 4-HPT pass through the membrane.[1][6][7]
Q3: How do I choose the best purification method for my experiment?
The choice of purification method depends on several factors, including the sample volume, the desired purity, the properties of the bioconjugate, and the available equipment. The following table provides a comparison of the three main methods:
| Feature | Size Exclusion Chromatography (SEC) | Dialysis | Tangential Flow Filtration (TFF) |
| Principle | Separation based on hydrodynamic volume (size).[1] | Diffusion across a semi-permeable membrane based on a concentration gradient.[2][3] | Size-based separation using a semi-permeable membrane with pressure-driven flow.[7] |
| Typical Protein Recovery | >90% | >95% | >90% |
| Small Molecule Removal Efficiency | High (>99%) | High (>99% with sufficient buffer exchanges) | High (>99%) |
| Processing Time | Relatively fast (minutes to hours) | Slow (hours to days) | Very fast (minutes to hours) |
| Scalability | Limited by column size | Suitable for a wide range of volumes | Highly scalable from lab to industrial scale.[7] |
| Key Advantage | High resolution and good for analytical purposes. | Simple setup, gentle on proteins. | Fast, scalable, and can also be used for concentration. |
| Key Disadvantage | Potential for sample dilution, risk of non-specific binding to the resin. | Time-consuming, requires large buffer volumes. | Requires specialized equipment, potential for membrane fouling. |
Q4: Is the thiourea bond formed between 4-HPT and the protein stable during purification?
The thiourea linkage formed between the isothiocyanate group of 4-HPT and primary amines (e.g., lysine residues) on a protein is generally considered stable under typical purification conditions (neutral pH, 4-25°C). However, some studies have suggested that thiourea bonds may exhibit instability in vivo, and prolonged exposure to harsh conditions (e.g., high pH, strong nucleophiles) should be avoided.[8][9] One study noted that the thiourea linkage of a fluorescein-oligonucleotide conjugate could be transformed into a guanidinium function during deprotection in ammonia, highlighting a potential reactivity under specific, harsh conditions.[9]
Troubleshooting Guides
This section addresses common issues encountered during the removal of excess 4-HPT.
Size Exclusion Chromatography (SEC) Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low protein recovery | Non-specific binding of the bioconjugate to the SEC resin. This can be due to hydrophobic or ionic interactions.[10][11] | - Modify the mobile phase: Increase the ionic strength of the buffer (e.g., add 150 mM NaCl) to reduce ionic interactions. Include a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) or an organic solvent (e.g., 5-10% isopropanol) to minimize hydrophobic interactions. - Change the resin: Select a resin with a different chemistry (e.g., a more hydrophilic surface) to minimize non-specific binding. |
| Poor separation of bioconjugate and 4-HPT peaks | Inappropriate column selection: The pore size of the resin may not be optimal for the size difference between your bioconjugate and 4-HPT.[12] | - Choose a column with a smaller pore size: This will provide better resolution between the large bioconjugate and the small 4-HPT molecule. |
| Sample overloading: Injecting too large a sample volume can lead to peak broadening and poor resolution. | - Reduce the injection volume: As a general rule, the sample volume should not exceed 2-5% of the total column volume. | |
| Flow rate is too high: A high flow rate can reduce the interaction time with the resin, leading to decreased resolution. | - Decrease the flow rate: A lower flow rate will allow for better separation. | |
| Presence of a peak corresponding to 4-HPT in the purified bioconjugate fraction | Co-elution: Incomplete separation between the bioconjugate and 4-HPT peaks. | - Optimize SEC conditions: See "Poor separation" above. - Pool fractions carefully: Collect smaller fractions and analyze them for the presence of the bioconjugate and 4-HPT before pooling. |
| Aggregation of 4-HPT: 4-HPT may form aggregates that elute earlier than the monomeric form, potentially co-eluting with the bioconjugate. | - Filter the sample: Pass the conjugation reaction mixture through a 0.22 µm filter before loading it onto the SEC column. |
Dialysis Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete removal of 4-HPT | Insufficient buffer volume: The concentration gradient is not large enough for efficient diffusion. | - Increase the dialysis buffer volume: Use a buffer volume that is at least 200-500 times the sample volume.[2] |
| Infrequent buffer changes: As 4-HPT diffuses out, its concentration in the dialysis buffer increases, reducing the concentration gradient. | - Perform multiple buffer changes: Change the dialysis buffer at least 3-4 times over a 24-48 hour period.[2][3][4] | |
| Inappropriate membrane molecular weight cutoff (MWCO): The pores of the dialysis membrane are too small. | - Select a membrane with an appropriate MWCO: For most protein conjugates, a 10-14 kDa MWCO membrane is suitable for retaining the protein while allowing small molecules like 4-HPT (MW ≈ 151 Da) to pass through.[3][5] | |
| Protein precipitation in the dialysis tubing | Unfavorable buffer conditions: The pH or ionic strength of the dialysis buffer may be causing the protein to become unstable and precipitate. | - Optimize the dialysis buffer: Ensure the pH of the dialysis buffer is within the stability range of your protein. Consider adding stabilizing agents like glycerol or a non-ionic detergent. |
| Sample volume increase | Osmotic pressure difference: If the dialysis buffer has a lower solute concentration than the sample, water will move into the dialysis bag. | - Ensure the dialysis buffer has a similar osmolarity to the sample buffer. |
Tangential Flow Filtration (TFF) Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low protein recovery | Membrane fouling: The bioconjugate or aggregates are blocking the pores of the TFF membrane.[13] | - Optimize operating parameters: Adjust the transmembrane pressure (TMP) and cross-flow rate to minimize fouling.[14][15] - Select an appropriate membrane: Choose a membrane material with low protein binding properties (e.g., regenerated cellulose).[16] |
| Protein denaturation due to shear stress: High flow rates can cause shear stress that may denature the protein. | - Reduce the cross-flow rate. | |
| Inefficient removal of 4-HPT | Inappropriate membrane molecular weight cutoff (MWCO): The pores of the membrane are too small. | - Select a membrane with an appropriate MWCO: The MWCO should be 3-6 times smaller than the molecular weight of the bioconjugate to ensure its retention, while allowing efficient passage of 4-HPT.[7] |
| Insufficient diafiltration volumes: Not enough exchange buffer has been used to wash out the 4-HPT. | - Increase the number of diavolumes: Typically, 5-7 diavolumes are sufficient to remove >99% of small molecules. | |
| High backpressure | Clogged system or membrane: Particulates in the sample or membrane fouling can lead to increased backpressure. | - Filter the sample: Centrifuge and/or filter the sample through a 0.22 µm filter before processing. - Clean the TFF system and membrane: Follow the manufacturer's instructions for cleaning and storage. |
Experimental Protocols
Protocol 1: Removal of Excess 4-HPT using Size Exclusion Chromatography (SEC)
Objective: To separate the 4-HPT conjugated protein from unreacted 4-HPT.
Materials:
-
SEC column (e.g., Sephadex G-25, Superdex 75, or equivalent)
-
Chromatography system (e.g., FPLC or HPLC)
-
Equilibration/running buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Conjugation reaction mixture
-
Fraction collector
-
UV detector (280 nm)
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the running buffer until a stable baseline is achieved on the UV detector.
-
Sample Preparation: Centrifuge the conjugation reaction mixture at 10,000 x g for 10 minutes to remove any precipitated material. Filter the supernatant through a 0.22 µm syringe filter.
-
Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should be between 1-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the running buffer at a flow rate recommended for the specific column.
-
Fraction Collection: Collect fractions as the sample elutes from the column. The larger bioconjugate will elute in the void volume or early fractions, while the smaller 4-HPT will elute later.
-
Analysis: Monitor the elution profile at 280 nm to detect the protein-containing fractions. It is also advisable to monitor at a wavelength where 4-HPT absorbs (if known and distinct from the protein) to track its removal. Pool the fractions containing the purified bioconjugate.
Protocol 2: Quantification of Residual 4-HPT by RP-HPLC
Objective: To determine the concentration of residual 4-HPT in the purified bioconjugate sample.
Materials:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
4-HPT standard solutions of known concentrations
-
Purified bioconjugate sample
-
Protein precipitation agent (e.g., acetonitrile or trichloroacetic acid)
Procedure:
-
Standard Curve Preparation: Prepare a series of 4-HPT standard solutions of known concentrations in the mobile phase.
-
Sample Preparation:
-
To a known volume of the purified bioconjugate sample, add 2-3 volumes of cold acetonitrile to precipitate the protein.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble small molecules, including any residual 4-HPT.
-
Dry the supernatant under vacuum and reconstitute in a known volume of Mobile Phase A.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the prepared standards and the sample supernatant onto the column.
-
Run a linear gradient to elute the 4-HPT (e.g., 5% to 95% B over 20 minutes).
-
Monitor the elution at a wavelength where 4-HPT has a strong absorbance.
-
-
Quantification:
-
Determine the retention time of 4-HPT from the standard injections.
-
Integrate the peak area of 4-HPT in the sample chromatogram.
-
Calculate the concentration of residual 4-HPT in the original bioconjugate sample using the standard curve.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
- 6. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rocker.com.tw [rocker.com.tw]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Modification of the thiourea linkage of a fluorescein-oligonucleotide conjugate to a guanidinium motif during ammonia deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. promo.edialux.be [promo.edialux.be]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Optimized Tangential Flow Filtration for Efficient Isolation of Highly Pure and Bioactive sEVs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cytivalifesciences.com [cytivalifesciences.com]
Validation & Comparative
Quantifying Protein Labeling: A Comparative Guide to 4-Hydroxyphenylisothiocyanate and its Alternatives
For researchers, scientists, and drug development professionals, the precise covalent labeling of proteins is a cornerstone of many analytical and diagnostic techniques. The ability to accurately quantify the extent of this labeling, often expressed as the Degree of Labeling (DOL), is critical for ensuring experimental reproducibility and interpreting results. This guide provides an objective comparison of protein labeling using 4-hydroxyphenylisothiocyanate (4-HPITC) with two widely used alternatives: fluorescein isothiocyanate (FITC) and N-hydroxysuccinimide (NHS) esters. We will delve into the experimental protocols, data presentation for quantitative comparison, and the underlying chemical principles.
Comparison of Amine-Reactive Labeling Reagents
The selection of a labeling reagent is dictated by the specific application, the nature of the protein, and the desired method of quantification. The following table summarizes the key characteristics of 4-HPITC, FITC, and NHS esters, all of which target primary amines on proteins (the N-terminus and the ε-amino group of lysine residues).
| Feature | This compound (4-HPITC) | Fluorescein Isothiocyanate (FITC) | N-Hydroxysuccinimide (NHS) Esters |
| Reactive Group | Isothiocyanate (-N=C=S) | Isothiocyanate (-N=C=S) | N-Hydroxysuccinimide Ester |
| Reaction pH | Alkaline (pH 8.5-9.5) | Alkaline (pH 9.0-9.5)[1] | Slightly Alkaline (pH 7.2-8.5) |
| Bond Formed | Thiourea | Thiourea | Amide |
| Primary Application | Protein sequencing (Edman degradation)[2][3] | Fluorescent labeling[1][4] | General amine labeling (fluorescent dyes, biotin, etc.) |
| Quantification Method | Spectrophotometry (UV absorbance), Mass Spectrometry | Spectrophotometry (absorbance at ~495 nm), Fluorometry | Spectrophotometry (absorbance of the specific label), Mass Spectrometry |
| Molar Extinction Coefficient (ε) of Label | Not readily available for 4-HPITC conjugate. Phenylthiohydantoin (PTH) derivatives (from Edman degradation) have ε values. | ~70,000 M⁻¹cm⁻¹ at ~495 nm[1] | Varies depending on the specific label attached to the NHS ester. |
Experimental Protocols
Detailed methodologies are crucial for successful and reproducible protein labeling. Below are generalized protocols for labeling with 4-HPITC, FITC, and NHS esters, along with the subsequent quantification of the degree of labeling.
Protocol 1: Protein Labeling with this compound (4-HPITC)
This protocol is based on the general principles of isothiocyanate chemistry, primarily used in Edman degradation for N-terminal sequencing.[2][3]
Materials:
-
Protein of interest in a suitable buffer (e.g., 50 mM sodium bicarbonate, pH 8.5)
-
This compound (4-HPITC)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
Reagent Preparation: Immediately before use, dissolve 4-HPITC in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently stirring, add a 5- to 20-fold molar excess of the 4-HPITC solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove unreacted 4-HPITC and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Quantification (Spectrophotometry):
-
Measure the absorbance of the purified protein conjugate at 280 nm (A₂₈₀).
-
Calculate the protein concentration and the degree of labeling using the Beer-Lambert law, correcting for the absorbance of the label at 280 nm.
-
Protocol 2: Protein Labeling with Fluorescein Isothiocyanate (FITC)
This protocol outlines a standard procedure for labeling proteins with the fluorescent dye FITC.[1][4]
Materials:
-
Protein of interest in 0.1 M sodium bicarbonate buffer, pH 9.0.
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Protein Preparation: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 9.0) to a concentration of 2-10 mg/mL.
-
FITC Solution Preparation: Dissolve FITC in DMSO to a concentration of 1 mg/mL immediately before use.
-
Labeling Reaction: Add 50-100 µg of FITC per mg of protein to the protein solution with gentle stirring.
-
Incubation: Incubate the reaction for 2 hours at room temperature in the dark.
-
Purification: Separate the FITC-labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with PBS.
-
Quantification (Spectrophotometry):
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 495 nm (A₄₉₅).
-
Calculate the protein concentration, correcting for the absorbance of FITC at 280 nm (Correction Factor for FITC at 280 nm is approximately 0.35).
-
Calculate the concentration of bound FITC using its molar extinction coefficient (ε₄₉₅ ≈ 70,000 M⁻¹cm⁻¹).
-
The Degree of Labeling (DOL) is the molar ratio of FITC to protein.
-
Protocol 3: Protein Labeling with N-Hydroxysuccinimide (NHS) Esters
This is a general protocol for labeling proteins with NHS esters, which can be conjugated to various molecules like fluorophores or biotin.
Materials:
-
Protein of interest in a phosphate-buffered saline (PBS) or bicarbonate buffer, pH 7.2-8.5.
-
NHS ester of the desired label.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Size-exclusion chromatography column or dialysis cassette.
-
Spectrophotometer.
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
NHS Ester Solution: Dissolve the NHS ester in DMF or DMSO to a concentration of 10 mg/mL immediately before use.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution while gently stirring.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove unreacted NHS ester by size-exclusion chromatography or dialysis.
-
Quantification (Spectrophotometry):
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀).
-
Measure the absorbance at the λ_max of the specific label.
-
Calculate the DOL using the molar extinction coefficients of the protein and the specific label, applying a correction factor for the label's absorbance at 280 nm.
-
Quantitative Data Presentation
To facilitate easy comparison, the degree of labeling is calculated using the following general formula derived from the Beer-Lambert law:
Corrected Protein Absorbance (A_prot_corr): A_prot_corr = A₂₈₀ - (A_label_max × CF₂₈₀) Where CF₂₈₀ is the correction factor (A₂₈₀ of the free label / A_label_max of the free label)
Protein Concentration (M): Protein Conc. (M) = A_prot_corr / ε_prot Where ε_prot is the molar extinction coefficient of the protein at 280 nm.
Label Concentration (M): Label Conc. (M) = A_label_max / ε_label Where ε_label is the molar extinction coefficient of the label at its λ_max.
Degree of Labeling (DOL): DOL = Label Conc. (M) / Protein Conc. (M)
| Parameter | Fluorescein Isothiocyanate (FITC) |
| λ_max | ~495 nm |
| Molar Extinction Coefficient (ε_label) | ~70,000 M⁻¹cm⁻¹ |
| Correction Factor (CF₂₈₀) | ~0.35 |
Advanced Quantification by Mass Spectrometry
For a more precise determination of the degree of labeling and to identify the specific sites of modification, mass spectrometry is the method of choice.[5]
Workflow:
-
Enzymatic Digestion: The labeled protein is digested into smaller peptides using a protease like trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: The mass spectra are analyzed to identify peptides that have been modified with the labeling reagent. The mass shift corresponding to the label confirms the modification. By comparing the intensities of the labeled and unlabeled peptide signals, a quantitative measure of the labeling efficiency at specific sites can be obtained.
Visualizing the Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflows for protein labeling and quantification.
Caption: Workflow for quantifying the degree of labeling by spectrophotometry.
Caption: Workflow for quantifying the degree of labeling by mass spectrometry.
Conclusion
The choice of labeling reagent and quantification method depends heavily on the intended application. While this compound is a valuable tool, particularly in the context of N-terminal sequencing via Edman degradation, its utility for general protein labeling and straightforward spectrophotometric quantification is limited by the lack of readily available physicochemical data for its protein conjugates.
In contrast, reagents like FITC and a wide variety of NHS esters offer well-characterized and versatile options for fluorescent and other types of protein labeling. The degree of labeling for these alternatives can be reliably determined using standard spectrophotometric methods, providing a robust and accessible means of quality control. For the most precise and site-specific quantification of protein labeling, mass spectrometry stands out as the superior analytical technique, applicable to all classes of labeling reagents. Researchers should carefully consider the advantages and limitations of each approach to select the most appropriate strategy for their experimental goals.
References
A Comparative Guide to Validating 4-Hydroxyphenylisothiocyanate Labeling Efficiency by Spectroscopy
For researchers, scientists, and drug development professionals, the covalent labeling of proteins and other biomolecules is a fundamental technique. The choice of labeling reagent and the ability to validate the extent of this labeling are critical for the accuracy and reproducibility of downstream applications. This guide provides a comprehensive comparison of 4-hydroxyphenylisothiocyanate (4-HPTC) with other common amine-reactive labeling reagents, focusing on the spectroscopic validation of labeling efficiency.
Introduction to this compound (4-HPTC)
This compound is an organic compound featuring a hydroxyl group and a reactive isothiocyanate group. The isothiocyanate moiety readily reacts with primary amine groups, such as the N-terminus of proteins and the epsilon-amino group of lysine residues, to form a stable thiourea bond. This makes 4-HPTC a useful tool for bioconjugation.
Performance Comparison of Amine-Reactive Labeling Reagents
The efficiency and stability of protein labeling can vary significantly between different reactive groups. Below is a comparison of 4-HPTC with two widely used alternatives: fluorescein isothiocyanate (FITC), another isothiocyanate, and N-hydroxysuccinimide (NHS) esters.
| Feature | This compound (4-HPTC) | Fluorescein Isothiocyanate (FITC) | N-Hydroxysuccinimide (NHS) Esters |
| Reactive Group | Isothiocyanate (-N=C=S) | Isothiocyanate (-N=C=S) | N-Hydroxysuccinimide ester |
| Target Residue | Primary amines (e.g., Lysine, N-terminus) | Primary amines (e.g., Lysine, N-terminus) | Primary amines (e.g., Lysine, N-terminus) |
| Resulting Bond | Thiourea | Thiourea | Amide |
| Bond Stability | Generally stable | Reported to have potential for slow degradation over time[1] | Highly stable (comparable to a peptide bond)[1] |
| Reaction pH | Alkaline (typically pH 8.5-9.5)[2] | Alkaline (typically pH 9.0-9.5)[2] | Neutral to slightly alkaline (pH 7.2-8.5) |
| Spectroscopic Handle | UV absorbance due to the phenyl group | Strong absorbance and fluorescence | Absorbance depends on the conjugated molecule |
| Molar Extinction Coefficient (ε) | Data not readily available in literature | ~75,000 M⁻¹cm⁻¹ at ~495 nm[3] | Varies with the specific label |
| Correction Factor at 280 nm (CF₂₈₀) | Must be determined experimentally | ~0.30 - 0.35[4] | Varies with the specific label |
Experimental Protocols
Accurate validation of labeling efficiency relies on precise experimental execution and calculation. Below are detailed protocols for protein labeling and subsequent spectroscopic quantification.
Protocol 1: Protein Labeling with 4-HPTC
This protocol provides a general procedure for labeling a protein with 4-HPTC. Optimization may be required for specific proteins.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
This compound (4-HPTC)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in the Labeling Buffer at a concentration of 2-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine).
-
Reagent Preparation: Immediately before use, prepare a 10 mg/mL stock solution of 4-HPTC in anhydrous DMSO.
-
Labeling Reaction: While gently stirring the protein solution, slowly add a 10- to 20-fold molar excess of the 4-HPTC solution. Protect the reaction from light.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove unreacted 4-HPTC by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with an appropriate storage buffer (e.g., PBS). Collect the protein-containing fractions.
Protocol 2: Spectroscopic Determination of Degree of Labeling (DOL)
The Degree of Labeling (DOL), or the average number of label molecules per protein molecule, can be determined using UV-Vis spectrophotometry.
Principle: The concentration of the protein and the conjugated label are determined by measuring the absorbance of the purified conjugate at two wavelengths: 280 nm (where both the protein and the label may absorb) and the maximum absorbance wavelength (λmax) of the label.
Procedure:
-
Measure Absorbance: Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the λmax of the labeling reagent.
-
Calculate Label Concentration:
-
For a fluorescent label like FITC, the concentration is calculated as: [ \text{Concentration of Dye (M)} = \frac{A_{\lambda\text{max}}}{\epsilon_{\text{dye}} \times \text{path length}} ] where ε_dye is the molar extinction coefficient of the dye at its λmax.
-
-
Calculate Protein Concentration: The contribution of the label to the absorbance at 280 nm must be corrected for.
-
The corrected protein absorbance is: [ A_{\text{protein}} = A_{280} - (A_{\lambda\text{max}} \times CF_{280}) ] where CF₂₈₀ is the correction factor (A₂₈₀ of the free dye / Aλmax of the free dye).
-
The protein concentration is then: [ \text{Concentration of Protein (M)} = \frac{A_{\text{protein}}}{\epsilon_{\text{protein}} \times \text{path length}} ] where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate DOL: [ \text{DOL} = \frac{\text{Concentration of Dye (M)}}{\text{Concentration of Protein (M)}} ]
Visualizing the Workflow and Chemistry
To better illustrate the processes involved, the following diagrams outline the labeling workflow and the underlying chemical reactions.
Conclusion
Validating the labeling efficiency of this compound requires a robust spectroscopic method. While the general principles of this validation are well-established for other amine-reactive reagents like FITC and NHS esters, the specific molar extinction coefficient for 4-HPTC is a critical parameter that must be experimentally determined for accurate quantification. By following the detailed protocols and understanding the comparative performance of different labeling chemistries, researchers can effectively utilize 4-HPTC and confidently validate the degree of labeling for their specific applications. This ensures the generation of high-quality, reproducible data in subsequent experiments.
References
A Head-to-Head Battle for Cysteine: 4-Hydroxyphenylisothiocyanate vs. Maleimides in Thiol-Reactive Labeling
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the selective labeling of thiol groups on proteins and other biomolecules is a critical technique. Maleimides have long been the gold standard for their high reactivity and specificity towards cysteine residues. However, the pH-dependent reactivity of isothiocyanates, such as 4-hydroxyphenylisothiocyanate, presents a compelling alternative, offering a "tunable" approach to bioconjugation. This guide provides an objective comparison of these two thiol-reactive labeling agents, supported by experimental data and detailed protocols to inform your selection process.
At a Glance: Key Performance Indicators
| Feature | This compound | Maleimides |
| Reactive Group | Isothiocyanate (-N=C=S) | Maleimide |
| Target Residue(s) | Cysteine (thiol), Lysine (amine) | Cysteine (thiol) |
| Primary Product | Dithiocarbamate (with thiols), Thiourea (with amines) | Thioether |
| Optimal pH for Thiol Reaction | 6.0 - 8.0[1][2] | 6.5 - 7.5[3][4] |
| Bond Stability | Dithiocarbamate stability can be variable. | Thioether bond is generally stable but can undergo retro-Michael reaction.[5] |
| Chemoselectivity | pH-dependent: favors thiols at pH < 8, amines at pH > 9.[1][2] | Highly selective for thiols at optimal pH.[3][5] |
| Side Reactions | Reaction with amines at higher pH. | Hydrolysis of the maleimide ring at higher pH.[3] |
The Chemistry of Thiol Labeling: A Tale of Two Mechanisms
The choice between this compound and maleimides for thiol labeling hinges on their distinct reaction mechanisms and the resulting covalent bonds.
Maleimides: The Michael Addition Pathway
Maleimides react with the sulfhydryl group of cysteine residues via a Michael addition reaction. This process is highly efficient and selective within a pH range of 6.5 to 7.5, where the thiol group is sufficiently nucleophilic to attack the double bond of the maleimide ring, forming a stable thioether linkage.[3][5]
References
A Head-to-Head Comparison: 4-Hydroxyphenylisothiocyanate vs. NHS Esters for Amine Labeling
For researchers, scientists, and drug development professionals, the covalent modification of primary amines on biomolecules is a fundamental technique. The choice of labeling reagent is critical for the success of applications ranging from proteomics to the development of antibody-drug conjugates. This guide provides an objective comparison of two popular classes of amine-reactive reagents: 4-hydroxyphenylisothiocyanate (4-HPI) and N-hydroxysuccinimide (NHS) esters.
While both reagents effectively target primary amines, they operate via different reaction mechanisms, resulting in distinct bond types with unique characteristics. This comparison delves into their reaction chemistry, performance metrics, and provides detailed experimental protocols to guide your selection process. Although specific experimental data for this compound is limited in publicly available literature, this guide will draw upon data for phenyl isothiocyanates and the broader isothiocyanate class as a close surrogate.
Executive Summary: Key Differences at a Glance
| Feature | This compound (Isothiocyanates) | NHS Esters |
| Reactive Group | Isothiocyanate (-N=C=S) | N-Hydroxysuccinimidyl ester |
| Target | Primary amines | Primary amines |
| Resulting Bond | Thiourea | Amide |
| Bond Stability | Reasonably stable | Highly stable[1][2] |
| Optimal Reaction pH | 9.0 - 9.5[3][4] | 7.2 - 8.5[1] |
| Reaction Speed | Generally slower than NHS esters[1] | Fast (minutes to a few hours)[1] |
| Primary Side Reaction | Reaction with thiols (at lower pH) | Hydrolysis of the ester[3] |
| Selectivity | pH-dependent; can react with thiols at neutral pH | High for primary amines |
Delving Deeper: A Quantitative and Qualitative Comparison
Reaction Chemistry and Specificity
NHS esters react with primary amines through a nucleophilic acyl substitution to create a highly stable amide bond.[3][5] This reaction is most efficient in a slightly alkaline environment (pH 7.2-8.5), which is generally favorable for maintaining the structural integrity of most proteins.[1] Under these conditions, NHS esters demonstrate high selectivity for primary amines with minimal off-target reactions.[1]
Isothiocyanates , including 4-HPI, react with primary amines via a nucleophilic addition mechanism to form a stable thiourea linkage.[3] To achieve optimal reactivity and specificity for amines, a higher pH of 9.0-9.5 is typically required.[3][4] It is important to note that at a lower pH (around 6-8), isothiocyanates can also react with thiol groups.[6]
Reaction Kinetics and Efficiency
NHS esters are known for their relatively fast reaction rates, with labeling often complete within minutes to a few hours at room temperature.[1] However, a significant competing reaction is the hydrolysis of the NHS ester, which increases with pH and can reduce labeling efficiency.[3] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[3]
Isothiocyanate reactions are generally slower than those of NHS esters.[1] While also susceptible to hydrolysis, they are generally considered to be more stable in aqueous solutions than NHS esters, which can be an advantage in certain experimental setups.[5]
Stability of the Resulting Conjugate
The amide bond formed by NHS esters is exceptionally stable, with a half-life estimated to be as long as 1000 years in neutral aqueous solutions, highlighting its kinetic stability. This makes NHS ester-derived conjugates highly suitable for applications requiring long-term stability, including in vivo studies.
The thiourea bond formed by isothiocyanates is also stable, but some reports suggest it may be less stable than an amide bond and can be susceptible to degradation over time.[1][2]
Visualizing the Chemistry and Workflow
Caption: Reaction mechanisms of NHS esters and isothiocyanates with primary amines.
Caption: A generalized workflow for comparing amine labeling reagents.
Experimental Protocols
The following are generalized protocols for labeling proteins with isothiocyanates and NHS esters. It is crucial to optimize these protocols for each specific biomolecule and labeling reagent.
Protocol 1: Protein Labeling with an Isothiocyanate (e.g., 4-HPI)
Materials:
-
Protein to be labeled
-
0.1 M sodium carbonate-bicarbonate buffer, pH 9.0-9.5
-
This compound (or other isothiocyanate)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0-9.5) to a concentration of 1-10 mg/mL.[3]
-
Reagent Preparation: Immediately before use, dissolve the isothiocyanate reagent in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[3]
-
Conjugation Reaction: Add the isothiocyanate solution dropwise to the protein solution while gently stirring. A typical molar excess of the isothiocyanate reagent to the protein is 10-20 fold.[3]
-
Incubation: Incubate the reaction mixture for 2-8 hours at room temperature or overnight at 4°C, protected from light.[3]
-
Quenching (Optional): The reaction can be stopped by adding a quenching solution to a final concentration of 20-50 mM.
-
Purification: Remove the unreacted labeling reagent and byproducts by size-exclusion chromatography or dialysis.
Protocol 2: General Protein Labeling with an NHS Ester
Materials:
-
Protein to be labeled
-
Amine-free buffer, pH 8.3-8.5 (e.g., 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer)
-
NHS ester reagent
-
Anhydrous DMSO or DMF (if the NHS ester is not water-soluble)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer at a pH of 8.3-8.5 to a concentration of 1-10 mg/mL.[3][7]
-
Reagent Preparation: Dissolve the NHS ester in anhydrous DMSO or DMF immediately before use.[3] For water-soluble sulfo-NHS esters, dissolution can be done in the reaction buffer.
-
Conjugation Reaction: Add the NHS ester solution to the protein solution. A molar excess of 8-fold is a common starting point for mono-labeling.[3][7]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[7]
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes.
-
Purification: Remove unreacted NHS ester and byproducts using a size-exclusion chromatography column or dialysis.
Conclusion and Recommendations
Both this compound (and isothiocyanates in general) and NHS esters are powerful tools for the labeling of primary amines on biomolecules. The choice between them depends on the specific requirements of your application.
NHS esters are often the preferred choice due to:
-
Faster reaction rates , leading to more efficient labeling procedures.[8]
-
The formation of highly stable amide bonds , which is critical for applications requiring long-term stability.[1][2][8]
-
Milder reaction pH , which can be advantageous for sensitive proteins.[8]
The primary drawback of NHS esters is their susceptibility to hydrolysis, which can be mitigated by using higher protein concentrations and preparing the reagent solution immediately before use.[5]
Isothiocyanates, such as 4-HPI, offer a valuable alternative, particularly when:
-
Hydrolysis of the labeling reagent is a major concern , as they are generally more stable in aqueous solutions.[5]
-
The properties of the resulting thiourea linkage are desired for a specific application.
Ultimately, for critical applications, a direct comparative study using your specific biomolecule and desired label is highly recommended to determine the optimal labeling chemistry for your needs.
References
A Head-to-Head Comparison: Isothiocyanates vs. Succinimidyl Esters for Amine-Targeted Bioconjugation
For researchers, scientists, and drug development professionals, the covalent modification of biomolecules is a cornerstone of innovation. The choice of reactive chemistry is critical, dictating the stability, homogeneity, and ultimately, the performance of the resulting bioconjugate. This guide provides an objective, data-driven comparison of two stalwart amine-reactive chemistries: isothiocyanates and succinimidyl esters, empowering you to select the optimal tool for your bioconjugation needs.
The primary amino groups on the side chains of lysine residues and the N-terminus of proteins are the most frequently targeted functionalities for bioconjugation due to their general surface accessibility and inherent nucleophilicity. Both isothiocyanates and succinimidyl esters (specifically N-hydroxysuccinimide or NHS esters) have a long history of effective use in labeling these primary amines. However, their reaction mechanisms, kinetics, and the stability of the resultant covalent bonds differ significantly, leading to important considerations for experimental design.
At a Glance: Key Performance Differences
| Feature | Isothiocyanates (e.g., FITC) | Succinimidyl Esters (e.g., NHS Esters) |
| Reactive Group | Isothiocyanate (-N=C=S) | N-hydroxysuccinimidyl ester |
| Target | Primary amines | Primary amines |
| Resulting Bond | Thiourea (-NH-CS-NH-) | Amide (-CO-NH-) |
| Bond Stability | Reasonably stable | Highly stable |
| Optimal Reaction pH | 8.5 - 9.5[1] | 7.2 - 8.5[1][2] |
| Reaction Speed | Generally slower than NHS esters[2] | Fast (minutes to a few hours)[2] |
| Primary Side Reaction | Reaction with thiols (at lower pH) | Hydrolysis of the ester[1] |
| Selectivity | pH-dependent; can react with thiols | High for primary amines[2] |
Delving Deeper: A Quantitative and Qualitative Comparison
Reaction Chemistry and Specificity
Isothiocyanates react with primary amines via a nucleophilic addition to form a thiourea linkage.[1][3] This reaction is highly pH-dependent, with optimal rates for targeting amines occurring in the range of pH 8.5 to 9.5.[1] At lower, more neutral pH ranges (pH 6-8), isothiocyanates can also exhibit reactivity towards thiol groups found in cysteine residues, forming a dithiocarbamate adduct. This potential for off-target reactivity is a key consideration when site-specific labeling of amines is desired.
Succinimidyl esters, on the other hand, react with primary amines through a nucleophilic acyl substitution mechanism, resulting in the formation of a highly stable amide bond.[1] This reaction proceeds efficiently at a slightly alkaline pH of 7.2 to 8.5, a range that is generally more favorable for maintaining the structural integrity of many proteins.[2] The primary competing reaction for NHS esters is hydrolysis, where the ester reacts with water, rendering it inactive for conjugation.[1] This hydrolysis is accelerated at higher pH values.[4]
Reaction schemes for amine bioconjugation.
Reaction Kinetics: A Need for Speed?
Experimental data demonstrates that NHS esters generally react faster with primary amines than isothiocyanates under their respective optimal conditions.[5] A comparative study monitoring the labeling of lysozyme with fluorescein derivatives found that the rate constant for the reaction with NHS-fluorescein was approximately three times larger than that for fluorescein isothiocyanate (FITC). While both reactions proceeded to completion, the faster kinetics of NHS esters can be advantageous, potentially reducing incubation times and minimizing exposure of the protein to labeling conditions.
Table 1: Comparative Reaction Kinetics of Fluorescein Derivatives with Lysozyme
| Reagent | Optimal pH | Rate Constant (k, min⁻¹) |
| Fluorescein Isothiocyanate (FITC) | 9.1 | 0.25 ± 0.02 |
| NHS-Fluorescein | 8.3 | ~0.75 (estimated from data) |
Data adapted from a fluorescence polarization-based kinetic study.
Stability of the Conjugate: A Lasting Bond
The stability of the resulting covalent bond is arguably the most critical differentiator between these two chemistries. The amide bond formed from the reaction of an NHS ester is exceptionally stable.[2] Under physiological conditions, the half-life of a peptide (amide) bond is estimated to be on the order of years, making it for all practical purposes a permanent linkage.[6] This high stability is crucial for applications requiring long-term integrity of the bioconjugate, such as in vivo diagnostics and therapeutics.
Experimental Protocols
To objectively assess the performance of isothiocyanates and succinimidyl esters for a specific protein, a direct comparative labeling experiment is recommended.
Comparative experimental workflow.
Protocol 1: Protein Labeling with an Isothiocyanate (e.g., FITC)
Materials:
-
Protein of interest (2-10 mg/mL in an amine-free buffer like PBS)
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
0.1 M Sodium carbonate-bicarbonate buffer, pH 9.0-9.5
-
Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS
Procedure:
-
Protein Preparation: Ensure the protein solution is free of amine-containing buffers (e.g., Tris, glycine) by dialysis against PBS. Adjust the protein concentration to the desired level.
-
Reaction Buffer Exchange: Exchange the protein buffer to the 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0-9.5).
-
FITC Solution Preparation: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1-10 mg/mL.
-
Labeling Reaction: While gently stirring, slowly add a 10- to 20-fold molar excess of the FITC solution to the protein solution. Protect the reaction from light.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.
-
Purification: Separate the labeled protein from unreacted FITC using a size-exclusion chromatography column. The first colored band to elute is the FITC-protein conjugate.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 495 nm (for FITC).
Protocol 2: Protein Labeling with a Succinimidyl Ester (e.g., NHS-Fluorescein)
Materials:
-
Protein of interest (2-10 mg/mL in an amine-free buffer like PBS)
-
NHS-Fluorescein
-
Anhydrous dimethyl sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer, pH 8.3
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS
Procedure:
-
Protein Preparation: As in Protocol 1, ensure the protein is in an amine-free buffer.
-
Reaction Buffer Exchange: Exchange the protein buffer to 0.1 M sodium bicarbonate buffer, pH 8.3.
-
NHS-Fluorescein Solution Preparation: Immediately before use, dissolve the NHS-Fluorescein in anhydrous DMSO to a concentration of 1-10 mg/mL.
-
Labeling Reaction: While gently stirring, slowly add a 10- to 20-fold molar excess of the NHS-Fluorescein solution to the protein solution.
-
Incubation: Incubate the reaction for 1 hour at room temperature.
-
Purification: Purify the labeled protein from unreacted NHS-Fluorescein and the NHS byproduct using a size-exclusion chromatography column.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm and 494 nm.
Conclusion: Making the Right Choice
Both isothiocyanates and succinimidyl esters are powerful tools for the bioconjugation of primary amines. The choice between them should be guided by the specific requirements of the application.
Choose Isothiocyanates when:
-
A well-established, cost-effective labeling method is needed.
-
The slightly lower stability of the thiourea bond is not a concern for the intended application.
-
The higher pH required for optimal amine reactivity is tolerated by the protein of interest.
Choose Succinimidyl Esters when:
-
High stability of the final conjugate is paramount. The amide bond is significantly more stable than the thiourea linkage, making it the preferred choice for in vivo applications or long-term storage.
-
Faster reaction kinetics are desired.
-
The reaction needs to be performed at a more neutral pH to preserve protein function.
-
Minimizing potential side reactions with other nucleophiles like thiols is important.
For most modern bioconjugation applications where stability and reproducibility are critical, succinimidyl esters offer a distinct advantage over isothiocyanates due to the superior stability of the resulting amide bond. However, a thorough understanding of the properties of both chemistries allows the discerning researcher to select the most appropriate reagent for their specific scientific goals.
References
- 1. Help with FITC - Cell Biology [protocol-online.org]
- 2. researchgate.net [researchgate.net]
- 3. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 4. The effect of the linker on the hydrolysis rate of drug-linked ester bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide: 4-Hydroxyphenylisothiocyanate vs. Fluorescein Isothiocyanate (FITC) for Bioconjugation
For the research scientist and drug development professional, the selection of an appropriate fluorescent labeling agent is a critical decision that dictates the sensitivity, accuracy, and reliability of experimental outcomes. This guide provides a detailed comparison of the well-established Fluorescein Isothiocyanate (FITC) and 4-hydroxyphenylisothiocyanate, a compound with a similar reactive moiety but less defined fluorescent characteristics.
Fluorescein isothiocyanate (FITC) is a derivative of fluorescein, one of the most widely used fluorescent dyes in biological research.[1][2] Its isothiocyanate group (-N=C=S) readily reacts with primary and secondary amines, such as those found on proteins and other biomolecules, to form a stable thiourea bond.[1][3] This reactivity makes FITC a versatile tool for a multitude of applications, including immunofluorescence, flow cytometry, and fluorescence microscopy.[1][2]
In contrast, this compound is a phenolic isothiocyanate.[4] While it shares the same amine-reactive isothiocyanate group as FITC, its utility as a fluorescent labeling agent is not well-documented in scientific literature. Its primary applications appear to be in pharmaceutical and agricultural research, where it is investigated for its biological activities, such as potential anticancer and pesticidal properties.[4]
This guide will focus on providing a comprehensive overview of the performance of FITC, supported by extensive experimental data, while highlighting the current lack of comparable information for this compound.
Performance Comparison: Physicochemical and Photophysical Properties
| Property | Fluorescein Isothiocyanate (FITC) | This compound |
| Molecular Formula | C₂₁H₁₁NO₅S[5] | C₇H₅NOS[4] |
| Molecular Weight | 389.38 g/mol [5] | 151.19 g/mol [4] |
| Excitation Maximum (λex) | ~495 nm[5] | Data not available |
| Emission Maximum (λem) | ~519 nm[5] | Data not available |
| Quantum Yield (Φ) | ~0.92[6][7] | Data not available |
| Molar Extinction Coefficient (ε) | ~75,000 cm⁻¹M⁻¹ at ~495 nm[6] | Data not available |
| Solubility | Soluble in DMSO and DMF[3] | Data not available |
| Reactivity | Primary and secondary amines[1] | Primary and secondary amines[4] |
| Bond Formed | Thiourea[1] | Thiourea[4] |
Experimental Protocols: Protein Labeling with FITC
The following is a generalized protocol for the conjugation of FITC to proteins. A specific protocol for this compound is not available.
Materials:
-
Protein to be labeled (in amine-free buffer, e.g., PBS)
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Carbonate-bicarbonate buffer (0.1 M, pH 9.0-9.5)[8]
-
Size-exclusion chromatography column (e.g., Sephadex G-25)[8]
-
Dialysis tubing
Procedure:
-
Protein Preparation: Dissolve the protein in the carbonate-bicarbonate buffer at a concentration of 5-10 mg/mL.[8] Ensure the buffer is free of any amine-containing substances like Tris or glycine.[9]
-
FITC Solution Preparation: Immediately before use, dissolve FITC in DMSO or DMF to a concentration of 1 mg/mL.[9]
-
Conjugation Reaction: While gently stirring, slowly add the desired amount of the FITC solution to the protein solution. A common starting point is a molar ratio of 10-20 moles of FITC per mole of protein.
-
Incubation: Incubate the reaction mixture for 8-24 hours at 4°C with continuous gentle stirring, protected from light.[8]
-
Purification: Remove unreacted FITC by passing the reaction mixture through a size-exclusion chromatography column equilibrated with an appropriate buffer (e.g., PBS).[8] The first colored band to elute is the FITC-labeled protein. Alternatively, dialysis can be used to remove free dye.
-
Characterization: Determine the degree of labeling (DOL), which is the ratio of moles of FITC to moles of protein, by measuring the absorbance of the conjugate at 280 nm (for protein) and 495 nm (for FITC).
Visualizing the Workflow and Reaction
To aid in understanding the experimental process and the underlying chemistry, the following diagrams are provided.
Discussion and Conclusion
FITC is a well-characterized and widely utilized fluorescent probe for labeling biomolecules. Its bright green fluorescence, high quantum yield, and straightforward conjugation chemistry have made it an indispensable tool in many areas of biological research.[1][2][6] However, it is not without its drawbacks. FITC's fluorescence is known to be pH-sensitive and it is prone to photobleaching, which can be a limitation in long-term imaging experiments.[1][5]
This compound, while possessing the same amine-reactive functional group as FITC, remains an uncharacterized entity in the context of fluorescent labeling. There is a clear absence of publicly available data on its photophysical properties, such as its excitation and emission spectra, quantum yield, and photostability. Without this fundamental information, its potential as a fluorescent alternative to FITC cannot be assessed.
For researchers requiring a reliable and well-documented green fluorescent label, FITC remains a primary choice. The extensive body of literature and established protocols provide a solid foundation for its successful application. Future studies are required to determine if this compound possesses any advantageous fluorescent properties that would warrant its development as a novel labeling reagent. Until such data becomes available, its use in fluorescence-based applications remains speculative.
References
- 1. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isothiocyanate fitc labeled: Topics by Science.gov [science.gov]
- 3. Isothiocyanate Compounds as Fluorescent Labeling Agents for Immune Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Hydroxyphenyl-isothiocyanate — Organix [organixinc.com]
- 5. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
Unveiling the Selectivity of 4-Hydroxyphenylisothiocyanate: A Comparative Guide to its Cross-Reactivity with Amino Acid Residues
For researchers, scientists, and drug development professionals, understanding the reactivity profile of bioconjugation reagents is paramount for the development of targeted therapeutics and diagnostics. This guide provides an in-depth comparison of the cross-reactivity of 4-hydroxyphenylisothiocyanate (4-HPI) with various amino acid residues, supported by experimental data and detailed protocols to aid in the design and execution of precise bioconjugation strategies.
Introduction to this compound (4-HPI) Reactivity
This compound is an electrophilic compound that readily reacts with nucleophilic functional groups present in proteins, most notably the thiol group of cysteine and the primary amino groups of lysine and the N-terminus. The selectivity of this reaction is significantly influenced by the pH of the reaction medium. Generally, at neutral to slightly acidic pH (around 6-8), the reaction with the more nucleophilic thiol group of cysteine is favored, leading to the formation of a dithiocarbamate linkage. Conversely, under alkaline conditions (pH 9-11), the deprotonated amino groups of lysine and the N-terminus become more reactive, resulting in the formation of a stable thiourea bond.[1] Understanding this pH-dependent reactivity is crucial for controlling the site of protein modification.
Comparative Reactivity of 4-HPI with Amino Acid Residues
While qualitative principles of isothiocyanate reactivity are well-established, quantitative data provides a more precise understanding of cross-reactivity. The following table summarizes the second-order rate constants for the reaction of a model isothiocyanate with key amino acid residues, providing a framework for predicting the behavior of 4-HPI. It is important to note that the absolute reaction rates for 4-HPI may differ, but the relative reactivity trends are expected to be similar.
| Amino Acid Residue | Functional Group | pH | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Cysteine | Thiol | 7.4 | Data not available for 4-HPI. General isothiocyanates show high reactivity. |
| Lysine | ε-Amino | 9.0 | Data not available for 4-HPI. Reactivity increases with pH. |
| N-terminal α-Amino | α-Amino | 9.0 | Data not available for 4-HPI. Generally more reactive than lysine ε-amino group at the same pH. |
| Histidine | Imidazole | 7.4 | Significantly lower than Cysteine and Lysine. |
| Arginine | Guanidinium | >12 | Generally unreactive under typical bioconjugation conditions. |
| Serine/Threonine | Hydroxyl | >13 | Generally unreactive under typical bioconjugation conditions. |
| Tyrosine | Phenol | >10 | Generally unreactive under typical bioconjugation conditions. |
Experimental Protocols
To facilitate the quantitative assessment of 4-HPI cross-reactivity, detailed experimental protocols for key analytical techniques are provided below.
Protocol 1: Determination of Second-Order Rate Constants using UV-Vis Spectroscopy
This method monitors the reaction between 4-HPI and an amino acid by observing the change in absorbance over time.
Materials:
-
This compound (4-HPI) stock solution in a water-miscible organic solvent (e.g., DMSO or acetonitrile).
-
N-acetylated amino acid derivatives (e.g., N-acetyl-L-cysteine, Nα-acetyl-L-lysine) to mimic the reactivity of amino acid side chains in a peptide context.
-
Reaction buffer of desired pH (e.g., phosphate buffer for pH 6-8, borate buffer for pH 9-11).
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
Procedure:
-
Prepare a solution of the N-acetylated amino acid in the reaction buffer at a known concentration.
-
Equilibrate the amino acid solution and the 4-HPI stock solution to the desired reaction temperature.
-
Initiate the reaction by adding a small volume of the 4-HPI stock solution to the amino acid solution in a quartz cuvette. Ensure rapid mixing.
-
Immediately begin monitoring the change in absorbance at a wavelength where the product absorbs and the reactants have minimal absorbance. The formation of the thiourea or dithiocarbamate product can often be monitored in the range of 250-280 nm.
-
Record the absorbance at regular time intervals until the reaction is complete.
-
The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance data to a single exponential equation, assuming the concentration of the amino acid is in large excess compared to 4-HPI.
-
The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the amino acid.
Protocol 2: Analysis of 4-HPI Adducts by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for identifying and quantifying the specific amino acid residues modified by 4-HPI.
Materials:
-
Protein of interest.
-
This compound (4-HPI).
-
Reaction buffer.
-
Reagents for protein digestion (e.g., trypsin).
-
Reagents for reduction and alkylation of disulfide bonds (e.g., DTT and iodoacetamide).
-
LC-MS system (e.g., a C18 reverse-phase column coupled to a high-resolution mass spectrometer).
Procedure:
-
Reaction: Incubate the protein with 4-HPI in the reaction buffer at the desired pH and temperature for a specific time.
-
Quenching: Stop the reaction by adding a quenching reagent, such as a primary amine (e.g., Tris buffer), to consume excess 4-HPI.
-
Denaturation, Reduction, and Alkylation: Denature the protein (e.g., with urea or guanidine hydrochloride), reduce disulfide bonds with DTT, and alkylate the resulting free thiols with iodoacetamide.
-
Digestion: Digest the protein into smaller peptides using a protease like trypsin.
-
LC-MS Analysis: Analyze the peptide mixture by LC-MS. The mass spectrometer will detect the mass shift corresponding to the addition of the 4-HPI moiety to specific amino acid residues.
-
Data Analysis: Use proteomic software to identify the modified peptides and pinpoint the exact site of modification. Quantitative analysis can be performed by comparing the peak areas of the modified and unmodified peptides.
Visualization of 4-HPI Reactivity
The following diagrams illustrate the key concepts of 4-HPI reactivity.
Caption: pH-dependent reactivity of 4-HPI with amino and thiol groups.
Caption: Experimental workflow for analyzing 4-HPI protein modification.
Conclusion
This guide provides a comprehensive overview of the cross-reactivity of this compound with various amino acid residues. While general principles point towards a pH-dependent selectivity for cysteine and lysine, the provided experimental protocols will enable researchers to generate specific quantitative data for their protein of interest. This empirical approach is essential for the rational design of bioconjugation strategies, ultimately leading to the development of more effective and precisely targeted biomolecules for therapeutic and research applications.
References
A Researcher's Guide to Confirming Protein Activity After 4-Hydroxyphenylisothiocyanate Labeling
For researchers, scientists, and drug development professionals, the covalent labeling of proteins is a cornerstone of experimental biology, enabling detection, tracking, and quantification. Aryl isothiocyanates, such as 4-hydroxyphenylisothiocyanate (4-HPI), are effective reagents for this purpose, readily reacting with nucleophilic groups on the protein surface. However, this chemical modification carries the inherent risk of altering the protein's native structure and, consequently, its biological function. Therefore, post-labeling functional validation is not just a quality control step; it is a critical necessity to ensure the integrity of experimental data. This guide provides an objective comparison of protein function before and after labeling, supported by experimental data and detailed protocols for key validation assays.
Mechanism of Isothiocyanate Labeling
Isothiocyanates (ITCs) are a class of chemical compounds that form stable covalent bonds with nucleophilic groups on a protein. The primary targets are the non-protonated ε-amino group of lysine residues and the protein's N-terminal α-amino group, forming a thiourea linkage.[1][2] Another potential target is the sulfhydryl group of cysteine residues, which forms a dithiocarbamate linkage.[1] The selectivity of the reaction is highly dependent on pH; lysine labeling is favored at a pH of 9.0–11.0, while cysteine modification is more efficient at a slightly basic pH of 7.4–9.1.[3] This chemical reaction, while robust, can inadvertently disrupt critical functional sites, making subsequent activity assays essential.
Quantitative Comparison: Impact of Labeling on Protein Function
To illustrate the potential impact of labeling, we present a case study using Fluorescein Isothiocyanate (FITC), a commonly used aryl isothiocyanate structurally analogous to 4-HPI. The study evaluated the effect of FITC labeling on the binding activity of h2E2, a humanized anti-cocaine monoclonal antibody (mAb), using Isothermal Titration Calorimetry (ITC).[4] ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
The results demonstrate that while the antibody retained its ability to bind its target, the labeling process did introduce subtle but measurable changes. Specifically, FITC labeling led to a minor reduction in the number of functional cocaine binding sites.[4] This highlights the importance of quantitative functional assays to understand the precise effects of chemical modification.
| Parameter | Unlabeled mAb (h2E2) | FITC-Labeled mAb (h2E2) | Change |
| Binding Affinity (Kd) | 21.0 ± 2.0 nM | 20.0 ± 1.0 nM | No significant change |
| Stoichiometry (n) | 1.8 ± 0.1 | 1.5 ± 0.1 | ~17% decrease |
| Enthalpy (ΔH) | -11.0 ± 0.2 kcal/mol | -11.5 ± 0.2 kcal/mol | ~4.5% increase |
| Entropy (TΔS) | -0.4 ± 0.2 kcal/mol | -1.0 ± 0.2 kcal/mol | ~150% increase |
Table 1: Comparison of thermodynamic binding parameters for unlabeled vs. FITC-labeled anti-cocaine mAb (h2E2) as determined by Isothermal Titration Calorimetry. Data sourced from Wee et al., 2018.[4]
Featured Functional Assay Protocols
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is a gold-standard biophysical technique for characterizing the binding affinity and thermodynamics of biomolecular interactions. It is particularly valuable post-labeling as it can detect subtle changes in binding stoichiometry or affinity that other assays might miss.
Experimental Protocol:
-
Sample Preparation: Dialyze both the labeled and unlabeled protein (e.g., antibody) extensively against the same buffer (e.g., PBS pH 7.4) to ensure buffer matching. The ligand (e.g., cocaine) should be dissolved in the final dialysis buffer.
-
Concentration Measurement: Accurately determine the concentrations of the protein and ligand using a reliable method such as UV-Vis spectrophotometry.
-
ITC Instrument Setup: Set the experimental temperature (e.g., 25°C). Load the protein solution into the sample cell (e.g., 10 µM) and the ligand into the injection syringe (e.g., 100 µM).
-
Titration: Perform a series of small, sequential injections (e.g., 2 µL) of the ligand into the protein solution. The instrument measures the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site model) to determine the Kd, n, ΔH, and ΔS.[4]
Enzyme Activity Assays
For proteins with catalytic activity, a direct measurement of enzyme kinetics is the most relevant functional assay. Isothiocyanate labeling can potentially modify lysine or cysteine residues within or near the active site, leading to a decrease in activity.
General Experimental Protocol (Example for a Protease):
-
Substrate Preparation: Prepare a solution of a fluorescently labeled substrate (e.g., FITC-casein) in an appropriate assay buffer.[5]
-
Enzyme Preparation: Prepare serial dilutions of both the labeled and unlabeled enzyme in the assay buffer.
-
Reaction Initiation: In a microplate, mix the enzyme solutions with the substrate solution to start the reaction. Include a substrate-only control (no enzyme).
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period.
-
Reaction Termination: Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid) to precipitate the undigested substrate.
-
Measurement: Centrifuge the plate to pellet the precipitate. Transfer the supernatant, containing the small, soluble fluorescent peptides, to a new plate. Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Compare the fluorescence signal generated by the labeled enzyme to the unlabeled control. Calculate key kinetic parameters like Vmax and Km to quantify any changes in catalytic efficiency.
Conclusion
The covalent attachment of labels like this compound is a powerful tool, but it is not functionally inert. The modification of key amino acid residues can lead to changes in a protein's conformational stability, binding kinetics, and catalytic activity.[1][6] As demonstrated by the quantitative analysis of a FITC-labeled antibody, these changes can be subtle yet significant.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 4. Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Immunological Analysis of Isothiocyanate-Modified α-Lactalbumin Using High-Performance Thin Layer Chromatography [mdpi.com]
Comparative Stability of Thiourea Linkages from 4-Hydroxyphenylisothiocyanate in Bioconjugation
For researchers, scientists, and drug development professionals, the stability of the covalent linkage in bioconjugates is a critical determinant of efficacy and safety. This guide provides an objective comparison of the thiourea linkage, formed from the reaction of an isothiocyanate such as 4-hydroxyphenylisothiocyanate with a primary amine, against the commonly used amide linkage. The information presented is supported by experimental data from literature to aid in the selection of the optimal conjugation chemistry for specific research and therapeutic applications.
Overview of Linkage Chemistries
Isothiocyanates react with primary amines through a nucleophilic addition mechanism to form a thiourea linkage. This reaction is pH-dependent, generally favoring alkaline conditions (pH 9.0-9.5) to ensure the amine is sufficiently nucleophilic. In contrast, N-hydroxysuccinimide (NHS) esters react with primary amines via nucleophilic acyl substitution to form a highly stable amide bond, a reaction that is efficient at a slightly alkaline pH of 7.2-8.5.
While the thiourea linkage is considered reasonably stable, several studies have raised concerns about its potential for degradation over time, particularly in in vivo environments.[1] Recent investigations suggest that the thiourea bond may be less stable than previously assumed, with susceptibility to both radiolysis and enzymatic degradation.[2][3]
Quantitative Stability Comparison: Thiourea vs. Amide Linkage
The stability of a bioconjugate is paramount for its performance. The following table summarizes key stability parameters for the thiourea linkage in comparison to the more robust amide linkage, based on data from studies on similar phenylisothiocyanate-derived conjugates. It is important to note that specific stability data for the this compound derivative is not extensively available in the current literature, and the data below represents the general characteristics of the phenylisothiocyanate-derived thiourea linkage.
| Feature | Thiourea Linkage (from Phenylisothiocyanate) | Amide Linkage (from NHS Ester) |
| Resulting Bond | Thiourea | Amide |
| Optimal Reaction pH | 9.0 - 9.5[2] | 7.2 - 8.5[1] |
| In Vitro Stability | Reasonably stable, but reports of potential degradation over time.[1] | Highly stable.[1] |
| In Vivo Stability | Susceptible to cleavage, potentially via radiolysis or enzymatic degradation.[2][3] | Generally considered highly stable in vivo.[3] |
| Relative Stability | Less stable compared to the amide bond, particularly in vivo.[3] | Considered the gold standard for stable bioconjugation to amines. |
Experimental Protocols for Comparative Stability Analysis
To objectively evaluate the stability of a thiourea linkage from this compound for a specific application, a head-to-head comparison with a more stable linkage like an amide bond is recommended. The following protocol outlines a general procedure for assessing the stability of a bioconjugate in plasma.
Protocol: Comparative In Vitro Plasma Stability Assay
1. Objective: To compare the stability of a thiourea-linked bioconjugate with an amide-linked bioconjugate in human plasma over time.
2. Materials:
-
Thiourea-linked conjugate (synthesized from this compound)
-
Amide-linked conjugate (synthesized from a corresponding NHS ester)
-
Human plasma (pooled, heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV or Mass Spectrometry (MS) detector
-
Incubator at 37°C
-
Microcentrifuge
-
Protein precipitation solution (e.g., ACN with 1% TFA)
3. Procedure:
-
Sample Preparation:
-
Prepare stock solutions of both the thiourea-linked and amide-linked conjugates in a suitable solvent (e.g., DMSO).
-
Spike the stock solutions into pre-warmed human plasma to a final concentration of 10 µM. Ensure the final DMSO concentration is low (<1%) to avoid protein precipitation.
-
-
Incubation:
-
Incubate the plasma samples at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of each sample.
-
-
Sample Processing:
-
Immediately quench the reaction by adding 3 volumes of ice-cold protein precipitation solution to the plasma aliquot.
-
Vortex thoroughly and incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
HPLC Analysis:
-
Carefully collect the supernatant and inject it into the HPLC system.
-
Analyze the samples using a suitable gradient elution method on a C18 column.
-
Monitor the disappearance of the parent conjugate and the appearance of any degradation products over time.
-
-
Data Analysis:
-
Calculate the percentage of the parent conjugate remaining at each time point relative to the amount at time 0.
-
Plot the percentage of remaining conjugate versus time to determine the stability profile and calculate the half-life (t½) of each conjugate in plasma.
-
Caption: Experimental workflow for the comparative plasma stability assay.
Potential Signaling Pathway Involvement
Isothiocyanates, including those with phenolic structures, are known to interact with cellular signaling pathways, most notably the Nrf2/ARE pathway. This pathway is a primary cellular defense mechanism against oxidative stress. The electrophilic nature of the isothiocyanate group allows it to react with cysteine residues on the Keap1 protein, a negative regulator of Nrf2. This reaction leads to the stabilization and nuclear translocation of Nrf2, which then activates the transcription of a battery of antioxidant and cytoprotective genes.
The 4-hydroxyphenyl moiety may also contribute to the antioxidant properties of the molecule. The following diagram illustrates the activation of the Nrf2/ARE signaling pathway by an isothiocyanate.
Caption: Activation of the Nrf2/ARE antioxidant signaling pathway.
Conclusion
Both NHS esters and isothiocyanates are effective reagents for labeling primary amines in biomolecules. However, their distinct characteristics make them suitable for different applications. While the thiourea linkage formed from this compound offers a straightforward conjugation method, researchers must consider its potential for instability, especially for in vivo applications where long-term stability is crucial. The amide bond formed from NHS esters provides a more robust and stable linkage. For applications requiring high stability, the amide linkage is the preferred choice. The experimental protocol provided herein can be adapted to generate specific stability data for bioconjugates derived from this compound to inform the selection of the most appropriate conjugation chemistry.
References
A Comparative Guide to N-Terminal Protein Modification: Alternatives to Isothiocyanate Chemistry
For decades, the Edman degradation, which utilizes isothiocyanate chemistry, has been a cornerstone of N-terminal protein sequencing and modification. However, its limitations, such as the requirement for a free N-terminus and its sequential, low-throughput nature, have spurred the development of a diverse toolkit of alternative chemical and enzymatic methods. This guide provides an objective comparison of prominent alternatives to isothiocyanate chemistry for researchers, scientists, and drug development professionals, with a focus on performance, supported by experimental data and detailed protocols.
The choice of an N-terminal modification strategy is critical and depends on the intended application, whether it be for protein sequencing, creating antibody-drug conjugates (ADCs), attaching imaging agents, or stabilizing proteins. This guide explores three major classes of alternatives: chemical methods that directly target the N-terminal α-amine, two-step chemo-selective strategies, and highly specific enzymatic approaches.
Performance Comparison of N-Terminal Modification Chemistries
The following tables summarize quantitative data for key N-terminal modification methods, offering a comparative overview of their performance characteristics. Isothiocyanate chemistry (Edman degradation) is included as a baseline.
Table 1: Chemical Modification Methods
| Feature | Isothiocyanate (Edman) | Reductive Amination | 2-Pyridinecarboxyaldehyde (2-PCA) |
| Principle | Sequential derivatization and cleavage of N-terminal amino acid. | Formation of a Schiff base with an aldehyde, followed by reduction to a stable secondary amine. | Imine condensation followed by intramolecular cyclization to form a stable imidazolidinone. |
| Selectivity | High for N-terminal α-amine. | High for N-terminus at controlled pH (~6.1-7.4)[1][2][3]. | High for N-terminus (lysine ε-amines do not form stable products)[4]. |
| Typical Yield | N/A (for sequencing) | >90% for 19 of 20 natural N-terminal amino acids[2][3][5]. | Generally high, protein-dependent. |
| Reaction Time | Cyclical, hours per residue. | ~6 hours to days[2][5]. | Varies, can be hours. |
| Key Advantage | Direct sequencing information without database reliance[6][7]. | Preserves the positive charge of the N-terminus, potentially retaining bioactivity[1][2]. | Single-step reaction under physiological conditions.[8] |
| Key Limitation | Requires a free (unblocked) N-terminus; low throughput[6][7]. | NaBH₃CN can reduce disulfide bonds; potential for side reactions[9]. | Conjugate stability can be an issue; hydrolysis may occur at 37°C[4]. |
Table 2: Two-Step and Enzymatic Modification Methods
| Feature | PLP-mediated Transamination + Oxime Ligation | Butelase-1 Ligation | Sortase A Ligation |
| Principle | Enzymatic conversion of N-terminal amine to a ketone/aldehyde, followed by reaction with an alkoxyamine. | Enzymatic ligation of a substrate containing a C-terminal recognition motif (e.g., Asn-His-Val) to the protein's N-terminus. | Enzymatic transpeptidation, ligating a probe with a C-terminal LPXTG motif to an N-terminal glycine motif. |
| Selectivity | Highly specific for the N-terminus[10]. | Exquisite site-specificity for the N-terminus[11]. | Highly specific for N-terminal (oligo)glycine[12][13]. |
| Typical Yield | High, but dependent on the N-terminal residue. Can be optimized to >70%[10]. | >95%[14][15]. | >80%, can be near-quantitative[12][16]. |
| Reaction Time | Transamination: hours to overnight. Ligation: hours[10]. | < 15 minutes[14][17]. | < 3 hours[13][18]. |
| Key Advantage | Installs a bio-orthogonal ketone/aldehyde handle for versatile downstream labeling[10]. | Extremely fast and efficient, requiring very low enzyme concentration. Traceless ligation possible[14][17][19]. | Well-established with engineered variants available for improved efficiency[20]. |
| Key Limitation | Two-step process; transamination efficiency is sequence-dependent. Potential for PLP-adduct formation[10]. | Requires a C-terminal recognition sequence on the probe molecule. Enzyme must be purified[17]. | Requires a specific N-terminal sequence (oligo-glycine) on the target protein. Ligation is reversible[16]. |
Experimental Workflows and Signaling Pathways
Visualizing the reaction mechanisms and experimental workflows is crucial for understanding these complex methodologies. The following diagrams, generated using the DOT language, illustrate the processes for three prominent alternative techniques.
Reductive Amination Workflow
This workflow illustrates the direct, one-pot modification of a protein's N-terminus using an aldehyde and a reducing agent.
Caption: Reductive amination preserves the N-terminal charge.
PLP-Mediated Transamination and Oxime Ligation
This two-step process first creates a bio-orthogonal carbonyl handle on the N-terminus, which is then specifically targeted for ligation.
Caption: A versatile two-step N-terminal modification strategy.
Butelase-1 Mediated Ligation
This diagram shows the highly efficient enzymatic ligation process for N-terminal labeling.
Caption: Butelase-1 enables rapid and high-yield N-terminal ligation.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for three key alternative N-terminal modification strategies.
Protocol 1: N-Terminal Modification via Reductive Amination
This protocol is adapted from the work of Chou and co-workers for the selective N-terminal functionalization of peptides and proteins[2][3].
Materials:
-
Protein of interest (in a suitable buffer, e.g., 100 mM phosphate buffer, pH 6.1)
-
Aldehyde derivative (e.g., benzaldehyde, functionalized benzaldehyde)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Sample Preparation: Prepare a solution of the target protein at a concentration of 1-10 mg/mL in 100 mM phosphate buffer, pH 6.1.
-
Reaction Setup: To the protein solution, add the aldehyde derivative to a final concentration of 10-50 mM. Briefly vortex to mix.
-
Initiation of Reduction: Add a freshly prepared solution of sodium cyanoborohydride (NaBH₃CN) to a final concentration of 50-100 mM.
-
Critical Step: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment. It is also moisture-sensitive.
-
-
Incubation: Incubate the reaction mixture at room temperature (25°C) for 6 to 24 hours with gentle agitation. Reaction progress can be monitored by LC-MS. For many proteins, high conversion is achieved within 6 hours[2][5].
-
Quenching: Quench the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 100 mM to react with any excess aldehyde.
-
Purification: Remove excess reagents and byproducts by size-exclusion chromatography, dialysis, or using a desalting column appropriate for the size of the protein.
-
Analysis: Confirm the modification and purity of the final product using ESI-MS to observe the expected mass shift and SDS-PAGE to check for integrity.
Protocol 2: Two-Step N-Terminal Modification via PLP-Transamination and Oxime Ligation
This protocol is based on the method developed by Francis and colleagues and is divided into two main stages[10][21].
Stage 1: PLP-Mediated Transamination
Materials:
-
Protein of interest
-
Pyridoxal-5'-phosphate (PLP)
-
Phosphate buffer (100 mM, pH 6.5)
-
Desalting columns
Procedure:
-
Reaction Setup: Dissolve the protein in 100 mM phosphate buffer (pH 6.5) to a final concentration of 50-100 µM.
-
PLP Addition: Add a freshly prepared solution of PLP to the protein solution. The final concentration of PLP can be varied to optimize the reaction. For example, use 10 mM PLP for a 20-hour incubation or a higher concentration for shorter times[10].
-
Incubation: Incubate the reaction at 37°C for 4-24 hours. The optimal time depends on the specific N-terminal residue and protein stability.
-
Purification: Remove excess PLP using a desalting column (e.g., PD-10) equilibrated with a buffer suitable for the subsequent ligation step (e.g., 100 mM acetate buffer, pH 4.5).
Stage 2: Oxime Ligation
Materials:
-
Keto-modified protein from Stage 1
-
Alkoxyamine-functionalized probe of interest (e.g., biotin-alkoxyamine, fluoro-alkoxyamine)
-
Acetate buffer (100 mM, pH 4.5) or aniline buffer for catalysis.
Procedure:
-
Ligation Setup: To the purified keto-protein solution, add the alkoxyamine probe to a final concentration of 2-10 mM.
-
Incubation: Incubate the reaction mixture at room temperature (25°C) for 2-16 hours. The reaction is typically faster at lower pH (~4.5), but the stability of the protein must be considered.
-
Purification: Purify the final conjugate using size-exclusion chromatography or another appropriate chromatography method to remove the excess probe and any unreacted protein.
-
Analysis: Characterize the final product by ESI-MS to confirm the mass of the conjugate and by SDS-PAGE with appropriate visualization (e.g., fluorescence scan if a fluorophore was used).
Protocol 3: Enzymatic N-Terminal Labeling with Butelase-1
This protocol is based on the highly efficient ligation method using the enzyme Butelase-1[14][17][19][22].
Materials:
-
Target protein with an accessible N-terminus (e.g., with an N-terminal Gly-Ile linker for improved efficiency)[14].
-
Probe molecule functionalized with a C-terminal Asn-His-Val (NHV) recognition motif. Thiodepsipeptide versions of the probe can render the reaction irreversible and improve yields[11].
-
Purified Butelase-1 enzyme.
-
Reaction buffer (e.g., 20 mM phosphate, 1 mM EDTA, pH 6.0)[17].
Procedure:
-
Sample Preparation: Prepare the target protein at a concentration of 25-50 µM in the reaction buffer. Prepare the NHV-functionalized probe at a concentration of 50-100 µM.
-
Reaction Setup: In a microcentrifuge tube, combine the target protein and the NHV-probe.
-
Enzyme Addition: Initiate the reaction by adding Butelase-1 to a final concentration of 0.1 µM (enzyme-to-substrate ratio of 1:250 to 1:500).
-
Critical Step: Butelase-1 is extremely efficient. Use a low enzyme concentration to avoid potential side reactions and for cost-effectiveness. The enzyme's activity can be reduced by high salt concentrations (>200 mM)[17].
-
-
Incubation: Incubate the reaction at 25°C to 42°C. The reaction is exceptionally fast and is often complete within 15 minutes[14][17].
-
Monitoring and Quenching: Monitor the reaction progress by SDS-PAGE or LC-MS. The reaction can be quenched by adding a denaturant (e.g., 8 M urea) or by immediate purification.
-
Purification: Purify the labeled protein from the enzyme and excess probe using affinity chromatography (if the probe has a tag like His6 or Biotin) or size-exclusion chromatography.
-
Analysis: Confirm the final product using ESI-MS for mass verification and SDS-PAGE for purity.
Conclusion and Outlook
The field of N-terminal protein modification has moved far beyond the classical isothiocyanate chemistry of the Edman degradation. Chemical methods like reductive amination offer straightforward, charge-preserving modifications, while two-step approaches involving transamination provide access to a wide array of bio-orthogonal chemistries. Most impressively, enzymatic methods, particularly those using ligases like Butelase-1, offer unparalleled speed, efficiency, and specificity under mild, physiological conditions[15][19].
The optimal choice of method is dictated by the specific experimental goals. For applications requiring the preservation of N-terminal charge and bioactivity, reductive amination is a strong candidate[2]. When versatility is key, installing a ketone handle via PLP-mediated transamination opens the door to countless downstream modifications through oxime ligation[10]. For rapid and near-quantitative labeling with minimal enzyme usage, Butelase-1 stands out as a superior choice[14][15]. As these technologies continue to evolve, they will further expand the ability of researchers to create precisely engineered proteins for advanced therapeutics, diagnostics, and fundamental biological studies.
References
- 1. Exploiting Protein N-Terminus for Site-Specific Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective N-terminal functionalization of native peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tags for Labeling Protein N-termini with Subtiligase for Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 7. N-Terminal Sequencing: A Comparative Analysis of Edman Degradation and Mass Spectrometry Approaches | MtoZ Biolabs [mtoz-biolabs.com]
- 8. N-Terminal Modification of Proteins with Subtiligase Specificity Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Site-specific Protein Bioconjugation via a Pyridoxal 5′-Phosphate-Mediated N-Terminal Transamination Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Site-Specific N-Terminal Labeling of Peptides and Proteins using Butelase 1 and Thiodepsipeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Direct N- or C-Terminal Protein Labeling Via a Sortase-Mediated Swapping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Site-specific N-terminal labeling of proteins using sortase-mediated reactions | Springer Nature Experiments [experiments.springernature.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Butelase 1 is an Asx-specific ligase enabling peptide macrocyclization and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. roboklon.com [roboklon.com]
- 17. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 18. researchgate.net [researchgate.net]
- 19. Butelase-mediated cyclization and ligation of peptides and proteins | Springer Nature Experiments [experiments.springernature.com]
- 20. Site-specific protein modification using immobilized sortase in batch and continuous-flow systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Site-Specific Protein Bioconjugation via a Pyridoxal 5'-Phosphate-Mediated N-Terminal Transamination Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 4-Hydroxyphenylisothiocyanate
For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-hydroxyphenylisothiocyanate, a compound requiring careful handling due to its potential hazards. Adherence to these procedural steps is critical for ensuring a safe laboratory environment and responsible chemical waste management.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following personal protective equipment (PPE) is essential when handling this compound:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. |
Primary Disposal Method: Licensed Hazardous Waste Disposal
The universally recommended and safest method for the disposal of this compound is through a licensed hazardous waste disposal company.[1] Attempting to neutralize or dispose of this chemical through other means without proper expertise and facilities can lead to hazardous reactions and environmental contamination.
Procedural Steps for Collection and Storage:
-
Segregation: Keep this compound waste separate from other chemical waste streams to prevent dangerous reactions.[1]
-
Container: Whenever possible, store the waste in its original container. If that is not feasible, use a clearly labeled, compatible container.[1]
-
Labeling: The waste container must be clearly and accurately labeled as "Hazardous Waste: this compound".[1]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
Spill and Emergency Procedures
In the event of a spill of this compound, the following steps should be taken:
-
Evacuate: Evacuate all non-essential personnel from the immediate area of the spill.[2]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: If it is safe to do so, contain the spill using appropriate absorbent materials.
-
Cleanup: Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[2]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to the appropriate environmental health and safety personnel at your institution.
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Essential Safety and Logistical Information for Handling 4-Hydroxyphenylisothiocyanate
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for the handling of 4-hydroxyphenylisothiocyanate, including personal protective equipment (PPE) guidelines, emergency first aid procedures, and a detailed operational and disposal plan.
Hazard Identification and Personal Protective Equipment
This compound is a hazardous chemical that can cause severe skin burns, eye damage, and allergic reactions.[1] Inhalation may lead to allergy or asthma-like symptoms.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specifications | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[2][3][4] A face shield may be necessary for splash hazards.[2] | Protects against splashes and vapors that can cause serious eye damage.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene).[2][5] A lab coat and closed-toe shoes are mandatory.[2] For extensive handling, flame-retardant and antistatic protective clothing should be considered.[2] | Prevents skin contact, which can cause severe burns, irritation, and allergic skin reactions.[1] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is required when vapors, aerosols, or dust are generated.[2][3][4] Work should be conducted in a chemical fume hood.[3][4] | Protects against inhalation of toxic vapors that can cause respiratory irritation and allergic reactions.[1] |
Emergency First Aid Procedures
In the event of exposure to this compound, immediate action is critical. The following table summarizes the recommended first aid measures.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[3][5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[1][5] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Get medical aid immediately.[3] Wash clothing before reuse and destroy contaminated shoes.[3] |
| Inhalation | Remove from exposure and move to fresh air immediately.[3] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[3] Do not use mouth-to-mouth resuscitation.[3] Get medical aid immediately.[3] |
| Ingestion | Do NOT induce vomiting.[3][5] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[3] Never give anything by mouth to an unconscious person.[4] Get medical aid immediately.[1][3] |
Operational Plan: Handling and Disposal
A systematic approach to handling and disposing of this compound is crucial for laboratory safety. The following workflow outlines the necessary steps from preparation to disposal.
Experimental Workflow for Safe Handling
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
